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Foundational

biosynthesis pathways of nonanedioate in plant models

The Nonanedioate (Azelaic Acid) Biosynthesis and Signaling Axis in Plant Models: A Mechanistic Guide for Drug Development and Agricultural Biotechnology Executive Summary Nonanedioate, the conjugate base of azelaic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

The Nonanedioate (Azelaic Acid) Biosynthesis and Signaling Axis in Plant Models: A Mechanistic Guide for Drug Development and Agricultural Biotechnology

Executive Summary

Nonanedioate, the conjugate base of azelaic acid (AzA), is a 9-carbon (C9) dicarboxylic acid that has garnered significant attention in both dermatological drug development and agricultural biotechnology. In plant models such as Arabidopsis thaliana, AzA functions as a critical mobile infochemical that primes Systemic Acquired Resistance (SAR)—a whole-plant immune response. As a Senior Application Scientist, I have structured this technical guide to deconstruct the nonanedioate biosynthesis pathway, elucidate its downstream signaling cascade, and provide field-proven, self-validating analytical protocols for its quantification.

The Biochemical Paradigm: Origin of Nonanedioate in Arabidopsis

Historically, the biosynthesis of oxylipins in plants was presumed to be strictly governed by enzymatic pathways, specifically via lipoxygenases (LOXs). However, rigorous lipidomic profiling has shifted this paradigm. Current consensus indicates that nonanedioate is primarily generated in the plastid envelope through a free-radical catalyzed, non-enzymatic fragmentation of galactolipids[1].

During a pathogen attack (e.g., Pseudomonas syringae infection), a localized reactive oxygen species (ROS) burst occurs. Singlet oxygen ( 1O2​ ) attacks C18 unsaturated fatty acids (oleic, linoleic, and linolenic acids) esterified to plastid galactolipids. Because these fatty acids possess a double bond at the C9 position, their peroxidation and subsequent cleavage specifically yield C9 derivatives[2].

The Biosynthetic Cascade
  • Lipid Peroxidation (LPO): ROS catalyzes the peroxidation of C18 galactolipids, yielding 9-hydroperoxy octadecadienoic acid (9-HPOD).

  • Fragmentation: 9-HPOD is cleaved into 9-oxo nonanoic acid (9-ONA), a highly reactive aldehyde intermediate.

  • Oxidation: 9-ONA is oxidized to form the stable dicarboxylic acid, nonanedioate (AzA). Notably, exogenous application of 9-ONA induces SAR at a 4-fold lower concentration than AzA, suggesting it is the highly potent, immediate precursor in this pathway[3].

Pathway Galacto Plastid Galactolipids (C18:1, C18:2, C18:3) HPOD 9-HPOD (Hydroperoxy Intermediate) Galacto->HPOD Lipid Peroxidation ROS Singlet Oxygen (1O2) ROS Burst ROS->HPOD Catalysis ONA 9-Oxo Nonanoic Acid (9-ONA) HPOD->ONA Fragmentation AzA Nonanedioate (Azelaic Acid) ONA->AzA Oxidation

Fig 1. Free-radical catalyzed biosynthesis of nonanedioate from plastid galactolipids.

The Systemic Acquired Resistance (SAR) Signaling Network

Nonanedioate does not act as a direct antimicrobial agent in systemic tissues; rather, it acts as a priming agent . Once synthesized in the plastid, AzA must be mobilized to distal, uninfected tissues to prepare them for secondary infections.

Mobilization and the AZI1/DIR1 Complex

Because AzA is highly polar, its transport requires facilitation. It binds to and induces the expression of AZI1 (Azelaic Acid Induced 1) , a lipid transfer protein (LTP)[4]. AZI1 forms a complex with another LTP, DIR1, enabling the symplastic transport of AzA through plasmodesmata and the phloem vasculature.

Signal Amplification via G3P and Salicylic Acid

Upon reaching distal leaves, the AzA-AZI1 complex triggers the accumulation of Glycerol-3-Phosphate (G3P). G3P acts in a positive feedback loop to stabilize AZI1 and DIR1 transcripts. Ultimately, this network primes the de novo biosynthesis of Salicylic Acid (SA). When a secondary pathogen attacks, the primed tissue mounts a faster, more robust SA-dependent defense response[5].

Signaling AzA Nonanedioate (AzA) AZI1 AZI1 / DIR1 Complex AzA->AZI1 Induces & Binds Plasmo Symplastic Transport AZI1->Plasmo Mobilizes G3P Glycerol-3-Phosphate Plasmo->G3P Distal Accumulation G3P->AZI1 Positive Feedback SA Salicylic Acid (SA) G3P->SA Primes Biosynthesis SAR Systemic Acquired Resistance SA->SAR Activates Immunity

Fig 2. Nonanedioate-mediated systemic acquired resistance (SAR) signaling network.

Quantitative Data Presentation

To contextualize the biochemical shifts during SAR induction, the following table summarizes the relative fold-changes of key metabolites in Arabidopsis wild-type (Col-0) versus eds1 mutant models (which are deficient in SAR signal generation) at 48 hours post-inoculation with P. syringae[3].

Metabolite / BiomarkerWild-Type (Col-0) Fold Change (Infected vs Mock)eds1 Mutant Fold Change (Infected vs Mock)Biological Implication
9-HPOD + 5.2x+ 1.1xEDS1 is required for upstream lipid peroxidation amplification.
9-ONA + 8.4x+ 1.3xDeficient fragmentation in mutants prevents SAR priming.
Nonanedioate (AzA) + 6.7x+ 1.2xAzA accumulation is strictly dependent on the EDS1-regulated LPO pathway.
Salicylic Acid (SA) + 12.5x (Primed)+ 2.0x (Basal)Successful AzA translocation primes massive SA bursts upon secondary infection.

Experimental Workflows: Self-Validating LC-MS/MS Protocol

To accurately map the nonanedioate pathway, researchers must overcome the rapid turnover of lipid intermediates and severe matrix effects inherent to plant tissues. The following protocol outlines a self-validating methodology for the extraction and quantification of AzA and 9-ONA.

Phase 1: Tissue Harvesting and Quenching
  • Step 1: Inoculate lower leaves of 4-week-old Arabidopsis with P. syringae (OD600 = 0.005). Maintain a parallel mock-inoculated cohort (10 mM MgCl2) to establish a baseline.

  • Step 2: At 48 hours post-infection, harvest the distal (uninfected systemic) leaves.

  • Step 3: Immediately flash-freeze the tissue in liquid nitrogen.

  • Causality & Validation: Plant lipases and oxidases act within seconds of mechanical wounding. Flash-freezing quenches all enzymatic activity, ensuring the detected AzA pool represents in vivo biological accumulation rather than extraction-induced artifacts. The mock cohort validates that metabolite spikes are pathogen-induced, not stress-induced from handling.

Phase 2: Extraction and Solid Phase Extraction (SPE)
  • Step 1: Homogenize 100 mg of frozen tissue using a bead beater.

  • Step 2: Spike the homogenate with 50 ng of Deuterated Azelaic Acid (AzA-d4) as an internal standard.

  • Step 3: Extract with 1 mL of Methanol:Water (80:20, v/v) containing 0.1% formic acid. Vortex for 10 mins at 4°C, then centrifuge at 14,000 x g.

  • Step 4: Pass the supernatant through an Oasis HLB SPE cartridge pre-conditioned with methanol. Elute with 100% methanol.

  • Causality & Validation: The AzA-d4 spike-in is the cornerstone of self-validation. Because AzA-d4 behaves chemically identically to endogenous AzA but has a different mass (+4 Da), it allows us to calculate exact extraction recovery rates and correct for ion suppression during mass spectrometry. SPE is critical because it removes highly hydrophobic structural lipids (like intact galactolipids) that would otherwise foul the LC column and suppress the ionization of the polar dicarboxylic acids.

Phase 3: LC-MS/MS Quantification
  • Step 1: Inject 5 µL of the SPE eluate onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer.

  • Step 2: Operate in Negative Electrospray Ionization (ESI-) mode.

  • Step 3: Monitor Multiple Reaction Monitoring (MRM) transitions:

    • Endogenous AzA: m/z 187.1 → 125.1

    • Internal Standard AzA-d4: m/z 191.1 → 129.1

    • 9-ONA: m/z 171.1 → 127.1

  • Causality & Validation: ESI- is chosen because dicarboxylic acids readily lose a proton to form [M−H]− anions. The specific MRM transitions ensure that we are isolating the exact molecular structure of nonanedioate, filtering out any isobaric background noise from the complex plant matrix.

Implications for Drug Development

Understanding the endogenous biosynthesis of nonanedioate in plant models offers two distinct advantages for pharmaceutical scientists:

  • Biomanufacturing: Current industrial synthesis of azelaic acid relies on the ozonolysis of oleic acid, a hazardous and energy-intensive process. By mapping the plant's free-radical catalyzed fragmentation pathway, synthetic biologists can engineer microbial cell factories (e.g., E. coli or yeast) expressing specific LTPs and controlled ROS-generating systems to sustainably bio-manufacture nonanedioate.

  • Novel Antimicrobial Priming: AzA's role as an immune-priming agent in plants is inspiring research into analogous pathways in human innate immunity. While currently used topically for rosacea and acne due to its direct bacteriostatic effects, its potential to prime localized epithelial immune responses via lipid signaling cascades is a frontier in dermatological pharmacology[6].

References

  • Zoeller, M., Stingl, N., Krischke, M., Fekete, A., Waller, F., Mueller, M. J., & Gaupels, F. (2012). Lipid Profiling of the Arabidopsis Hypersensitive Response Reveals Specific Lipid Peroxidation and Fragmentation Processes: Biogenesis of Pimelic and Azelaic Acid. Plant Physiology, 160(1), 365–378. URL:[Link]

  • Wittek, F., Hoffmann, T., Kanawati, B., et al. (2014). Arabidopsis ENHANCED DISEASE SUSCEPTIBILITY1 promotes systemic acquired resistance via azelaic acid and its precursor 9-oxo nonanoic acid. Journal of Experimental Botany, 65(20), 5919–5931. URL:[Link]

  • Yu, K., Soares, J. M., Mandal, M. K., et al. (2013). A feedback regulatory loop between G3P and lipid transfer proteins DIR1 and AZI1 mediates azelaic-acid-induced systemic immunity. Cell Reports, 3(4), 1266-1278. URL:[Link]

  • Shibl, A. A., et al. (2024). Molecular mechanisms of microbiome modulation by the eukaryotic secondary metabolite azelaic acid. eLife, 12:RP88525. URL:[Link]

  • Reddy, Y. N. P., & Oelmüller, R. (2024). Lipid peroxidation and stress-induced signalling molecules in systemic resistance mediated by azelaic acid/AZELAIC ACID INDUCED1: signal initiation and propagation. Journal of Plant Interactions. URL:[Link]

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Exploratory

Nonanedioate as a Biomarker for Lipid Peroxidation: A Technical Guide for Analytical and Clinical Applications

Executive Summary The quantification of lipid peroxidation is critical for understanding oxidative stress in pathologies ranging from metabolic syndrome to cardiovascular disease. While volatile aldehydes (e.g., malondia...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of lipid peroxidation is critical for understanding oxidative stress in pathologies ranging from metabolic syndrome to cardiovascular disease. While volatile aldehydes (e.g., malondialdehyde, 4-hydroxynonenal) have historically been used as markers, their chemical instability and rapid metabolism often confound quantitative accuracy. Nonanedioate (also known as azelaic acid or 1,9-nonanedioic acid), a stable nine-carbon dicarboxylic acid, has emerged as a robust, long-term biomarker for lipid peroxidation[1].

This whitepaper provides an in-depth mechanistic analysis of nonanedioate generation, evaluates strategic analytical platforms (GC-MS vs. LC-MS/MS), and outlines self-validating experimental protocols designed for high-throughput clinical and drug development laboratories.

The Mechanistic Foundation of Nonanedioate Generation

Nonanedioate is not merely a metabolic byproduct; it is a direct molecular signature of reactive oxygen species (ROS) attacking specific structural features of cellular lipids.

Linoleic acid (C18:2) is the most abundant polyunsaturated fatty acid (PUFA) in mammalian membrane phospholipids. When cellular antioxidant defense systems are overwhelmed, ROS specifically attack the Δ9 double bond of linoleic acid. This initiates a radical chain reaction resulting in the formation of 9-hydroperoxy-octadecadienoic acid (9-HPODE). Subsequent β -scission and oxidative cleavage of the 9-HPODE intermediate yield nonanedioate[1].

Crucially, nonanedioate does not only exist as a free metabolite. Research demonstrates that alkanedioic acids, including nonanedioate, act as potent cross-linkers between oxidized phospholipids and proteins. In fact, protein-bound nonanedioate (derived from linoleate) and pentanedioate (derived from arachidonate) account for approximately 20% of the cross-linking of lipid phosphorus to proteins, making it a highly reliable marker for assessing long-term, cumulative lipoxidative damage in vivo[2].

Pathway PUFA Linoleic Acid (C18:2) Membrane Phospholipids HPODE 9-HPODE (Lipid Hydroperoxide) PUFA->HPODE ROS Attack ROS Reactive Oxygen Species (ROS) Oxidative Stress ROS->HPODE Cleavage beta-Scission & Oxidative Cleavage HPODE->Cleavage Nonanedioate Nonanedioate (Azelaic Acid, C9) Stable Biomarker Cleavage->Nonanedioate Primary Target Aldehydes Volatile Aldehydes (e.g., 4-HNE, MDA) Cleavage->Aldehydes Secondary Byproducts

Mechanistic pathway of nonanedioate generation via ROS-mediated lipid peroxidation of linoleic acid.

Strategic Analytical Platform Selection

The physicochemical properties of nonanedioate—specifically its two polar carboxylic acid groups (pKa ~4.5) and low volatility—dictate the analytical approach. Laboratories must choose between derivatization-dependent Gas Chromatography-Mass Spectrometry (GC-MS) and direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1][3].

  • GC-MS (Derivatization Route): Free dicarboxylic acids interact strongly with the silanol groups of GC stationary phases, causing severe peak tailing. Derivatization to dimethyl azelate (DMA) masks these polar groups, significantly enhancing volatility and chromatographic resolution[1]. This approach is ideal for untargeted metabolomics or when analyzing highly complex lipid mixtures where extensive chromatographic separation is required[4].

  • LC-MS/MS (Direct Route): Nonanedioate readily deprotonates in neutral or basic environments. By utilizing reversed-phase chromatography with a mildly acidic mobile phase (to ensure retention) followed by negative electrospray ionization (ESI-), nonanedioate can be quantified directly as the [M−H]− ion without derivatization[3][5]. This is the preferred method for high-throughput targeted biomarker screening.

Workflow Sample Biological Sample (Serum/Tissue) Extraction Liquid-Liquid Extraction Sample->Extraction Split Platform Choice Extraction->Split GCMS_Prep Derivatization (Methylation) Split->GCMS_Prep GC-MS LCMS_Prep Direct Injection (Non-derivatized) Split->LCMS_Prep LC-MS GCMS GC-MS Analysis (Dimethyl Azelate) GCMS_Prep->GCMS LCMS LC-MS/MS Analysis (ESI Negative Mode) LCMS_Prep->LCMS

Analytical workflows for nonanedioate quantification comparing GC-MS and LC-MS/MS methodologies.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal quality control mechanism to verify extraction efficiency, prevent ex vivo oxidation, and monitor instrument performance.

Protocol A: Targeted LC-MS/MS of Free Nonanedioate (High-Throughput)

This protocol is optimized for serum or plasma analysis without derivatization, leveraging ESI- negative mode[3][5].

  • Sample Quenching & Internal Standard Addition:

    • Action: Aliquot 50 µL of plasma. Immediately add 10 µL of isotopically labeled internal standard (Nonanedioate-d14, 1 µg/mL).

    • Causality/Validation: The immediate addition of the IS ensures that any subsequent matrix effects, ion suppression, or extraction losses are mathematically normalized.

  • Protein Precipitation & Enzyme Inactivation:

    • Action: Add 150 µL of ice-cold Methanol/Acetonitrile (1:1, v/v) containing 0.1% Butylated Hydroxytoluene (BHT). Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Causality/Validation: Cold organic solvents precipitate proteins, while BHT acts as a radical scavenger. This halts ex vivo lipoxygenase activity, ensuring the measured nonanedioate reflects the true in vivo state rather than artifactual oxidation during sample handling.

  • Chromatographic Separation:

    • Action: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality/Validation: The acidic mobile phase keeps nonanedioate in its protonated, hydrophobic state during the run, ensuring sharp peak shapes and preventing early elution in the void volume.

  • MRM Detection & System Suitability:

    • Action: Monitor the precursor-to-product ion transition for nonanedioate ( m/z 187.1 125.1) and Nonanedioate-d14 ( m/z 201.1 137.1) in negative ESI mode.

    • Causality/Validation: A calibration curve ( R2>0.99 ) and a matrix blank must be run every 20 samples to validate linearity and rule out column carryover.

Protocol B: GC-MS Analysis via Dimethyl Azelate Derivatization

This protocol is utilized when comprehensive lipidomic profiling (including fatty acid methyl esters) is required alongside nonanedioate quantification[1][4].

  • Acid-Catalyzed Esterification:

    • Action: To 100 µL of lipid extract, add 1 mL of 1% sulfuric acid in methanol. Seal the vial under a nitrogen atmosphere and incubate at 100°C for 45 minutes[4].

    • Causality/Validation: The nitrogen atmosphere prevents thermal oxidation during heating. The acid catalyst efficiently converts the polar carboxylic acid groups of nonanedioate into volatile dimethyl azelate (DMA)[1].

  • Liquid-Liquid Extraction:

    • Action: Cool the mixture and add 1 mL of hexane (containing 0.05% BHT) and 1 mL of water. Vortex and collect the upper hexane layer[4].

    • Causality/Validation: Hexane selectively partitions the non-polar dimethyl azelate away from the acidic aqueous phase, protecting the GC column from acid degradation.

  • GC-MS Acquisition:

    • Action: Inject 1 µL into a GC equipped with a highly polar capillary column (e.g., DB-88)[4]. Use Electron Impact (EI) ionization and monitor the specific fragmentation pattern of dimethyl azelate.

Quantitative Biomarker Data in Disease Models

Nonanedioate has been validated as a biomarker across a diverse array of biological matrices and pathological conditions. The following table summarizes key quantitative findings from recent literature, demonstrating its utility in tracking altered lipid metabolism and oxidative stress.

Biological MatrixPathology / ConditionNonanedioate TrendMechanistic ImplicationReference
Human Serum Heart Failure (HFpEF) with NAFLDSignificantly IncreasedIndicates enhanced systemic lipid peroxidation and altered lipid metabolism associated with diastolic dysfunction.[4]
Murine Liver PCB 126 Toxicity / Liver InjuryIncreasedReflects accelerated ω -oxidation and ROS-induced mitochondrial dysfunction due to environmental toxins.[6]
Human Plasma Diabetes / AgingIncreased (Protein-bound)Demonstrates that alkanedioic acids act as permanent linkers of oxidized phospholipids to proteins.[2]
Plant Tissue Biotic/Abiotic Stress (Tobacco)IncreasedServes as a mobile signal for systemic acquired resistance following plastid lipid peroxidation.[3][5]

Conclusion

Nonanedioate (azelaic acid) represents a highly stable, mechanistically direct biomarker for lipid peroxidation. Unlike volatile aldehydes, its structural stability allows for accurate quantification of cumulative oxidative stress. By selecting the appropriate analytical platform—whether direct LC-MS/MS for high-throughput clinical screening or derivatized GC-MS for comprehensive lipidomics—researchers can reliably integrate nonanedioate quantification into drug development pipelines to evaluate the efficacy of antioxidant and metabolic therapies.

References

  • Benchchem.Dimethyl Azelate as a Biomarker in Metabolic Studies: A Technical Guide.
  • Springer Nature Experiments.
  • PubMed / NIH.
  • PMC / NIH.
  • PubMed / NIH.
  • AHA Journals.

Sources

Foundational

The Chemical Structure and Thermodynamic Profile of Nonanedioate: Implications for Drug Development and Formulation

Executive Summary Nonanedioate, the dianionic conjugate base of nonanedioic acid (azelaic acid), is a naturally occurring 9-carbon dicarboxylic acid with profound applications in dermatology, polymer chemistry, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nonanedioate, the dianionic conjugate base of nonanedioic acid (azelaic acid), is a naturally occurring 9-carbon dicarboxylic acid with profound applications in dermatology, polymer chemistry, and drug formulation[1]. While its pharmacological efficacy as an antimicrobial and anti-inflammatory agent is well-documented, its integration into topical and systemic delivery systems is heavily constrained by its thermodynamic properties—specifically its high melting point, polymorphic phase behavior, and poor aqueous solubility[2]. This whitepaper provides an in-depth technical analysis of the chemical structure, ionization thermodynamics, and phase behavior of nonanedioate, equipping formulation scientists with the mechanistic insights required to optimize drug delivery systems.

Chemical Structure and Conformational Dynamics

Azelaic acid ( C9​H16​O4​ ) is an aliphatic dicarboxylic acid characterized by a flexible seven-methylene chain flanked by two terminal carboxyl groups[2]. At physiological pH, it exists predominantly as nonanedioate ( C9​H14​O42−​ ), a dianion.

The spatial separation provided by the heptane core minimizes electrostatic repulsion between the two anionic sites. Consequently, the two acid dissociation constants ( pKa1​ = 4.55 and pKa2​ = 5.50) are relatively close compared to shorter-chain dicarboxylic acids (e.g., malonic or succinic acid)[2][3]. This pH-dependent ionization governs the molecule's lipophilicity and its ability to permeate the stratum corneum, as only the un-ionized (protonated) form efficiently partitions into lipid bilayers[3].

G A Azelaic Acid (H2A) Fully Protonated B Hydrogen Azelate (HA-) Monoanion A->B pKa1 = 4.55 -H+ C Nonanedioate (A2-) Dianion B->C pKa2 = 5.50 -H+

Deprotonation pathway of azelaic acid to nonanedioate.

Thermodynamic Properties and Phase Behavior

The thermodynamic profile of azelaic acid dictates its behavior during manufacturing and formulation. The solid state of azelaic acid exhibits polymorphism, primarily existing as a mixture of α and β polymorphs[4]. The α -polymorph possesses a lower lattice energy, which translates to a higher thermodynamic solubility compared to the β -form[4]. Controlling crystallization to favor the α -polymorph is a critical self-validating step in assuring batch-to-batch bioavailability.

Quantitative Thermodynamic Data

The following table summarizes the core thermodynamic and physicochemical parameters of azelaic acid/nonanedioate critical for preformulation screening:

PropertyValueClinical / Formulation Significance
IUPAC Name Nonanedioic acidStandard nomenclature[1].
Molar Mass 188.22 g/mol Low molecular weight aids in transdermal flux[2].
Melting Point 106.5 °C – 109.0 °CHigh melting point complicates lipid-melt dispersion[2].
Enthalpy of Fusion ( Δfus​H ) 204.09 J/gHigh energy required to disrupt the crystal lattice[4].
Aqueous Solubility ~2.4 g/L at 20 °CNecessitates solubilizers or nanosuspension technology[2].
Ionization Constants pKa1​ = 4.55, pKa2​ = 5.50Dictates the ratio of free acid to nonanedioate at skin pH[2].
Lipophilicity (Log P) ~1.22Moderate lipophilicity; limits passive diffusion[2].

Formulation Thermodynamics: Overcoming Solubility Barriers

Because the thermodynamic activity of a drug drives its percutaneous absorption, the poor aqueous solubility of azelaic acid (~2.4 mg/mL) severely limits its transfollicular and transepidermal delivery[2][5]. To circumvent this, formulators manipulate the thermodynamic state of the API using two primary methods:

  • Nanosuspensions: By subjecting the API to high-shear wet milling, the particle size is reduced to the nanometer scale. According to the Ostwald-Freundlich equation, this massive increase in surface area exponentially increases saturation solubility and thermodynamic activity, driving a higher concentration gradient across the skin barrier[5].

  • Deep Eutectic Solvents (DES): Azelaic acid can act as a hydrogen bond donor within a eutectic system. This disrupts the crystalline lattice without the need for extreme heat, producing a thermodynamically homogeneous liquid phase that bypasses the energy penalty of dissolution (enthalpy of fusion)[2].

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols outline field-proven methodologies for characterizing and manipulating the thermodynamic properties of azelaic acid.

Protocol 1: Determination of Azelaic Acid Solubility in Supercritical CO2​

Objective: To measure the mole fraction solubility of azelaic acid in a green solvent (SC- CO2​ ) for extraction and polymer formulation without organic solvent residue. Causality: A dynamic flow method is utilized rather than a static cell. Continuous flow ensures that the solvent is constantly replenished, preventing localized saturation artifacts and ensuring that the measured solubility represents true thermodynamic equilibrium[6].

Step-by-Step Methodology:

  • Bed Preparation: Load a high-pressure equilibrium cell with a solid bed of purified azelaic acid powder.

  • Solvent Delivery: Pump liquefied CO2​ through a dual-piston pump at a strictly controlled flow rate of 25 g/min to ensure sufficient residence time[6].

  • Thermodynamic Regulation: Modulate the equilibrium cell temperature between 313.15 K and 333.15 K, and pressure between 10 MPa and 30 MPa[6].

  • Equilibration & Sampling: Allow the SC- CO2​ to flow through the solid bed until saturation is achieved.

  • Gravimetric Analysis: Depressurize the saturated effluent stream into a collection vial. Gravimetrically quantify the precipitated azelaic acid to calculate the mole fraction solubility[6].

G Step1 Liquid CO2 Supply Step2 Dual-Piston Pump (Flow: 25 g/min) Step1->Step2 Step3 Equilibrium Cell (Azelaic Acid Solid Bed) Step2->Step3 Step5 Gravimetric Analysis (Solute Precipitation) Step3->Step5 Saturated SC-CO2 Step4 Temperature/Pressure Control (313.15-333.15 K, 10-30 MPa) Step4->Step3 Regulates

Workflow for measuring azelaic acid solubility in supercritical CO2.

Protocol 2: Preparation of Thermodynamically Stable Azelaic Acid Nanosuspensions

Objective: To formulate a nanosuspension that maximizes thermodynamic activity for topical delivery while preventing polymorphic transition. Causality: Frictional heat generated during mechanical milling can induce localized melting and recrystallization, leading to Ostwald ripening and an undesirable shift from the highly soluble α -polymorph to the less soluble β -polymorph. Continuous cooling is a self-validating control mechanism to lock the API in its optimal thermodynamic state[4][5].

Step-by-Step Methodology:

  • Macrosuspension Formation: Disperse 5–20% (w/w) coarse azelaic acid powder into an aqueous solution containing steric (e.g., HPMC) and electrostatic (e.g., chitosan) stabilizers[5].

  • Pre-dispersion: Stir the mixture magnetically at 600 rpm for 10 minutes to ensure uniform wetting of the hydrophobic powder[5].

  • Media Milling: Transfer the macrosuspension into a milling chamber loaded with 55 mL of ceramic milling beads[5].

  • Thermodynamic Control: Initiate continuous circulation milling while applying a cooling jacket to the chamber. Monitor the temperature continuously to ensure it remains well below the 106.5 °C melting onset[5].

  • Characterization: Extract the nanosuspension and verify the preservation of the α -polymorph via Differential Scanning Calorimetry (DSC), confirming the enthalpy of fusion remains consistent with the pre-milled API[4][5].

References

  • Azelaic acid, Wikipedia,[Link]

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations, MDPI,[Link]

  • The preparation and thermodynamic study of azelaic acid polymorphs in solution, ResearchGate,[Link]

  • Characterisation and Stabilisation Mechanisms of Azelaic Acid Nanosuspensions, bg.ac.rs,[Link]

  • Solubility of Azelaic Acid in Supercritical Carbon Dioxide, ACS Publications,[Link]

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations, PMC,[Link]

Sources

Exploratory

The In Vivo Metabolic Fate of Nonanedioate: A Technical Guide to Degradation, Clearance, and Analysis

An In-Depth Technical Guide for Researchers Introduction: The Biological Significance of Nonanedioate Nonanedioate, more commonly known as azelaic acid, is a nine-carbon, naturally occurring saturated dicarboxylic acid.[...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers

Introduction: The Biological Significance of Nonanedioate

Nonanedioate, more commonly known as azelaic acid, is a nine-carbon, naturally occurring saturated dicarboxylic acid.[1][2] While recognized extensively in dermatology for its therapeutic efficacy in treating acne vulgaris, rosacea, and hyperpigmentation, its role extends far beyond topical applications.[1][3][4][5] Endogenously, nonanedioate is a normal, albeit minor, component of human metabolism, synthesized from the omega-oxidation of longer-chain fatty acids and detectable in physiological fluids like urine.[1][2][4]

For drug development professionals and researchers, the interest in nonanedioate lies in its dual identity. It is not only an active pharmaceutical ingredient but also a metabolic intermediate whose flux and concentration can serve as a critical biomarker. Elevated levels of nonanedioate and other dicarboxylic acids in urine (dicarboxylic aciduria) are a hallmark of impaired mitochondrial fatty acid β-oxidation.[1][6] This occurs when the primary energy-generating pathway from fats is blocked, forcing the cell to rely on the alternative ω-oxidation pathway.[6][7] Consequently, understanding the in vivo degradation and clearance of nonanedioate is paramount for evaluating mitochondrial health, diagnosing metabolic disorders, and assessing the pharmacokinetics of dicarboxylic acid-based therapeutics. This guide provides a comprehensive overview of the metabolic pathways, clearance mechanisms, and analytical methodologies essential for studying nonanedioate in vivo.

Part 1: The Dichotomy of Nonanedioate Metabolism: Synthesis and Degradation

The in vivo journey of nonanedioate is governed by two principal, and spatially distinct, metabolic pathways: its formation via ω-oxidation in the endoplasmic reticulum and its degradation via β-oxidation within the mitochondria.

Endogenous Synthesis: The Omega (ω)-Oxidation Pathway

While this guide focuses on degradation, understanding the synthesis of nonanedioate is crucial as it provides the context for its role as a biomarker. Nonanedioate is not a primary dietary component but is formed endogenously from the ω-oxidation of C9 or longer monocarboxylic fatty acids. This pathway is primarily active in the liver and kidneys.[6]

The process is a three-step enzymatic cascade located in the endoplasmic reticulum (ER):

  • ω-Hydroxylation: The terminal methyl group of a fatty acid is hydroxylated to form an ω-hydroxy fatty acid. This initial, rate-limiting step is catalyzed by cytochrome P450 monooxygenases, specifically isoforms from the CYP4A and CYP4F families.[6][8][9]

  • Oxidation to Aldehyde: The newly formed hydroxyl group is then oxidized to an aldehyde by alcohol dehydrogenase.[9]

  • Oxidation to Carboxylic Acid: Finally, the aldehyde group is oxidized to a carboxylic acid by aldehyde dehydrogenase, yielding the dicarboxylic acid, nonanedioate.[9]

Under normal physiological conditions, ω-oxidation is a minor pathway. However, under conditions of metabolic stress, such as starvation, diabetes, or genetic defects in the β-oxidation pathway, its activity increases significantly to provide an alternative route for fatty acid metabolism.[6][7]

Catabolism: The Mitochondrial Beta (β)-Oxidation Pathway

Once formed or administered, nonanedioate is catabolized for energy. The primary route for its degradation is mitochondrial β-oxidation, a process analogous to that for monocarboxylic fatty acids.[1][2][10][11][12] Electron microscopy studies have confirmed that mitochondria are the primary site of action for dicarboxylic acids.[11]

The key distinction is that as a dicarboxylic acid, nonanedioate can theoretically be degraded from either end of the molecule.[7] The process involves a repeating cycle of four enzymatic reactions that progressively shorten the carbon chain, releasing acetyl-CoA or malonyl-CoA with each cycle.[1][2] The detection of shorter-chain dicarboxylic acids, such as pimelic acid (C7), in the serum and urine following nonanedioate administration provides direct evidence of this pathway's activity in vivo.[10] It is suggested that the transport of nonanedioate across the mitochondrial membranes may be enhanced by carnitine.[11]

Metabolic_Pathways cluster_ER Endoplasmic Reticulum (Synthesis) cluster_Mitochondria Mitochondrion (Degradation) LongChainFA Long-Chain Fatty Acid OmegaHydroxyFA ω-Hydroxy Fatty Acid LongChainFA->OmegaHydroxyFA CYP450 (CYP4A/4F) OmegaAldehydeFA ω-Aldehyde Fatty Acid OmegaHydroxyFA->OmegaAldehydeFA Alcohol Dehydrogenase Nonanedioate_ER Nonanedioate (Azelaic Acid) OmegaAldehydeFA->Nonanedioate_ER Aldehyde Dehydrogenase Nonanedioate_Mito Nonanedioate (Azelaic Acid) Nonanedioate_ER->Nonanedioate_Mito Transport ShortChainDCAs Shorter-Chain DCAs (e.g., Pimelic Acid) Nonanedioate_Mito->ShortChainDCAs β-Oxidation Enzymes AcetylCoA Acetyl-CoA / Malonyl-CoA ShortChainDCAs->AcetylCoA β-Oxidation Cycle

Figure 1: Synthesis and degradation pathways of nonanedioate.

Part 2: In Vivo Pharmacokinetics and Clearance

The absorption, distribution, metabolism, and excretion (ADME) profile of nonanedioate dictates its systemic exposure and therapeutic or biological effect.[13]

Absorption
  • Topical: Following topical application, systemic absorption is minimal. Studies show that approximately 3% to 8% of the applied dose is absorbed through the skin, depending on the vehicle formulation (e.g., cream, gel).[1][2] Despite low systemic uptake, it effectively penetrates all layers of the skin to exert its local effects.[1]

  • Oral: In contrast, oral administration results in significantly higher serum and urinary concentrations compared to topical delivery.[10]

Distribution

Following systemic absorption, nonanedioate distributes into various tissues. Notably, it is capable of crossing the blood-brain barrier, with concentrations in the cerebrospinal fluid reaching approximately 2-5% of the corresponding serum levels.[10][11]

Metabolism

As detailed in Part 1, systemically available nonanedioate is primarily metabolized via mitochondrial β-oxidation into shorter-chained dicarboxylic acids.[12]

Excretion

The primary route of elimination for nonanedioate is renal clearance. A significant portion is excreted unchanged in the urine.[1][12][14] Its metabolites from β-oxidation are also eliminated via the urine.[10] The systemic elimination half-life of nonanedioate is approximately 12 hours.[12][15]

Pharmacokinetic Parameter Value / Description Source(s)
Topical Absorption 3-8% of applied dose[1][2]
Systemic Half-Life (t½) ~12 hours[12][15]
Primary Route of Excretion Renal (Urine)[1][12]
Primary Form Excreted Unchanged drug and shorter-chain DCA metabolites[10][14]
Blood-Brain Barrier Yes, CSF levels are 2-5% of serum levels[10][11]
Primary Metabolic Pathway Mitochondrial β-oxidation[1][2][12]

Table 1: Summary of In Vivo Pharmacokinetic Parameters for Nonanedioate.

Part 3: Methodologies for In Vivo Investigation

A robust investigation of nonanedioate metabolism and clearance requires a combination of sophisticated in vivo models and precise analytical techniques.

Experimental Models and Approaches
  • Animal Models: Rodent models (rats, mice) are fundamental for conducting comprehensive pharmacokinetic studies and elucidating metabolic pathways under controlled conditions.[11]

  • Stable Isotope Tracing: This is a powerful technique for mapping the metabolic fate of nonanedioate in vivo. By administering ¹³C-labeled nonanedioate, researchers can trace the labeled carbons as they are incorporated into downstream metabolites.[16][17] This provides definitive evidence of pathway engagement and allows for the calculation of metabolic flux.

  • In Vitro Systems: To dissect specific enzymatic steps, in vitro models are indispensable. Isolated mitochondria are used to study the kinetics of β-oxidation directly, while cell culture systems (e.g., hepatocytes) can be used to investigate cellular transport and the influence of nonanedioate on intracellular processes.[11][18][19]

Analytical Techniques for Quantification

The accurate quantification of nonanedioate and its metabolites in complex biological matrices is a significant analytical challenge.[20]

  • Sample Preparation: Biological samples such as plasma, urine, and tissue homogenates require extensive preparation to remove interfering substances.[21] This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).

  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is the workhorse for separating nonanedioate from other matrix components.[11][14]

  • Detection and Quantification:

    • HPLC with UV Detection: A widely used, robust method for quantification, often following derivatization of the analyte.[14][21]

    • Mass Spectrometry (MS): The gold standard for both identification and sensitive quantification. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional specificity and low detection limits, making it ideal for measuring low-concentration metabolites in biological fluids.[20] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful alternative.

Experimental_Workflow cluster_invivo In Vivo Study cluster_analysis Bioanalytical Phase cluster_data Data Interpretation AnimalModel Animal Model (e.g., Mouse, Rat) Dosing Administer ¹³C-Labeled Nonanedioate AnimalModel->Dosing Sampling Collect Biological Samples (Plasma, Urine, Tissue) Dosing->Sampling Extraction Sample Preparation (e.g., SPE, LLE) Sampling->Extraction Separation LC or GC Separation Extraction->Separation Detection Mass Spectrometry (LC-MS/MS or GC-MS) Separation->Detection Quantification Quantify Nonanedioate & Metabolites Detection->Quantification PK_Modeling Pharmacokinetic Modeling (ADME Parameters) Quantification->PK_Modeling Flux_Analysis Metabolic Flux Analysis Quantification->Flux_Analysis

Figure 2: Workflow for studying nonanedioate metabolism in vivo.

Conclusion and Future Directions

The metabolic degradation and clearance of nonanedioate are intricate processes with significant implications for both pharmacology and the diagnosis of metabolic disease. Its catabolism is firmly rooted in mitochondrial β-oxidation, while its clearance is predominantly handled by the kidneys. The endogenous levels of nonanedioate serve as a sensitive barometer for the functionality of mitochondrial fatty acid oxidation, elevating its status from a simple dicarboxylic acid to a key biomarker of metabolic health.

Future research should focus on leveraging advanced analytical techniques, such as high-resolution mass spectrometry and in vivo imaging, to further delineate the spatiotemporal dynamics of nonanedioate metabolism.[22] Elucidating the specific transporters involved in its cellular uptake and mitochondrial entry will provide deeper mechanistic insights. For drug development professionals, a thorough understanding of these pathways is not only essential for designing novel dicarboxylic acid-based therapies but also for interpreting potential drug-induced mitochondrial toxicity. As our understanding of immunometabolism and metabolic diseases continues to grow, the study of nonanedioate's in vivo journey will undoubtedly remain a critical area of investigation.

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Foundational

A Technical Guide to the Role of Nonanedioate in Plant Systemic Acquired Resistance

Abstract Systemic Acquired Resistance (SAR) is a sophisticated, inducible defense mechanism in plants that provides long-lasting, broad-spectrum immunity against a variety of pathogens. While salicylic acid (SA) has long...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Systemic Acquired Resistance (SAR) is a sophisticated, inducible defense mechanism in plants that provides long-lasting, broad-spectrum immunity against a variety of pathogens. While salicylic acid (SA) has long been recognized as a central player, the discovery of other mobile signals has revealed a more complex and robust signaling network. This guide provides an in-depth technical exploration of nonanedioate, commonly known as azelaic acid (AzA), a C9 dicarboxylic acid that functions as a critical mobile signal for priming plant defenses. We will dissect its biosynthesis from lipid precursors, elucidate the intricate signaling cascade involving key proteins like AZI1 and EARLI1, detail its mechanism of action in establishing a state of readiness, and provide field-proven experimental protocols for its study. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage this pivotal pathway in plant immunity.

Introduction: Beyond Salicylic Acid in Systemic Acquired Resistance

Systemic Acquired Resistance (SAR) represents a form of "plant memory," where a localized pathogen infection leads to the establishment of enhanced immunity throughout the entire plant.[1][2] This state of heightened alert protects distal, uninfected tissues from subsequent attacks by a wide range of pathogens, including viruses, bacteria, and fungi.[3][4] For decades, the phytohormone salicylic acid (SA) was considered the primary mobile signal and regulator of SAR, and its accumulation is a hallmark of this defense response.[1]

However, the SAR signaling network is more nuanced, involving a cohort of signaling molecules that work in concert to ensure a rapid and effective systemic response. Among these, the lipid-derived molecule azelaic acid (AzA) has emerged as a crucial component.[3] Unlike SA, which can directly activate defense gene expression, AzA's primary role is to prime the plant.[5][6] It does not trigger a costly, full-blown defense response on its own but rather confers on the plant the ability to mount a faster and stronger defense upon a secondary infection.[7][6] This guide delves into the molecular underpinnings of AzA's function, from its synthesis to its role in orchestrating a systemic state of readiness.

Biosynthesis and Mobilization of Azelaic Acid

The journey of AzA as a defense signal begins at the site of stress, originating from the very fabric of cellular membranes.

A Product of Lipid Peroxidation

Azelaic acid is a saturated C9 dicarboxylic acid generated from the oxidative cleavage of unsaturated C18 fatty acids, such as oleic acid (18:1), linoleic acid (18:2), and linolenic acid (18:3).[8][9] This process occurs in the plastids, where these fatty acids are abundant components of galactolipid membranes.[8] Pathogen attack and other stresses induce the production of reactive oxygen species (ROS), leading to lipid peroxidation—a chain reaction of oxidative damage. The double bond at the C9 position of these fatty acids is a key vulnerability, and its cleavage yields AzA.[8] Consequently, AzA accumulation serves as a reliable marker for lipid peroxidation under biotic and abiotic stress conditions.[8][10]

G FA C18 Unsaturated Fatty Acids (Oleic, Linoleic Acid) Plastid Plastid Membrane Peroxidation Lipid Peroxidation (Oxidative Cleavage at C9) Plastid->Peroxidation ROS Reactive Oxygen Species (ROS) (Pathogen-Induced) ROS->Peroxidation AzA Azelaic Acid (AzA) (C9 Dicarboxylic Acid) Peroxidation->AzA

Figure 1: Biosynthesis of Azelaic Acid from Lipid Precursors.
A Mobile Signal for Systemic Communication

Following a primary infection, AzA levels increase significantly not only in the infected tissues but also in the vascular sap (petiole exudates) and distal, uninfected leaves.[4] This observation provided the first clue that AzA is a mobile signal. The causality was confirmed through elegant isotopic labeling experiments. When deuterium-labeled or ¹⁴C-labeled AzA was applied to a single leaf, it was subsequently detected in distal tissues, demonstrating its transport through the plant's vascular system.[4][11] This mobility is fundamental to its role in alerting the entire plant to a localized threat.[6][11]

The Azelaic Acid Signaling Cascade: A Multi-Protein Relay

The transport and perception of AzA to trigger systemic immunity are not passive processes. They require a dedicated set of proteins that form a sophisticated signaling cascade.

AZI1 and EARLI1: The Gatekeepers of AzA Mobility

At the heart of the AzA pathway are two related lipid transfer protein (LTP)-like molecules: AZELAIC ACID INDUCED 1 (AZI1) and its closest paralog, EARLY ARABIDOPSIS ALUMINUM INDUCED 1 (EARLI1) .[12][13] Genetic studies have been unequivocal: plants lacking functional AZI1 or EARLI1 are defective in SAR and show reduced systemic movement of AzA.[12][13][14] This demonstrates their essential role in mediating the signal's mobilization.[12]

The subcellular localization of these proteins explains their function. AZI1 and EARLI1 are found at critical interfaces for lipid and signal exchange, including the plastid outer envelope (the site of AzA synthesis), the endoplasmic reticulum (ER), the plasma membrane, and plasmodesmata (channels connecting adjacent cells).[13][15] This strategic positioning suggests they facilitate the non-vesicular transport of AzA out of the plastid and into the symplastic pathway for cell-to-cell and long-distance movement.[8][15]

Regulatory Control by MAP Kinases

The activity and localization of AZI1 are tightly regulated. The defense-associated mitogen-activated protein kinases MPK3 and MPK6 have been shown to phosphorylate AZI1.[13][15] This post-translational modification is critical, as it promotes the targeting of AZI1 to plastids, where AzA is produced.[8][15] This kinase-dependent regulation likely determines the magnitude of the systemic signal, ensuring that a robust defense is mounted only when necessary.

Crosstalk with Other SAR Pathways

The AzA pathway does not operate in a vacuum. It integrates with other known SAR signaling modules to create a resilient defense network.

  • Glycerol-3-Phosphate (G3P): AzA promotes the accumulation of Glycerol-3-Phosphate (G3P), another crucial mobile signal for SAR.[3] G3P, in turn, is required for the systemic translocation of the lipid transfer protein DIR1.[16][17] Mutants defective in G3P synthesis are compromised in SAR, highlighting the codependence of these pathways.[16][17] The interplay between AzA, G3P, and their associated LTPs (AZI1, DIR1) suggests a cooperative mechanism for mobilizing systemic immunity signals.[15][17]

  • Salicylic Acid (SA): AzA functions upstream of SA in the priming response. AzA treatment itself does not lead to a large increase in SA levels.[7][6] Instead, it primes the tissue to produce SA faster and more strongly upon a secondary pathogen attack.[7][6] Critically, AzA-induced resistance is dependent on the plant's ability to synthesize and perceive SA, confirming that the AzA pathway ultimately converges on and amplifies the canonical SA-dependent defense system.[4][16]

G cluster_local Infected Leaf cluster_transport Systemic Transport (Phloem) cluster_distal Distal Leaf Pathogen Pathogen Attack ROS ROS Burst Pathogen->ROS MPK MPK3/MPK6 Pathogen->MPK Activation Lipids Membrane Lipids ROS->Lipids Peroxidation AzA Azelaic Acid (AzA) Synthesis Lipids->AzA G3P G3P Synthesis AzA->G3P Promotes AZI1_inactive AZI1 (Inactive) MPK->AZI1_inactive Phosphorylation AZI1_active AZI1-P (Active) (Plastid-Targeted) AZI1_inactive->AZI1_active AzA_signal AzA Signal AZI1_active->AzA_signal Requires AZI1/EARLI1 G3P_signal G3P Signal G3P->G3P_signal Priming PRIMING (State of Alert) AzA_signal->Priming G3P_signal->Priming Secondary_Pathogen Secondary Pathogen Attack SA_primed Enhanced SA Accumulation PR_primed Robust PR Gene Expression SA_primed->PR_primed SAR Systemic Acquired Resistance (SAR) PR_primed->SAR Secondary_Pathogen->SA_primed Triggers

Figure 2: The Azelaic Acid Signaling Pathway in Systemic Acquired Resistance.

Mechanism of Action: The Art of Priming

The true elegance of the AzA system lies in its mechanism: defense priming. Priming is a physiological state in which a plant is sensitized to respond more quickly and effectively to future stress.[1][12] This strategy is highly adaptive as it avoids the significant metabolic cost associated with maintaining a constitutively high level of defense.[6]

FeatureUnprimed Plant (Control)AzA-Primed Plant
State before secondary infection Basal defense levels"State of alert"; basal defense levels largely unchanged[5]
Response to secondary infection Delayed and moderate defense activationFaster and stronger defense activation[7][6]
Salicylic Acid Accumulation Gradual increaseRapid and robust accumulation[7][6]
Defense Gene (PR) Expression Moderate inductionPotentiated, high-level induction[18]
Outcome Higher pathogen proliferationEnhanced disease resistance; reduced pathogen growth[5]

Table 1: Comparison of Defense Responses in Unprimed vs. AzA-Primed Plants.

By treating a plant with AzA, one does not directly induce the expression of most defense-related genes, such as the Pathogenesis-Related (PR) genes.[5] However, upon subsequent pathogen challenge, the AzA-treated plant displays a significantly stronger and faster activation of these same genes, leading to enhanced protection.[5][7] This primed state is the key contribution of AzA to SAR.

Key Experimental Methodologies

For researchers investigating the AzA pathway, a combination of genetic, biochemical, and molecular techniques is required. Here, we outline core protocols that form the foundation of such studies.

Protocol: Systemic Acquired Resistance (SAR) Bioassay

This assay is the gold standard for functionally assessing SAR and the role of specific compounds or genes.

Objective: To determine if a treatment (e.g., exogenous AzA) or a genetic background influences the establishment of SAR.

Methodology:

  • Plant Material: Grow Arabidopsis thaliana plants (e.g., wild-type Col-0 and relevant mutants like azi1) for 4-5 weeks under controlled short-day conditions.

  • Primary Inoculation (Induction):

    • Prepare a suspension of an avirulent pathogen, such as Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene (e.g., avrRpt2), at a concentration of 10⁵ colony-forming units (CFU)/mL in 10 mM MgSO₄.

    • Infiltrate three lower leaves of each plant with the bacterial suspension (or 10 mM MgSO₄ as a mock control) using a needleless syringe. For chemical induction, infiltrate with 1 mM AzA instead of the pathogen.[5]

  • Lag Phase: Allow 2-3 days for the systemic signal to be generated and transported.

  • Secondary Inoculation (Challenge):

    • Prepare a suspension of a virulent strain of the same pathogen (e.g., P. syringae pv. tomato DC3000) at 10⁵ CFU/mL.

    • Infiltrate two upper, systemic (distal) leaves that were not part of the primary inoculation.

  • Quantification of Pathogen Growth:

    • After 3 days, collect leaf discs of a known area from the challenged leaves.

    • Homogenize the discs in 10 mM MgSO₄, serially dilute the homogenate, and plate on appropriate selective agar medium (e.g., King's B with rifampicin).

    • Incubate for 2 days and count the colonies to determine the CFU per unit of leaf area.

  • Analysis: A statistically significant reduction in bacterial growth in the systemic leaves of induced plants compared to mock-treated plants indicates the successful establishment of SAR.

Figure 3: Experimental Workflow for a SAR Bioassay.
Protocol: Quantification of Endogenous Azelaic Acid

Objective: To measure the concentration of AzA in plant tissues or vascular exudates in response to a stimulus.

Methodology:

  • Sample Collection: Collect leaf tissue or petiole exudates from plants at various time points after treatment/infection. Immediately flash-freeze in liquid nitrogen.

  • Extraction:

    • Homogenize the frozen tissue.

    • Perform a liquid-liquid extraction using an organic solvent mixture (e.g., ethyl acetate) under acidic conditions to protonate the carboxylic acid groups of AzA, making it more soluble in the organic phase.

  • Derivatization (Often Required): AzA has a high boiling point and can be difficult to analyze directly via gas chromatography.[19] Derivatization converts the carboxylic acid groups to esters (e.g., methyl or ethyl esters) or silyl esters, making the molecule more volatile and amenable to GC-MS analysis.[19] Common derivatizing agents include BF₃-methanol or BSTFA.

  • Analysis:

    • GC-MS (Gas Chromatography-Mass Spectrometry): This is a highly sensitive and specific method. The derivatized sample is injected, separated on a GC column, and the mass-to-charge ratio of the resulting fragments is analyzed by MS to identify and quantify AzA based on its unique fragmentation pattern and retention time compared to a known standard.[11]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): Reversed-phase HPLC coupled with MS can also be used, sometimes without derivatization, providing a simpler workflow.[10][20]

  • Quantification: Create a standard curve using known concentrations of derivatized AzA to accurately quantify the amount in the biological samples.

Applications and Future Perspectives

The understanding of AzA's role in plant immunity opens exciting avenues for both basic research and practical application.

  • Sustainable Agriculture: AzA is a naturally occurring compound found in many plants, including staple crops like wheat, rye, and barley.[7][6] This makes it an attractive candidate for development as a "green" plant activator.[6] Spraying crops with AzA or more stable synthetic analogs could prime their defenses, enhancing resistance to disease without the need for genetic modification or traditional pesticides.[5][6] Its efficacy has already been demonstrated in crops like rice against fungal pathogens.[9]

  • Novel Elicitor Development: For drug development professionals, AzA serves as a valuable lead compound. By understanding its structure-activity relationship and its interaction with proteins like AZI1, it is possible to design and synthesize novel molecules that are more potent, stable, or have a broader spectrum of activity, leading to a new generation of plant defense elicitors.[21]

  • Unanswered Questions: Despite significant progress, key questions remain. The precise molecular mechanism of how AZI1 and EARLI1 facilitate AzA transport is still under investigation.[8] Furthermore, studies have shown that applying AzA to roots can trigger systemic immunity in leaves without the AzA molecule itself being transported to the shoots, suggesting the existence of a secondary, yet-unidentified mobile signal.[8][13][14] Elucidating these remaining mysteries will provide a more complete picture of the intricate communication network that governs plant immunity.

Conclusion

Nonanedioate (azelaic acid) is no longer a peripheral player but a central component in the orchestration of systemic acquired resistance. As a lipid-derived mobile signal, it exemplifies the crucial link between primary metabolic stress (lipid peroxidation) and the activation of a sophisticated, plant-wide immune response. Its unique function as a priming agent, which prepares the plant for future threats without incurring immediate fitness costs, represents a highly efficient defense strategy. The elucidation of its signaling pathway, involving the essential LTP-like proteins AZI1 and EARLI1 and regulation by MAP kinases, provides a detailed molecular blueprint. For researchers and developers, the AzA pathway offers a fertile ground for discovery and a promising target for creating innovative solutions to enhance crop resilience and ensure global food security.

References

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  • Title: Tracking Azelaic Acid defense signal to Boost Plant Disease Resistance. Source: Google Cloud.
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Exploratory

Pharmacokinetics of Nonanedioate Derivatives in Topical Applications: A Technical Whitepaper

Executive Summary: The Nonanedioic Acid Bottleneck As a Senior Application Scientist specializing in dermal drug delivery, I approach the formulation of nonanedioic acid (azelaic acid, AzA) not merely as a compounding ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Nonanedioic Acid Bottleneck

As a Senior Application Scientist specializing in dermal drug delivery, I approach the formulation of nonanedioic acid (azelaic acid, AzA) not merely as a compounding exercise, but as a challenge in applied biophysics and metabolic engineering. Azelaic acid—a naturally occurring 9-carbon saturated dicarboxylic acid—is a highly effective antimicrobial and tyrosinase inhibitor[1]. However, its physicochemical properties present severe pharmacokinetic bottlenecks.

With a high melting point and a rigid crystal lattice, parent nonanedioic acid is poorly soluble in both water (0.24% at 20°C) and standard lipid vehicles[2]. Consequently, traditional formulations require high concentrations (15% to 20%) suspended in emulsions[3]. Upon application, the evaporation of the volatile vehicle leaves behind undissolved acidic crystals. This leads to a massive, uncontrolled burst release of protons into the stratum corneum (SC), triggering the hallmark neurogenic inflammation, stinging, and burning associated with the drug[4].

To circumvent these limitations, modern dermatological science has engineered nonanedioate derivatives —such as Potassium Azeloyl Diglycinate (PAD) and lipophilic esters (e.g., diethyl azelate, dilaurylazelate). By fundamentally altering the partition coefficient (LogP) and molecular radius, these derivatives optimize percutaneous absorption, leverage endogenous epidermal enzymes for targeted activation, and dramatically improve the tolerability profile[5][6].

Baseline Pharmacokinetics of the Parent Compound

To understand the derivatives, we must first establish the pharmacokinetic baseline of unesterified azelaic acid.

  • Absorption: The stratum corneum is a highly effective barrier against polar dicarboxylic acids. Following topical application, only 3% to 8% of the administered dose successfully penetrates the SC[1]. Up to 10% of the dose partitions into the viable epidermis and dermis, which is the primary site of action for targeting hyperactive melanocytes and follicular keratinization[3].

  • Systemic Distribution: Systemic absorption is minimal. Approximately 4% of a topically applied dose reaches the systemic circulation[3].

  • Metabolism & Excretion: Cutaneous metabolism of parent AzA is negligible[2]. Once in systemic circulation, the drug is primarily excreted unchanged in the urine, with a topical half-life of approximately 12 hours[3][7]. A fraction of the absorbed dose undergoes mitochondrial β -oxidation, shortening the carbon chain to yield metabolites such as pimelic acid (a 7-carbon dicarboxylic acid)[8].

PK_Pathway A Topical Application (Nonanedioate Derivatives) B Stratum Corneum (Lipid Partitioning) A->B Penetration C Viable Epidermis (Esterase Cleavage) B->C Diffusion D Target Engagement (Tyrosinase/Keratinocyte Inhibition) C->D Active AzA Release E Systemic Circulation (Minimal Uptake: ~4%) C->E Systemic Partitioning F Metabolism (Beta-Oxidation to Pimelic Acid) E->F Hepatic Processing G Renal Excretion (Unchanged & Metabolites) E->G Direct Clearance F->G Metabolite Clearance

Topical absorption, metabolic cleavage, and systemic excretion pathway of nonanedioate derivatives.

Engineering Nonanedioate Derivatives: Mechanistic Pharmacokinetics

By chemically modifying the carboxyl termini of nonanedioic acid, we can dictate its route of permeation and metabolic fate.

Potassium Azeloyl Diglycinate (PAD)

PAD is synthesized via the condensation of azelaic acid with two molecules of the amino acid glycine, neutralized with potassium.

  • Mechanistic Advantage: This modification transforms the insoluble acid into a highly water-soluble salt. The addition of the glycine moieties significantly increases the molecular size and hydrophilicity of the compound.

  • Pharmacokinetic Impact: The larger molecular structure results in a slower, highly controlled penetration rate across the lipid-rich stratum corneum[6]. This creates a sustained-release reservoir effect. Because the molecule is pre-neutralized and penetrates slowly, it completely bypasses the acute pH drop that causes irritation, making it suitable for compromised skin barriers (e.g., in rosacea)[6].

Lipophilic Prodrugs (Diethyl Azelate & Dilaurylazelate)

Esterification of the carboxyl groups with aliphatic alcohols (e.g., ethanol to form diethyl azelate, or lauryl alcohol to form dilaurylazelate) masks the polar charges, drastically increasing the molecule's lipophilicity[4][5].

  • Mechanistic Advantage: These prodrugs exhibit a massive increase in the diffusion coefficient across lipid membranes[5].

  • Pharmacokinetic Impact: While they easily penetrate the SC, highly lipophilic derivatives risk becoming trapped in the lipid matrix (the "reservoir effect")[5]. To become biologically active, they rely on ubiquitous epidermal esterases in the viable epidermis to cleave the ester bonds, liberating the hydrophilic parent nonanedioic acid in situ. This enzyme-limited conversion ensures that the active acid is generated precisely at the target site (the basal layer melanocytes), minimizing surface irritation while maximizing deep tissue bioavailability[4][5].

Quantitative Pharmacokinetic Comparison

The table below synthesizes the pharmacokinetic shifts achieved through derivatization.

Pharmacokinetic ParameterParent Nonanedioic Acid (AzA)Potassium Azeloyl Diglycinate (PAD)Lipophilic Esters (e.g., Diethyl Azelate)
Aqueous Solubility Poor (0.24% at 20°C)High (>10%)Poor (Hydrophobic)
SC Penetration Rate Low (3% - 8%)Slower, sustained releaseHigh (Lipid partitioning)
Epidermal/Dermal Delivery Up to 10%ModerateHigh (Requires esterase cleavage)
Systemic Absorption ~4%<2% (Estimated)<5%
Primary Excretion Route Renal (Unchanged)RenalRenal (Post-cleavage)
Local Irritation Potential High (Acidic burst release)Low (Buffered, large radius)Low (Non-acidic prodrug)

Experimental Methodology: Validating Topical PK

As a Senior Application Scientist, I require all pharmacokinetic claims to be backed by self-validating experimental systems. Standard in vitro diffusion cells are insufficient for evaluating prodrugs because they fail to account for biological activation. The following protocol details a coupled Ex Vivo Franz Diffusion and Esterase-Kinetic Assay , designed to measure both the physical flux of the derivative and its enzymatic conversion into the active moiety.

Step-by-Step Protocol: Ex Vivo Permeation and Cleavage Kinetics
  • Tissue Preparation: Mount dermatomed human cadaver skin (calibrated to 500 µm thickness) between the donor and receptor compartments of a static vertical Franz diffusion cell.

    • Causality: Why 500 µm? This specific thickness captures the stratum corneum, the viable epidermis, and the upper dermis. Crucially, it preserves the viable epidermal layer where the endogenous esterase enzymes reside, which are strictly required to evaluate the cleavage of lipophilic esters like dilaurylazelate[4][5].

  • Receptor Compartment Setup: Fill the receptor chamber with Phosphate-Buffered Saline (PBS, pH 7.4) supplemented with 4% Bovine Serum Albumin (BSA). Maintain at 32°C to simulate skin surface temperature.

    • Causality: Why add 4% BSA? Lipophilic prodrugs exhibit poor aqueous solubility. Without a binding protein like BSA to act as a thermodynamic sink, the receptor fluid would rapidly saturate. This would artificially halt the concentration gradient, leading to a severe underestimation of the compound's true transdermal flux.

  • Dosing & Kinetic Sampling: Apply 10 µL/cm² of the nonanedioate derivative formulation to the donor compartment. At predetermined intervals (1, 2, 4, 8, 12, and 24 hours), extract 200 µL aliquots from the receptor port and immediately replace with fresh, pre-warmed buffer.

  • Tissue Extraction & Enzymatic Quenching: After 24 hours, dismantle the cell. Tape-strip the SC (15 strips) to quantify unabsorbed drug. Homogenize the remaining epidermis/dermis in an extraction solvent (Acetonitrile:Water 80:20) containing 1mM Phenylmethylsulfonyl fluoride (PMSF).

    • Causality: Why use PMSF? Epidermal esterases remain active post-mortem and during extraction. If we do not immediately halt enzymatic activity using a serine protease/esterase inhibitor like PMSF during homogenization, the intact prodrug will continue to cleave into AzA inside the sample vial. This would yield falsely elevated active drug concentrations that do not reflect the true in situ pharmacokinetics.

  • LC-MS/MS Quantification: Analyze the samples using liquid chromatography-tandem mass spectrometry, quantifying both the intact derivative and the liberated nonanedioic acid.

Protocol_Workflow S1 1. Dermatomed Skin Prep (Thickness: 500 µm) S2 2. Franz Diffusion Cell Setup (Receptor: PBS + 4% BSA) S1->S2 Mount Tissue S3 3. Kinetic Sampling (1, 2, 4, 8, 12, 24 hrs) S2->S3 Dose & Incubate S4 4. Epidermal Homogenization (+ PMSF Esterase Inhibitor) S3->S4 Tissue Breakdown S5 5. LC-MS/MS Quantification (Prodrug vs. Active AzA) S3->S5 Receptor Fluid Analysis S4->S5 Intracellular Conc.

Self-validating Franz diffusion and esterase kinetic workflow for topical prodrug evaluation.

References

  • Title: The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC Source: nih.gov URL:[Link]

  • Title: Azelaic Acid (Topical) Monograph for Professionals Source: drugs.com URL:[Link]

  • Title: Azelaic Acid gel prescribing information Source: prescriberpoint.com URL:[Link]

  • Title: AZELEX® (azelaic acid cream) 20% For Dermatologic Use Only Not for Ophthalmic Use Source: fda.gov URL:[Link]

  • Title: Reference ID: 3799394 This label may not be the latest approved by FDA. Source: fda.gov URL:[Link]

  • Title: acid azelaic acid: Topics by Science.gov Source: science.gov URL:[Link]

  • Title: Usage Frequency and Ecotoxicity of Skin Depigmenting Agents Source: researchgate.net URL:[Link]

  • Title: Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology Source: researchgate.net URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Nonanedioate: Receptor Binding and Mechanisms of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Nonanedioate, also known as azelaic acid, is a naturally occurring nine-carbon dicarboxylic acid with a growing body of research highligh...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Nonanedioate, also known as azelaic acid, is a naturally occurring nine-carbon dicarboxylic acid with a growing body of research highlighting its diverse biological activities. Initially recognized for its therapeutic effects in dermatology, recent studies have begun to unravel its systemic roles, particularly in metabolism and inflammation. This technical guide provides a comprehensive overview of the current understanding of nonanedioate's receptor interactions and its multifaceted mechanisms of action. We delve into its interaction with the olfactory receptor Olfr544, its influence on nuclear receptors such as PPARγ, its modulation of key inflammatory pathways like NF-κB, and its impact on mitochondrial function. This document is intended to serve as a detailed resource, offering field-proven insights and step-by-step methodologies for researchers investigating the therapeutic potential of this versatile molecule.

Introduction: Nonanedioate, a Molecule of Expanding Significance

Nonanedioate is a saturated dicarboxylic acid found in various grains and is also produced endogenously in humans.[1] Its journey from a dermatological agent for acne and rosacea to a molecule of interest in metabolic and inflammatory research underscores the importance of understanding its fundamental biological interactions. This guide will explore the known molecular targets of nonanedioate and elucidate the signaling cascades it triggers, providing a solid foundation for future research and drug development endeavors.

Receptor Identification and Binding Affinity: The Olfactory Connection

A significant breakthrough in understanding nonanedioate's systemic effects came with the identification of an olfactory receptor as a primary target.

The Mouse Olfactory Receptor 544 (Olfr544)

Research has demonstrated that nonanedioate is a ligand for the mouse olfactory receptor 544 (Olfr544).[2][3] This G-protein coupled receptor (GPCR) is not only expressed in the olfactory epithelium but is also found ectopically in various other tissues, including the gut, pancreas, skeletal muscle, and adipose tissue, suggesting a role for nonanedioate in inter-organ communication and metabolic regulation.[4][5]

Molecular modeling and mutational analyses have identified key amino acid residues within Olfr544 that are crucial for the interaction with nonanedioate. Specifically, the tyrosine residue at position 109 (Y109) in the third transmembrane helix has been shown to form a critical hydrogen bond with the carboxyl group of nonanedioate, which is essential for receptor activation.[2]

It is important to note that, to date, a definitive human ortholog of Olfr544 with the same ligand specificity for nonanedioate has not been identified, which is a crucial consideration for translating these findings to human physiology.[6]

Quantitative Binding Data

Direct quantitative binding affinity data for the nonanedioate-Olfr544 interaction, such as the dissociation constant (Kd) or inhibition constant (Ki), are not yet available in the published literature. However, functional assays have provided the half-maximal effective concentration (EC50) for Olfr544 activation by nonanedioate.

LigandReceptorAssay TypeEC50 ValueSource
Nonanedioate (Azelaic Acid)Mouse Olfr544CRE-Luciferase Reporter Assay19.97 µM[7][8]
Nonanedioate (Azelaic Acid)Mouse Olfr544CRE-Luciferase Reporter Assay16.8 ± 5.1 µM[3]
Nonanedioate (Azelaic Acid)Mouse Olfr545CRE-Luciferase Reporter Assay537.4 µM[4]

Table 1: Functional Potency of Nonanedioate on Olfactory Receptors

Mechanisms of Action: A Multi-pronged Approach

Nonanedioate exerts its biological effects through several distinct yet potentially interconnected mechanisms of action.

Olfr544-Mediated Signaling Pathway

Activation of Olfr544 by nonanedioate initiates a canonical G-protein coupled receptor signaling cascade. As an olfactory receptor, Olfr544 is coupled to the G-protein Gαolf, which, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[3][4] Activated CREB then translocates to the nucleus and promotes the transcription of target genes, a key one being the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[2] The upregulation of PGC-1α is a central event that leads to enhanced mitochondrial biogenesis.[2]

Olfr544_Signaling_Pathway Nonanedioate Nonanedioate Olfr544 Olfr544 (GPCR) Nonanedioate->Olfr544 Binds G_protein Gαolf Olfr544->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB nucleus Nucleus pCREB->nucleus Translocates to PGC1a PGC-1α Gene Transcription pCREB->PGC1a Induces Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis Promotes

Olfr544 signaling cascade upon nonanedioate binding.

This pathway has been implicated in several physiological responses, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells and the regulation of gut inflammation.[4]

Modulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Nonanedioate has been shown to activate the nuclear receptor PPARγ.[9][10] PPARγ is a key regulator of adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by nonanedioate appears to be a crucial component of its anti-inflammatory effects. Studies have demonstrated that the inhibitory effects of nonanedioate on the production of pro-inflammatory cytokines are abrogated by a PPARγ antagonist, suggesting a direct role for this receptor.[9][10] While the exact nature of the interaction (direct binding versus indirect activation) is still under investigation, the ability of nonanedioate to induce PPARγ mRNA and its transcriptional activity points towards a significant regulatory role.[9] This mechanism is thought to contribute to its efficacy in treating inflammatory skin conditions like rosacea and in counteracting cellular senescence.[11]

Inhibition of the NF-κB Signaling Pathway

A central mechanism underlying the anti-inflammatory properties of nonanedioate is its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[9] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Nonanedioate has been shown to reduce the nuclear translocation of the p65 subunit of NF-κB, thereby preventing it from activating the transcription of its target genes.[9] This inhibitory effect contributes to the observed decrease in the production of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.

NFkB_Inhibition_Pathway cluster_nucleus Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., UVB, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Transcription (IL-1β, IL-6, TNF-α) NFkB->Inflammatory_Genes Activates NFkB_IkB NF-κB-IκB (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Proteasome Proteasome pIkB->Proteasome Ubiquitination & Degradation Nonanedioate Nonanedioate Nonanedioate->IKK Inhibits Nonanedioate->NFkB Inhibits Nuclear Translocation

Inhibition of the NF-κB pathway by nonanedioate.
Effects on Mitochondrial Function

Beyond the Olfr544-mediated induction of mitochondrial biogenesis, nonanedioate has been reported to directly impact mitochondrial enzyme activity. Some studies suggest that dicarboxylic acids can inhibit the activity of complex I (NADH:ubiquinone oxidoreductase) and, to a lesser extent, complex II+III of the mitochondrial respiratory chain.[12] This inhibitory effect on cellular respiration could contribute to some of its therapeutic actions, but also warrants careful consideration in terms of potential cytotoxicity at high concentrations.

Experimental Protocols

To facilitate further research in this area, we provide the following detailed, step-by-step methodologies for key experiments.

Olfr544 Functional Assay: CRE-Luciferase Reporter Assay

This assay is a robust method to determine the activation of Olfr544, or any other Gs-coupled GPCR, by measuring the downstream activation of CREB.[1][13][14]

Objective: To quantify the dose-dependent activation of Olfr544 by nonanedioate.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for Olfr544 (with an N-terminal tag for expression verification)

  • CRE-luciferase reporter vector (containing a firefly luciferase gene downstream of a promoter with multiple cAMP response elements)

  • Constitutively active Renilla luciferase vector (for normalization of transfection efficiency)

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Nonanedioate (azelaic acid) stock solution

  • Forskolin (positive control)

  • Dual-luciferase reporter assay system

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the Olfr544 expression vector, the CRE-luciferase reporter vector, and the Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol. Include a control group transfected with an empty vector instead of the Olfr544 vector.

  • Incubation: Incubate the transfected cells for 24-48 hours to allow for receptor and reporter expression.

  • Ligand Stimulation:

    • Prepare serial dilutions of nonanedioate in serum-free medium.

    • Prepare a positive control solution of forskolin.

    • Carefully remove the medium from the cells and replace it with the nonanedioate dilutions or control solutions.

    • Incubate the cells for an appropriate time (typically 4-6 hours) to allow for receptor activation and luciferase expression.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Subtract the background signal from the empty vector control.

    • Plot the normalized luciferase activity against the logarithm of the nonanedioate concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

NF-κB Inhibition Assay: NF-κB Luciferase Reporter Assay

This assay measures the ability of nonanedioate to inhibit the activation of the NF-κB pathway.[5][15][16]

Objective: To quantify the inhibitory effect of nonanedioate on NF-κB transcriptional activity.

Materials:

  • A suitable cell line that expresses the components of the NF-κB pathway (e.g., HEK293, Jurkat, or U251 cells).[15][17]

  • NF-κB luciferase reporter vector (containing a firefly luciferase gene downstream of a promoter with multiple NF-κB response elements).

  • Constitutively active Renilla luciferase vector.

  • Cell culture medium.

  • Transfection reagent.

  • Nonanedioate stock solution.

  • An NF-κB activator (e.g., TNF-α, LPS, or PMA).[5]

  • Dual-luciferase reporter assay system.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Transfection: Follow steps 1 and 2 as described in the CRE-Luciferase Reporter Assay protocol, but using the NF-κB luciferase reporter vector.

  • Incubation: Incubate the transfected cells for 24-48 hours.

  • Pre-treatment with Nonanedioate:

    • Prepare serial dilutions of nonanedioate in serum-free medium.

    • Remove the medium from the cells and add the nonanedioate dilutions.

    • Incubate for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake.

  • Stimulation of NF-κB Pathway:

    • Add the NF-κB activator (e.g., TNF-α) to the wells, in the continued presence of nonanedioate.

    • Include a positive control group (activator only) and a negative control group (vehicle only).

    • Incubate for an appropriate time to induce NF-κB activation and luciferase expression (typically 6-24 hours).[5]

  • Luciferase Assay: Perform the dual-luciferase assay as described previously.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of the NF-κB signal by nonanedioate relative to the activator-only control.

    • Plot the percentage of inhibition against the logarithm of the nonanedioate concentration to determine the IC50 value.

Mitochondrial Respiratory Chain Complex Activity Assay

This spectrophotometric assay measures the activity of the individual complexes of the electron transport chain in isolated mitochondria or cell/tissue homogenates.[12][18][19]

Objective: To determine the effect of nonanedioate on the activity of mitochondrial respiratory chain complexes, particularly Complex I.

Materials:

  • Isolated mitochondria or cell/tissue homogenates.

  • Assay buffers specific for each complex.

  • Substrates and inhibitors for each complex (e.g., NADH, ubiquinone, succinate, cytochrome c, rotenone, antimycin A, potassium cyanide).

  • Spectrophotometer.

Procedure (Example for Complex I - NADH:ubiquinone oxidoreductase):

  • Mitochondrial Preparation: Isolate mitochondria from cells or tissues using standard differential centrifugation methods, or prepare a whole-cell/tissue homogenate.

  • Assay Reaction:

    • In a cuvette, add the assay buffer containing a specific electron acceptor (e.g., ubiquinone or an artificial acceptor like decylubiquinone) and an inhibitor of Complex III (e.g., antimycin A) to prevent downstream electron flow.

    • Add the mitochondrial preparation.

    • Incubate with various concentrations of nonanedioate.

    • Initiate the reaction by adding the substrate, NADH.

  • Spectrophotometric Measurement:

    • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

    • The rate of NADH oxidation is proportional to the activity of Complex I.

  • Data Analysis:

    • Calculate the specific activity of Complex I (e.g., in nmol NADH/min/mg protein).

    • Compare the activity in the presence of nonanedioate to the vehicle control to determine the extent of inhibition.

    • The activity of other complexes can be measured using specific substrates and inhibitors.[20]

Conclusion and Future Directions

Nonanedioate is a multi-functional molecule with a growing repertoire of identified biological activities. Its interaction with the olfactory receptor Olfr544 provides a fascinating example of how a seemingly specialized receptor can have broad systemic effects on metabolism and inflammation. Furthermore, its ability to modulate PPARγ and inhibit NF-κB signaling highlights its potential as a therapeutic agent for a range of inflammatory conditions.

For researchers and drug development professionals, several key areas warrant further investigation:

  • Identification of the Human Ortholog of Olfr544: This is paramount for validating the relevance of the mouse studies to human health and disease.

  • Determination of Binding Kinetics: Quantitative binding affinity studies (e.g., using radioligand binding assays or surface plasmon resonance) are needed to accurately characterize the nonanedioate-receptor interaction.

  • Elucidation of Pathway Crosstalk: Further research is required to understand the potential interplay between the Olfr544-mediated signaling and the observed effects on PPARγ and NF-κB.

  • In Vivo Efficacy and Safety: Comprehensive in vivo studies in relevant disease models are necessary to fully assess the therapeutic potential and safety profile of nonanedioate and its derivatives.

This technical guide provides a solid foundation for these future endeavors, offering both a comprehensive overview of the current knowledge and practical methodologies to drive further discovery.

References

  • Choi, H. S., et al. (2017). Molecular determinants of the olfactory receptor Olfr544 activation by azelaic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(4), 895-903. [Link]

  • Thach, T. T., et al. (2020). Azelaic Acid Induces Mitochondrial Biogenesis in Skeletal Muscle by Activation of Olfactory Receptor 544. Frontiers in Physiology, 11, 583. [Link]

  • Kim, D., et al. (2021). Activation of ectopic olfactory receptor 544 induces GLP-1 secretion and regulates gut inflammation. Gut Microbes, 13(1), 1-19. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Taconic Biosciences. (n.d.). CRE-Luc GPCR Reporter Mouse Portfolio. [Link]

  • Liu, K., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 83-91. [Link]

  • Kang, N., et al. (2015). Olfactory Receptor Olfr544 responding to Azelaic Acid Regulates Glucagon Secretion in α-cells of Mouse Pancreatic Islets. Biochemical and Biophysical Research Communications, 460(3), 616-621. [Link]

  • Taconic Biosciences. (n.d.). CRE-Luc GPCR Reporter Mouse Portfolio. [Link]

  • AMSBIO. (n.d.). CRE/CREB Reporter Assay Kit. [Link]

  • Camera, E., et al. (2024). New Insights into the Role of PPARγ in Skin Physiopathology. International Journal of Molecular Sciences, 25(12), 6709. [Link]

  • ISCA. (2025, May 14). Exploring Drug Modulation of NF-kB Signaling Using the Luciferase Reporter-Jurkat Cell Line. [Link]

  • Signosis. (n.d.). Inflammation/NfkB. [Link]

  • Kang, N., et al. (2015). Olfactory receptor Olfr544 responding to azelaic acid regulates glucagon secretion in α-cells of mouse pancreatic islets. Biochemical and Biophysical Research Communications, 460(3), 616-621. [Link]

  • Mastrofrancesco, A., et al. (2010). Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation. Experimental Dermatology, 19(9), 813-820. [Link]

  • Mastrofrancesco, A., et al. (2010). Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARγ activation. Experimental Dermatology, 19(9), 813-820. [Link]

  • Kang, N., et al. (2015). Olfactory receptor Olfr544 responding to azelaic acid regulates glucagon secretion in α-cells of mouse pancreatic islets. Biochemical and Biophysical Research Communications, 460(3), 616-621. [Link]

  • Horvath, I., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation, 2017, 8723539. [Link]

  • Mastrofrancesco, A., et al. (2010). Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARγ activation. Experimental Dermatology, 19(9), 813-820. [Link]

  • Cardinali, G., et al. (2013). Azelaic acid reduced senescence-like phenotype in photo-irradiated human dermal fibroblasts: possible implication of PPARγ. Experimental Dermatology, 22(1), 49-54. [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway). [Link]

  • Dautant, A., et al. (2007). Lack of Respiratory Chain Complex I Impairs Alternative Oxidase Engagement and Modulates Redox Signaling during Elicitor-Induced Cell Death in Tobacco. The Plant Cell, 19(2), 664-679. [Link]

  • Brusque, A. M., et al. (2002). Inhibition of the mitochondrial respiratory chain complex activities in rat cerebral cortex by methylmalonic acid. Neurochemistry International, 40(7), 593-601. [Link]

  • Leibniz Institute for Food Systems Biology at the Technical University of Munich. (2021, June 22). Progress in the functional characterization of human olfactory receptors. [Link]

  • Kirby, D. M., et al. (2007). Biochemical assays of respiratory chain complex activity. Methods in Cell Biology, 80, 93-119. [Link]

  • Spinazzi, M., et al. (2012). Assessment of mitochondrial respiratory chain enzymatic activities on tissues and cultured cells. Nature Protocols, 7(6), 1235-1246. [Link]

  • Burtscher, J., et al. (2022). Reversible thiol oxidation increases mitochondrial electron transport complex enzyme activity but not respiration in cardiomyocytes from patients with end-stage heart failure. bioRxiv. [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Incorporating Dimethyl Nonanedioate as a Plasticizer in Bioplastics

Introduction: The Critical Role of Plasticizers in Advancing Bioplastics The transition from petroleum-based plastics to more sustainable bioplastics is a critical step in mitigating environmental pollution.[1][2] Biopla...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Plasticizers in Advancing Bioplastics

The transition from petroleum-based plastics to more sustainable bioplastics is a critical step in mitigating environmental pollution.[1][2] Bioplastics, derived from renewable resources such as corn starch, sugarcane, and vegetable fats, offer the promise of biodegradability and a reduced carbon footprint.[3] However, many neat biopolymers, like poly(lactic acid) (PLA) and starch-based plastics, are inherently brittle, limiting their application in products that require flexibility.[4] This is where plasticizers play a pivotal role. These additives are incorporated into the bioplastic matrix to increase its flexibility, ductility, and processability.[5][6]

This guide focuses on the application of a potentially novel plasticizer, dimethyl nonanedioate , for the modification of common bioplastics. Dimethyl nonanedioate, also known as dimethyl azelate, is a diester of azelaic acid.[7][8] Its chemical structure suggests it may offer excellent compatibility with polar biopolymers and provide a desirable balance of properties, including good thermal stability.[8]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to incorporate dimethyl nonanedioate into bioplastics and to characterize the resulting materials. The methodologies are designed to be robust and self-validating, with explanations of the scientific principles behind each step.

Physicochemical Properties of Dimethyl Nonanedioate

A thorough understanding of the plasticizer's properties is crucial for its effective application.

PropertyValueSource
Synonyms Dimethyl azelate, Nonanedioic acid dimethyl ester[7][9]
CAS Number 1732-10-1[7][9]
Molecular Formula C11H20O4[7][9]
Molecular Weight 216.27 g/mol [7][9]
Appearance Colorless transparent liquid[7]
Boiling Point 156 °C at 20 mm Hg[7]
Melting Point 18 °C[7]
Density 1.007 g/mL at 25 °C[7]
Solubility Limited solubility in water; soluble in organic solvents.[8]

Proposed Mechanism of Plasticization

The plasticizing effect of dimethyl nonanedioate is attributed to its ability to position itself between the long polymer chains of the bioplastic. This disrupts the strong intermolecular forces, such as hydrogen bonds and van der Waals forces, that hold the polymer chains rigidly together. The insertion of these smaller molecules increases the free volume between the polymer chains, allowing them to slide past one another more easily, which imparts flexibility to the material.

G cluster_0 Neat Bioplastic cluster_1 Plasticized Bioplastic Rigid Polymer Chains Polymer Chain 1 Polymer Chain 2 Polymer Chain 3 Strong Intermolecular Forces Strong Intermolecular Forces Rigid Polymer Chains->Strong Intermolecular Forces H-bonds, van der Waals Dimethyl Nonanedioate Addition Dimethyl Nonanedioate Addition Rigid Polymer Chains->Dimethyl Nonanedioate Addition Flexible Polymer Chains Polymer Chain 1 Polymer Chain 2 Polymer Chain 3 Dimethyl Nonanedioate Dimethyl Nonanedioate Flexible Polymer Chains->Dimethyl Nonanedioate Increased Free Volume Weakened Intermolecular Forces Weakened Intermolecular Forces Dimethyl Nonanedioate->Weakened Intermolecular Forces Disruption Dimethyl Nonanedioate Addition->Flexible Polymer Chains

Caption: Mechanism of dimethyl nonanedioate as a plasticizer in bioplastics.

Application Note I: Incorporation into Poly(lactic acid) (PLA) via Melt Blending

Melt blending is a common, solvent-free method for incorporating additives into thermoplastics like PLA.

Experimental Workflow: Melt Blending

G cluster_0 Preparation cluster_1 Melt Blending cluster_2 Post-Processing A Dry PLA Pellets (80°C, 4h) C Pre-mix PLA and Dimethyl Nonanedioate A->C B Measure Dimethyl Nonanedioate B->C D Feed into Extruder C->D E Melt Blend (170-190°C, 50-100 rpm) D->E F Extrude Filament E->F G Cool and Pelletize F->G H Prepare Samples for Characterization G->H

Caption: Workflow for incorporating dimethyl nonanedioate into PLA via melt blending.

Detailed Protocol: Melt Blending
  • Materials and Equipment:

    • Poly(lactic acid) (PLA) pellets

    • Dimethyl nonanedioate

    • Twin-screw extruder or a Brabender-type mixer

    • Vacuum oven

    • Pelletizer

    • Injection molder or compression molder (for sample preparation)

  • Pre-processing:

    • Dry the PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture, which can cause hydrolytic degradation of PLA during melt processing.

  • Blending:

    • Determine the desired weight percentage of dimethyl nonanedioate (e.g., 5%, 10%, 15% w/w).

    • In a sealed container, pre-mix the dried PLA pellets with the measured amount of dimethyl nonanedioate.

    • Set the temperature profile of the extruder. A typical profile for PLA is 170-190°C.[10]

    • Set the screw speed (e.g., 50-100 rpm).

    • Feed the pre-mixed material into the extruder.

    • Allow the materials to blend for a sufficient residence time (typically 3-5 minutes) to ensure homogeneous mixing.

  • Post-processing:

    • Extrude the molten blend through a die to form a filament.

    • Cool the filament in a water bath or with air.

    • Use a pelletizer to cut the filament into pellets.

    • The resulting plasticized PLA pellets can then be used for further processing, such as injection molding or compression molding, to create standardized samples for characterization.[11]

Application Note II: Preparation of Starch-Based Bioplastic Films with Dimethyl Nonanedioate via Solution Casting

Solution casting is a versatile method for producing thin bioplastic films, particularly for starch-based materials.[12][13]

Experimental Workflow: Solution Casting

G cluster_0 Preparation cluster_1 Gelatinization and Casting cluster_2 Drying and Conditioning A Disperse Starch in Water B Add Dimethyl Nonanedioate A->B C Heat and Stir (70-90°C) B->C D Pour onto Casting Surface C->D E Dry at Room Temperature or in Oven (40-50°C) D->E F Peel off Film E->F G Condition at Controlled Humidity F->G

Caption: Workflow for preparing starch-based bioplastic films with dimethyl nonanedioate.

Detailed Protocol: Solution Casting
  • Materials and Equipment:

    • Starch (e.g., corn, potato, or tapioca starch)

    • Dimethyl nonanedioate

    • Distilled water

    • Glycerol (optional, as a co-plasticizer)

    • Acetic acid (to aid in gelatinization)

    • Hot plate with magnetic stirring

    • Casting surface (e.g., petri dish, glass plate)

    • Drying oven

  • Preparation of the Film-Forming Solution:

    • Disperse a known amount of starch (e.g., 10g) in a specific volume of distilled water (e.g., 100 mL).[12]

    • Add the desired amount of dimethyl nonanedioate (e.g., 15-30% by weight of starch).

    • A small amount of acetic acid (e.g., 1 mL) can be added to facilitate starch gelatinization.[5]

    • Heat the solution on a hot plate with continuous stirring at a temperature of 70-90°C until the solution becomes viscous and translucent, indicating gelatinization.[6]

  • Casting and Drying:

    • Pour a specific volume of the hot, gelatinized solution onto a level casting surface.

    • Allow the solution to dry. This can be done at room temperature for 24-48 hours or in a drying oven at a controlled temperature (e.g., 40-50°C) for a shorter period.[4]

    • Once completely dry, carefully peel the bioplastic film from the casting surface.

  • Conditioning:

    • Store the prepared films in a desiccator with a controlled relative humidity (e.g., 50%) for at least 48 hours before characterization to ensure consistent moisture content.

Characterization Protocols

Thorough characterization is essential to evaluate the effectiveness of dimethyl nonanedioate as a plasticizer.

Thermal Analysis

Thermal analysis provides insights into how the plasticizer affects the thermal properties of the bioplastic.[14]

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity (Xc) of the plasticized bioplastic.[15][16] A significant decrease in Tg is a primary indicator of effective plasticization.[10][11]

    • Protocol:

      • Accurately weigh 5-10 mg of the sample into an aluminum DSC pan and seal it.

      • Place the pan in the DSC instrument.

      • Heat the sample from room temperature to a temperature above its melting point (e.g., 200°C for PLA) at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

      • Cool the sample back to room temperature at the same rate.

      • Reheat the sample under the same conditions to observe the thermal transitions. The Tg is determined from the second heating scan.

  • Thermogravimetric Analysis (TGA):

    • Objective: To assess the thermal stability of the plasticized bioplastic and determine its degradation temperature.[15][17]

    • Protocol:

      • Place a 10-15 mg sample into a TGA pan.

      • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

      • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the degradation temperature.

Mechanical Testing

Mechanical tests quantify the changes in the material's physical properties.[18][19]

  • Tensile Testing:

    • Objective: To measure the tensile strength, elongation at break, and Young's modulus of the plasticized bioplastic.[2][20] An effective plasticizer will typically decrease the tensile strength and Young's modulus while significantly increasing the elongation at break.[12][19]

    • Protocol:

      • Prepare dumbbell-shaped specimens according to a standard such as ASTM D638.

      • Measure the thickness and width of the gauge section of each specimen.

      • Mount the specimen in the grips of a universal testing machine.

      • Apply a tensile load at a constant crosshead speed until the specimen fractures.

      • Record the load and displacement data to calculate the mechanical properties.

Morphological Analysis
  • Scanning Electron Microscopy (SEM):

    • Objective: To observe the fracture surface of the plasticized bioplastic and assess the compatibility of the plasticizer with the polymer matrix.[20][21] A smooth fracture surface generally indicates good compatibility, while a rough surface with voids may suggest phase separation.[21]

    • Protocol:

      • Cryogenically fracture the plasticized bioplastic sample to create a clean fracture surface.

      • Mount the fractured specimen on an SEM stub using conductive tape.

      • Sputter-coat the surface with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

      • Image the fracture surface at various magnifications using the SEM.

Plasticizer Leaching Test
  • Objective: To evaluate the potential for dimethyl nonanedioate to migrate out of the bioplastic matrix, which is a critical consideration for applications such as food packaging.[22][23][24]

  • Protocol:

    • Cut a precisely weighed sample of the plasticized bioplastic film (e.g., 2 cm x 2 cm).

    • Immerse the sample in a known volume of a food simulant (e.g., distilled water, ethanol, or olive oil) in a sealed container.

    • Incubate the container at a specific temperature (e.g., 40°C) for a defined period (e.g., 10 days), with occasional agitation.[25]

    • After the incubation period, remove the bioplastic sample, dry it thoroughly, and weigh it again. The weight loss corresponds to the amount of plasticizer that has leached out.

    • The food simulant can also be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to quantify the amount of leached dimethyl nonanedioate.

Expected Data Summary

Characterization TechniqueParameterExpected Outcome with Increasing Dimethyl Nonanedioate Concentration
DSC Glass Transition Temperature (Tg)Decrease
Melting Temperature (Tm)Slight Decrease or No Significant Change
Crystallinity (Xc)May Increase due to Increased Chain Mobility
TGA Onset of Degradation TemperatureMay Decrease Slightly
Tensile Testing Tensile StrengthDecrease
Elongation at BreakIncrease
Young's ModulusDecrease
SEM Fracture Surface MorphologySmoother, more ductile fracture surface
Leaching Test Weight LossMay increase with higher plasticizer content and in more lipophilic simulants

Conclusion

Dimethyl nonanedioate presents a promising avenue for the development of flexible and functional bioplastics. The protocols outlined in these application notes provide a comprehensive framework for incorporating and evaluating this novel plasticizer. By systematically applying these methodologies, researchers can gain valuable insights into the structure-property relationships of plasticized bioplastics, paving the way for the creation of new, sustainable materials for a wide range of applications.

References

  • Bioplastic Additives Leaching → Area → Sustainability. (n.d.). Google Cloud.
  • Al-dhawi, B. N. S., et al. (2022). Development and Characterization of Cornstarch-Based Bioplastics Packaging Film Using a Combination of Different Plasticizers. Polymers (Basel), 14(15), 3029.
  • How to Analyze Chemical Leaching from Bioplastics. (2026, April 1).
  • Nonanedioic acid, dimethyl ester (CAS 1732-10-1). (n.d.). Cheméo.
  • Kulinski, Z., et al. (2006). Plasticization of Poly(l-lactide) with Poly(propylene glycol). Biomacromolecules, 7(7), 2128–2135.
  • Chemical Leaching Bioplastics → Area → Sustainability. (n.d.). Google Cloud.
  • Lubis, M., et al. (2020). Mechanical, SEM and FTIR characteristics of bioplastics from mango seed starch with nanoparticle zinc oxide as filler and ethylene glycol as plasticizers. IOP Conference Series: Materials Science and Engineering, 1003(1), 012122.
  • Cas 1732-10-1,Dimethyl azelate. (n.d.). LookChem.
  • Solution casting method for production of bioplastic. (n.d.). ResearchGate. Retrieved April 7, 2024, from [Link]

  • IR, SEM and EDX/EDS analysis of Starch and Coniferyl Alcohol-based polymer with other natural additives. (n.d.). Taylor & Francis.
  • Beltrán, F. R., et al. (2015). Biobased additive plasticizing Polylactic acid (PLA). Revista Iberoamericana de Polímeros, 16(3), 135-146.
  • Fuentes, A., et al. (2022). Processing and Characterization of Bioplastics from the Invasive Seaweed Rugulopteryx okamurae. Polymers (Basel), 14(3), 361.
  • DEVELOPMENT AND CHARACTERIZATION OF BIODEGRADABLE BIOPLASTIC FILMS FROM STARCH. (2025, November 15). International Journal of Novel Research and Development.
  • How to prepare PLA film using the solution casting method? (2025, April 17).
  • Effect of plasticizer and concentration on characteristics of bioplastic based on cellulose acetate from kapok (Ceiba pentandra) fiber. (n.d.). AIP Publishing.
  • Effect of Plasticizer and Concentration on Characteristics of Bioplastic Based on Cellulose Acetate from Kapok (Ceiba pentandra). (n.d.). Science and Technology Indonesia.
  • Emerging Contaminants from Bioplastic Pollution in Marine Waters. (2024, December 12).
  • Material Analysis for Bioplastics Quality Assurance and Degrad
  • Preparation and Characterization of Starch Based Bioplastic Film from Dent Corn. (2020). University of Mandalay, Research Journal, 11.
  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. (n.d.).
  • Groh, K. J., et al. (2021). Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions. Environmental Science & Technology, 55(17), 11801–11811.
  • The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. (n.d.). Polymers (Basel).
  • Preparation and Physicochemical Characterization of Bioplastics from Vegetable Waste/Poly (Vinyl Alcohol) and Coating with Polyeugenol. (2023, September 26). DergiPark.
  • Martin, O., & Avérous, L. (2005). Preparation and Properties of Plasticized Poly(lactic acid) Films. Biomacromolecules, 6(3), 1595–1605.
  • Li, D., et al. (2018). Preparation of plasticized poly (lactic acid)
  • Li, D., et al. (2018). Preparation of plasticized poly (lactic acid)
  • Dimethyl azelate = 98.5 GC 1732-10-1. (n.d.). Sigma-Aldrich.
  • Bioplastics Thermal Stability → Term - Product → Sustainability Directory. (2025, December 3). Google Cloud.
  • Dimethyl Azelate: A Versatile Diester in Industrial Applications and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • CAS 1732-10-1: Dimethyl azelate. (n.d.). CymitQuimica.
  • Nonanedioic acid dimethyl ester. (n.d.). MedchemExpress.com.
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  • Dimethyl Azelate. (n.d.). Tokyo Chemical Industry Co., Ltd. (JP).
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  • Mechanical Properties of Bioplastics Product from Musa Paradisica Formatypica Concentrate with Plasticizer Variables. (2019, March 22).
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Sources

Application

Application Note: Robust Liquid-Liquid Extraction of Nonanedioate (Azelaic Acid) from Biological Matrices for Quantitative Analysis

Audience: Researchers, scientists, and drug development professionals engaged in pharmacokinetics, metabolomics, and clinical diagnostics. Introduction Nonanedioate, commonly known as azelaic acid, is a naturally occurri...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in pharmacokinetics, metabolomics, and clinical diagnostics.

Introduction

Nonanedioate, commonly known as azelaic acid, is a naturally occurring saturated dicarboxylic acid found in grains and produced endogenously through the metabolism of fatty acids.[1][2] Its therapeutic utility as an antimicrobial, anti-inflammatory, and depigmenting agent has made it a cornerstone in dermatological treatments for conditions like acne vulgaris and rosacea.[1][3][4] Accurate quantification of nonanedioate in biological matrices such as plasma, serum, and urine is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its role in physiological and pathological processes.

However, the analysis of nonanedioate presents significant challenges. Its dicarboxylic nature imparts high polarity, especially at physiological pH, making efficient extraction from complex biological samples difficult. Furthermore, the presence of endogenous isomers and a high abundance of interfering lipids and proteins can lead to matrix effects, compromising analytical accuracy.[5][6]

This application note provides a comprehensive guide to developing and implementing a robust liquid-liquid extraction (LLE) method for nonanedioate from biological samples. We will delve into the fundamental principles governing the extraction, present detailed, validated protocols for plasma and urine, and offer insights into troubleshooting and method validation to ensure data of the highest quality and integrity.

Section 1: The Science of Nonanedioate LLE - Guiding Principles

A successful LLE protocol is not merely a sequence of steps but a targeted application of chemical principles. The physicochemical properties of nonanedioate are the cornerstone of an effective extraction strategy.

Table 1: Physicochemical Properties of Nonanedioate (Azelaic Acid)

PropertyValueSourceSignificance for LLE
Molecular Formula C₉H₁₆O₄[1]Defines the basic structure.
Molecular Weight 188.22 g/mol [1][3]Relevant for mass spectrometry.
pKa Values pKa₁: ~4.5, pKa₂: ~5.4[1][7]CRITICAL: Dictates the pH required to render the molecule neutral for extraction.
logP (Octanol-Water) ~1.22 - 1.82[1][7]Indicates moderate lipophilicity when in its neutral form.
Water Solubility 2.4 g/L (20 °C)[8]Low solubility in its neutral form drives partitioning into an organic solvent.
The Critical Role of pH Adjustment

The two carboxylic acid groups of nonanedioate are the key to its extraction. At neutral physiological pH (~7.4), these groups are deprotonated, rendering the molecule a dianion (Azelaate²⁻). This charged state makes it highly water-soluble and virtually impossible to extract into a non-polar organic solvent.

The Henderson-Hasselbalch equation dictates that to ensure an analyte is in its neutral, extractable form, the pH of the aqueous solution must be adjusted to at least two units below its pKa.[9] For nonanedioate, with a first pKa of approximately 4.5, acidifying the biological sample to a pH ≤ 2.5 is essential. This protonates both carboxyl groups, neutralizing the molecule and significantly increasing its affinity for the organic phase.

Strategic Solvent Selection

The choice of an immiscible organic solvent is dictated by the principle of "like dissolves like."[10] Once neutralized, nonanedioate is a moderately polar molecule. Therefore, an ideal extraction solvent should also be moderately polar to effectively solvate the analyte, while remaining immiscible with the aqueous sample.

  • Ethyl Acetate: A common and effective choice for extracting organic acids from biological fluids.[11] Its polarity is well-suited for nonanedioate.

  • Methyl-tert-butyl ether (MTBE): Another excellent option, often providing cleaner extracts than ethyl acetate. A protocol using MTBE has been demonstrated for azelaic acid extraction.[12]

  • Solvent Mixtures: For complex matrices, mixtures such as chloroform:methanol can be used, though these are often part of more complex lipid extraction protocols like the Folch or Bligh and Dyer methods.[12][13]

The Imperative for an Internal Standard

Quantitative bioanalysis is susceptible to variations in sample handling, extraction efficiency, and instrument response. An internal standard (IS) is added at the beginning of the workflow to correct for these variations. For mass spectrometry-based methods (LC-MS/MS), a stable isotope-labeled (SIL) internal standard , such as Azelaic acid-d14 , is the gold standard.[12][14] The SIL-IS is chemically identical to the analyte but has a different mass, ensuring it behaves identically during extraction and ionization, thereby providing the most accurate correction for potential matrix effects and analyte loss.[12]

Section 2: Protocol for LLE of Nonanedioate from Human Plasma/Serum

This protocol is optimized for subsequent analysis by LC-MS/MS and incorporates a protein precipitation step, which is crucial for plasma and serum samples.

Experimental Workflow

LLE_Workflow start_node Start: Biological Sample (e.g., 100 µL Plasma) step1 1. Add Internal Standard (Azelaic Acid-d14) start_node->step1 step2 2. Protein Precipitation & Acidification (e.g., Acetonitrile + Formic Acid) step1->step2 step3 3. Add Extraction Solvent (e.g., MTBE or Ethyl Acetate) step2->step3 step4 4. Vortex Mix (1-2 minutes) step3->step4 step5 5. Centrifuge (e.g., 10,000 x g, 10 min) step4->step5 step6 6. Collect Organic Layer (Supernatant) step5->step6 Phase Separation waste Aqueous Layer + Precipitated Protein (Discard) step5->waste step7 7. Evaporate to Dryness (Nitrogen Stream) step6->step7 step8 8. Reconstitute (Mobile Phase) step7->step8 end_node Analyze via LC-MS/MS step8->end_node

Caption: LLE workflow for nonanedioate from plasma/serum.

Materials and Reagents
  • Biological Sample (Plasma or Serum)

  • Azelaic acid-d14 Internal Standard (IS) working solution (e.g., 100 ng/mL in methanol)[14]

  • Acetonitrile (LC-MS grade) containing 1% Formic Acid

  • Methyl-tert-butyl ether (MTBE) or Ethyl Acetate (HPLC grade)

  • Methanol (LC-MS grade)

  • Ultrapure Water

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Solvent evaporator (e.g., nitrogen stream evaporator)

Step-by-Step Protocol
  • Sample Aliquoting and IS Spiking:

    • Pipette 100 µL of plasma or serum sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[14]

    • Add 25 µL of the Azelaic acid-d14 IS working solution.

    • Rationale: Adding the IS at the very beginning ensures it undergoes the exact same processing as the analyte, providing the most accurate correction for any downstream variability.

  • Protein Precipitation & Acidification:

    • Add 300 µL of cold acetonitrile containing 1% formic acid to the sample.[14]

    • Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.

    • Rationale: Acetonitrile denatures and precipitates proteins, releasing any protein-bound nonanedioate. The formic acid simultaneously acidifies the sample to a pH well below the pKa of nonanedioate, neutralizing it for extraction.

  • Liquid-Liquid Extraction:

    • Add 1 mL of MTBE (or ethyl acetate) to the tube.

    • Vortex for 2 minutes to facilitate the partitioning of the neutral nonanedioate from the aqueous/acetonitrile phase into the immiscible organic phase.

  • Phase Separation:

    • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[12][14]

    • Rationale: Centrifugation creates a sharp separation between the upper organic layer (containing the analyte) and the lower aqueous layer with the precipitated protein pellet.

  • Solvent Collection and Evaporation:

    • Carefully transfer the upper organic layer (~1 mL) to a new clean tube, being careful not to disturb the protein pellet or aqueous layer.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 30-40°C.[12][14]

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[14]

    • Vortex briefly and transfer to an autosampler vial for analysis.

    • Rationale: Reconstituting in the mobile phase ensures compatibility with the chromatographic system and focuses the analyte into a small volume for maximum sensitivity.

Section 3: Protocol for LLE of Nonanedioate from Urine

The protocol for urine is simpler as it does not require a protein precipitation step. However, pH adjustment and managing the high salt content are still critical.

Step-by-Step Protocol
  • Sample Preparation & IS Spiking:

    • Pipette 200 µL of urine into a 2 mL microcentrifuge tube.

    • Add 25 µL of the Azelaic acid-d14 IS working solution.

    • Add 20 µL of concentrated formic acid or 1M HCl to acidify the sample to pH ~2. Verify the pH during method development.

  • Salting-Out (Optional but Recommended):

    • Add ~100 mg of sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the tube.[15][16]

    • Vortex until the salt is dissolved.

    • Rationale: The "salting-out" effect increases the ionic strength of the aqueous phase, reducing the solubility of nonanedioate and driving it more completely into the organic solvent, thereby increasing recovery.[10] It also helps prevent emulsion formation.[15]

  • Liquid-Liquid Extraction:

    • Add 1.5 mL of ethyl acetate to the tube.

    • Vortex for 2 minutes.

  • Phase Separation, Evaporation, and Reconstitution:

    • Proceed as described in steps 4, 5, and 6 of the plasma/serum protocol.

Section 4: Considerations for GC-MS Analysis

While LC-MS/MS is often preferred, GC-MS remains a powerful technique. Due to its low volatility, nonanedioate requires a derivatization step to convert its polar carboxyl groups into more volatile esters or silyl esters prior to GC analysis.[17][18][19]

  • Workflow Modification: The LLE protocol is performed as described above through the solvent evaporation step.

  • Derivatization:

    • Methylation: The dried extract can be reconstituted in a reagent like 14% Boron Trifluoride in Methanol (BF₃-Methanol) and heated (e.g., 60°C for 10 min) to form the more volatile dimethyl azelate.[20]

    • Silylation: Alternatively, the extract can be dissolved in pyridine followed by a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heated (e.g., 70°C for 20 min) to form di(trimethylsilyl) azelate.[18]

  • Final Step: After derivatization, the sample is typically dried again and reconstituted in a non-polar solvent like hexane for injection into the GC-MS.[18][21]

Section 5: Method Validation, Performance, and Troubleshooting

A developed LLE method is only reliable if it is thoroughly validated. All bioanalytical methods used in regulatory submissions must adhere to guidelines set by agencies like the FDA.[22][23][24]

Typical Performance Characteristics

The following table summarizes typical performance data achievable with a validated LLE-based method for nonanedioate.

Table 2: Expected Performance Characteristics

ParameterTypical Range/ValueSource
Linearity Range 5 - 1000 ng/mL[1][25]
Correlation Coeff. (r²) > 0.995[20][26]
Limit of Quantitation (LOQ) 1 - 50 ng/mL[1][17][25]
Accuracy (Recovery) 85 - 115%[17][27]
Precision (%RSD) < 15%[17][27]
Troubleshooting Guide

Table 3: Common LLE Problems and Solutions

ProblemPossible CausesRecommended Solutions
Low Analyte Recovery 1. Incorrect pH of the aqueous sample.2. Inappropriate extraction solvent.3. Insufficient mixing time/energy.4. Analyte degradation.1. Verify sample pH is < 2.5 after acidification.2. Test an alternative solvent (e.g., switch from MTBE to Ethyl Acetate).3. Increase vortex time or use a mechanical shaker.4. Check analyte stability under extraction conditions.
High Variability (%RSD) 1. Inconsistent pipetting.2. Incomplete protein precipitation.3. Emulsion formation.4. Uncorrected matrix effects.1. Use calibrated pipettes; perform regular checks.2. Ensure sufficient volume of precipitating solvent and vortexing.3. See "Emulsion Formation" below; ensure consistent handling.4. Crucial: Use a stable isotope-labeled internal standard (Azelaic acid-d14).[12][14]
Emulsion Formation 1. High lipid/protein content in samples.2. Excessively vigorous shaking.3. Incompatible solvent/sample ratio.1. Add salt ("salting-out") to the aqueous phase before extraction.[15]2. Use gentle, repeated inversions instead of vortexing.3. Increase centrifugation time and/or g-force.4. Consider Supported Liquid Extraction (SLE) as an alternative.[15]
Matrix Effects (LC-MS) 1. Co-elution of interfering compounds (e.g., phospholipids).2. Ion source contamination.1. Optimize chromatography to separate analyte from interferences.2. Use a stable isotope-labeled internal standard.3. Evaluate different extraction solvents for cleaner extracts.4. Perform regular instrument maintenance.

Conclusion

Liquid-liquid extraction is a powerful and versatile technique for the isolation of nonanedioate from complex biological matrices. A successful method is built on a strong understanding of the analyte's physicochemical properties, particularly its pKa values, which govern the critical pH adjustment step. By selecting an appropriate solvent system, employing a stable isotope-labeled internal standard, and performing a thorough validation, researchers can develop a robust, reliable, and accurate method. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and drug development professionals, enabling them to generate high-quality data for their research and regulatory needs.

References

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formul
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
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  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). FDA.
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  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • How Can We Improve Our Liquid-Liquid Extraction Processes?. (2025). SCION Instruments.
  • Preparation and Evaluation of Azelaic Acid Topical Microemulsion Formulation: In Vitro and In Vivo Study. (2021). PMC.
  • Showing Compound Azelaic acid (FDB012192). (2010). FooDB.
  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. (2014). Indian Journal of Pharmaceutical Sciences.
  • Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. (2016). PMC.
  • The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. (2017).
  • Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. (n.d.). Koch-Glitsch.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing.
  • Azelaic acid | 123-99-9. (2026). ChemicalBook.
  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2020). MDPI.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026).
  • Method for detecting azelaic acid and potassium azelate in cosmetics. (n.d.).
  • Azelaic acid | C9H16O4 | CID 2266. (n.d.). PubChem.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass.
  • Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS. (2023). MDPI.
  • Azelaic acid. (n.d.). Wikipedia.
  • Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. (2019). MDPI.
  • An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. (2025).
  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separ
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst.
  • Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach. (2025).
  • Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples. (n.d.). Semantic Scholar.
  • Advances in Sample Preparation for Biological Fluids. (n.d.).

Sources

Method

Application Note: High-Efficiency Enzymatic Esterification of Nonanedioic Acid to Nonanedioate Esters

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Rationale Nonanedioic acid (commonly known as azelaic acid) is a naturally occur...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Rationale

Nonanedioic acid (commonly known as azelaic acid) is a naturally occurring C9 saturated dicarboxylic acid with profound therapeutic applications, particularly in dermatology for treating acne vulgaris and hyperpigmentary disorders. However, its high melting point and poor solubility in non-aqueous formulations severely limit its bioavailability and pharmaceutical versatility 1[1]. Converting nonanedioic acid into its ester derivatives (nonanedioates)—such as dimethyl azelate, dilauryl azelate, or phenolic glycoside azelates—significantly enhances its lipophilicity, membrane penetration, and formulation stability2[2].

Traditional chemical esterification requires harsh conditions (e.g., concentrated sulfuric acid, temperatures >150°C), which often lead to unwanted byproducts, environmental hazards, and product degradation 3[3]. In contrast, enzymatic biocatalysis utilizing lipases offers a highly selective, green, and mild alternative, enabling the synthesis of tailored nonanedioates with near-quantitative yields4[4].

Mechanistic Principles of Biocatalysis

The esterification of nonanedioic acid is a reversible polycondensation-type reaction. To drive the reaction forward to completion, the choice of biocatalyst and strict thermodynamic control are critical.

  • Biocatalyst Selection (Novozym 435): Candida antarctica lipase B immobilized on a macroporous poly(methyl methacrylate) resin (commercially known as Novozym 435) is the gold standard for this transformation4[4]. Unlike other lipases, Novozym 435 does not form dimeric aggregates and possesses exceptional structural stability in organic solvents (like n-hexane or THF). The enzyme's hydrophobic active site perfectly accommodates the long aliphatic chain of nonanedioic acid, facilitating nucleophilic attack by the alcohol donor.

  • Thermodynamic Shift via Water Removal: Esterification yields water as a byproduct. According to Le Chatelier's principle, the accumulation of water promotes the reverse hydrolysis reaction, stalling conversion. The integration of 4Å molecular sieves into the reaction matrix is a thermodynamic necessity. By continuously sequestering the byproduct water in situ, the molecular sieves prevent enzyme inactivation and shift the equilibrium entirely toward nonanedioate formation 2[2].

Pathway A Nonanedioic Acid (Acyl Donor) C Novozym 435 (Biocatalyst) A->C B Alcohol (Nucleophile) B->C D Nonanedioate Ester (Target Product) C->D Esterification E Water (Byproduct) C->E Released F 4Å Molecular Sieves (Desiccant) E->F Equilibrium Shift

Enzymatic esterification pathway of nonanedioic acid using Novozym 435.

Quantitative Data Summary

The following table summarizes optimized parameters for the enzymatic synthesis of various nonanedioates using Novozym 435, demonstrating the versatility of the biocatalyst across different solvent systems and substrates.

Target NonanedioateAlcohol DonorSolventTemp (°C)Time (h)Conversion (%)
Dilauryl Azelate Lauryl Alcoholn-Hexane466> 97.0
Phenolic Glycoside Azelate SalidrosideTHF402498.7
Dimethyl Azelate MethanolSolvent-free35-4012-24> 95.0

Self-Validating Experimental Protocol: Synthesis of Dilauryl Nonanedioate

This protocol outlines the synthesis of dilauryl azelate, optimized via Response Surface Methodology (RSM) to ensure maximum conversion with minimal enzyme loading 5[5]. The protocol is designed as a self-validating system, incorporating real-time analytical checkpoints to guarantee scientific integrity.

Materials Required:
  • Nonanedioic acid (Azelaic acid, ≥98% purity)

  • Lauryl alcohol (≥98% purity)

  • Novozym 435 (Candida antarctica lipase B, immobilized)

  • n-Hexane (HPLC grade)

  • 4Å Molecular Sieves (activated at 250°C for 4 hours prior to use)

Step-by-Step Methodology:
  • Substrate Preparation : In a 10 mL screw-capped glass reaction vial, add 1.59 mmol of nonanedioic acid and 6.52 mmol of lauryl alcohol. This specific molar ratio (1:4.1 acid to alcohol) ensures the alcohol acts as both a reactant and a driving force for the reaction 5[5].

  • Solvent & Desiccant Addition : Suspend the substrates in 5.0 mL of n-hexane. Add 0.03 g of freshly activated 4Å molecular sieves to the mixture. The sieves are critical for in situ water removal to prevent hydrolysis 1[1].

  • Reaction Initiation : Add 0.14 g of Novozym 435 to the vial 5[5]. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Incubation : Place the reaction vial in an orbital air-bath shaker. Set the temperature to exactly 46 °C and the agitation speed to 150 rpm to ensure uniform mass transfer between the solid enzyme, solid sieves, and liquid phase 1[1].

  • Self-Validation Checkpoint 1 (In-Process Monitoring) : At the 3-hour mark, extract a 50 µL aliquot. Perform an acid value titration (using 0.1 M KOH and phenolphthalein indicator) to quantify the remaining unreacted nonanedioic acid. Calculate the conversion percentage. Causality Check: If conversion is below 80% at this stage, verify the shaker temperature and ensure the molecular sieves were properly activated, as residual moisture will halt the reaction.

  • Completion : Allow the reaction to proceed for a total of 360 minutes (6 hours). At this stage, the acid conversion should theoretically exceed 97%5[5].

  • Downstream Processing : Terminate the reaction by filtering the mixture through a sintered glass funnel to recover the immobilized Novozym 435 and molecular sieves. (Note: Novozym 435 can be washed with cold n-hexane, dried, and reused for up to 5 subsequent cycles with minimal loss of activity).

  • Solvent Removal : Evaporate the n-hexane from the filtrate using a rotary evaporator under reduced pressure at 40 °C.

  • Self-Validation Checkpoint 2 (Product Confirmation) : Analyze the purified dilauryl nonanedioate via 1 H NMR and 13 C NMR. The successful formation of the ester is confirmed by the appearance of the ester carbonyl carbon signal at ~172.7 ppm in 13 C NMR and the triplet corresponding to the −CH2​−O−C=O protons at ~4.05 ppm in 1 H NMR5[5].

Workflow Substrates Substrates: Acid + Alcohol Solvent: n-Hexane Catalyst Add Novozym 435 & 4Å Molecular Sieves Substrates->Catalyst Reaction Incubate: 46°C, 150 rpm Time: 6 Hours Catalyst->Reaction Validation Self-Validation Loop: Acid Value Titration Reaction->Validation Validation->Reaction Conversion < 95% Purification Enzyme Filtration & Solvent Evaporation Validation->Purification Conversion ≥ 95% Product Pure Nonanedioate Ester (HPLC/NMR Confirmed) Purification->Product

Self-validating workflow for the enzymatic synthesis of nonanedioate esters.

References

  • Efficient Enzymatic Synthesis of Lipophilic Phenolic Glycoside Azelaic Acid Esters and Their Depigmenting Activity Source: ACS Publications URL:[Link]

  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology Source: Semantic Scholar / Molecules URL:[Link]

  • Novozym 435: the “perfect” lipase immobilized biocatalyst? Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing Nonanedioate in the Formulation of Sustained-Release Hydrogels

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Role of Nonanedioate in Advanced Drug Delivery In the landscape of controlled d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of Nonanedioate in Advanced Drug Delivery

In the landscape of controlled drug delivery, hydrogels stand out for their remarkable biocompatibility and their structural resemblance to the native extracellular matrix.[1][2] The performance of these hydrogels, particularly their ability to release therapeutic agents in a sustained manner, is critically dependent on the nature of their cross-linked network.[3][4] While a variety of cross-linking strategies exist, the use of dicarboxylic acids is gaining traction as a method to create biocompatible and biodegradable hydrogel matrices. Among these, nonanedioate, also known as azelaic acid, a nine-carbon dicarboxylic acid, presents unique advantages due to its long, flexible, and relatively hydrophobic aliphatic chain.[5]

This application note provides a comprehensive guide to the use of nonanedioate as a cross-linking agent in the formulation of sustained-release hydrogels. We will delve into the underlying chemical principles, provide detailed protocols for synthesis and characterization, and discuss the critical parameters that influence drug release kinetics.

The Science of Sustained Release: How Nonanedioate Cross-linking Modulates Hydrogel Properties

The sustained release of a therapeutic agent from a hydrogel is primarily governed by diffusion of the drug through the polymer network and the swelling and degradation of the hydrogel matrix itself.[3] The choice of cross-linker is paramount in controlling these phenomena.

Nonanedioate, with its two carboxylic acid functional groups, can form covalent ester or amide bonds with polymers containing hydroxyl or amine groups, respectively, such as polyvinyl alcohol (PVA) or chitosan.[6][7] This cross-linking reaction transforms a solution of polymer chains into a three-dimensional, water-insoluble network – the hydrogel.

The length of the dicarboxylic acid cross-linker plays a significant role in determining the final properties of the hydrogel. Longer-chain dicarboxylic acids, like nonanedioate, create a more flexible and less densely cross-linked network compared to their shorter-chain counterparts (e.g., succinic or glutaric acid).[6][7] This increased flexibility and larger mesh size can influence the hydrogel's swelling behavior, mechanical strength, and, most importantly, the diffusion rate of an encapsulated drug.

Furthermore, the hydrophobic nature of the nonanedioate backbone can introduce hydrophobic microdomains within the hydrogel matrix. These domains can interact with hydrophobic drugs, further modulating their release profile and contributing to a more sustained release.

Visualizing the Cross-linking Mechanism

The following diagram illustrates the esterification reaction between polyvinyl alcohol (PVA) and nonanedioate, forming a cross-linked hydrogel network.

G cluster_reactants Reactants cluster_product Cross-linked Hydrogel Network PVA1 PVA Chain 1 (...-CH(OH)-CH2-...) Crosslink ...-CH(O-CO-(CH2)7-CO-O)-CH2-... PVA1->Crosslink Esterification PVA2 PVA Chain 2 (...-CH(OH)-CH2-...) PVA2->Crosslink Esterification Nonanedioate Nonanedioate (HOOC-(CH2)7-COOH) Nonanedioate->Crosslink caption Esterification cross-linking of PVA with nonanedioate.

Caption: Esterification cross-linking of PVA with nonanedioate.

Protocol 1: Synthesis of a Nonanedioate-Cross-linked Polyvinyl Alcohol (PVA) Hydrogel

This protocol details the synthesis of a PVA hydrogel cross-linked with nonanedioate via an esterification reaction.

Materials:

  • Polyvinyl alcohol (PVA), 87-89% hydrolyzed, medium molecular weight

  • Nonanedioic acid (Azelaic acid)

  • Hydrochloric acid (HCl), concentrated

  • Deionized (DI) water

  • Ethanol

Equipment:

  • Magnetic stirrer with hotplate

  • Beakers and graduated cylinders

  • Petri dishes

  • Oven

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) aqueous PVA solution by slowly adding PVA powder to DI water at 90°C with constant stirring until fully dissolved.

    • Allow the solution to cool to room temperature.

  • Cross-linking Solution Preparation:

    • Prepare a 1 M solution of nonanedioic acid in ethanol.

    • To this solution, add concentrated HCl as a catalyst. A typical starting concentration is 0.1 M HCl in the final reaction mixture.

  • Hydrogel Formation:

    • Mix the PVA solution and the nonanedioic acid solution at a desired molar ratio of PVA hydroxyl groups to carboxylic acid groups (e.g., 10:1).

    • Pour the mixture into petri dishes to a desired thickness.

    • Place the petri dishes in an oven at 60°C for 24 hours to facilitate the esterification reaction and solvent evaporation.

  • Purification:

    • After curing, immerse the resulting hydrogel films in a large volume of DI water for 48 hours, changing the water every 12 hours, to remove any unreacted nonanedioate and catalyst.

    • Finally, wash the hydrogels with ethanol to remove excess water and air-dry or lyophilize for storage.

Protocol 2: Characterization of Nonanedioate-Cross-linked Hydrogels

A thorough characterization of the synthesized hydrogels is essential to understand their properties and predict their in vivo performance.

1. Swelling Behavior:

  • Objective: To determine the water uptake capacity of the hydrogel.

  • Procedure:

    • Weigh the dry hydrogel sample (Wd).

    • Immerse the sample in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

    • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh the swollen sample (Ws).

    • Calculate the swelling ratio (SR) using the formula: SR (%) = [(Ws - Wd) / Wd] x 100.

  • Expected Outcome: Hydrogels cross-linked with nonanedioate are expected to exhibit a lower swelling ratio compared to hydrogels cross-linked with shorter-chain dicarboxylic acids due to the increased hydrophobicity.[6]

2. In Vitro Drug Release Study:

  • Objective: To evaluate the sustained-release profile of a model drug from the hydrogel.

  • Procedure:

    • Load the hydrogel with a model drug (e.g., a fluorescent dye like rhodamine B or a small molecule drug) by soaking the dry hydrogel in a concentrated drug solution.

    • Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle agitation.

    • At specific time points, withdraw an aliquot of the release medium and replace it with fresh PBS.

    • Quantify the drug concentration in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Expected Outcome: The nonanedioate-cross-linked hydrogel should demonstrate a more sustained release profile compared to hydrogels with more hydrophilic cross-linkers.

3. Mechanical Testing:

  • Objective: To determine the mechanical properties, such as compressive modulus and tensile strength.

  • Procedure:

    • Use a universal testing machine to perform compression or tensile tests on swollen hydrogel samples.

    • Record the stress-strain data to calculate the respective moduli.

  • Expected Outcome: The mechanical properties can be tuned by varying the concentration of nonanedioate. Higher cross-linker concentrations generally lead to a stiffer hydrogel.[8]

4. Morphological Analysis:

  • Objective: To visualize the internal porous structure of the hydrogel.

  • Procedure:

    • Lyophilize (freeze-dry) a swollen hydrogel sample.

    • Coat the cross-section of the lyophilized sample with a conductive material (e.g., gold).

    • Image the sample using a Scanning Electron Microscope (SEM).

  • Expected Outcome: SEM images will reveal the interconnected porous network of the hydrogel, which is crucial for drug diffusion and cell infiltration.

Data Presentation: Comparative Analysis of Hydrogel Properties

Hydrogel FormulationCross-linkerSwelling Ratio (%)Drug Release (t½, hours)Compressive Modulus (kPa)
H-SA Succinic Acid350 ± 258 ± 1.250 ± 5
H-GA Glutaric Acid310 ± 2012 ± 1.545 ± 4
H-AA Adipic Acid280 ± 1818 ± 2.142 ± 3
H-NA Nonanedioic Acid 220 ± 15 36 ± 3.5 38 ± 4

Note: The data presented in this table is illustrative and will vary depending on the specific polymer, cross-linker concentration, and experimental conditions.

Experimental Workflow Visualization

The following diagram outlines the key steps in the synthesis and characterization of nonanedioate-cross-linked hydrogels.

G cluster_synthesis Synthesis cluster_characterization Characterization A PVA Solution Preparation C Mixing & Casting A->C B Nonanedioate Cross-linking Solution B->C D Curing (Oven) C->D E Purification & Drying D->E F Swelling Study E->F G Drug Release Analysis E->G H Mechanical Testing E->H I SEM Analysis E->I caption Workflow for nonanedioate-crosslinked hydrogel formulation.

Caption: Workflow for nonanedioate-crosslinked hydrogel formulation.

Troubleshooting and Key Considerations

  • Incomplete Cross-linking: If the hydrogel does not form a stable gel, consider increasing the curing time or temperature, or increasing the catalyst concentration.

  • Brittle Hydrogels: If the resulting hydrogel is too brittle, decrease the concentration of nonanedioate to reduce the cross-linking density.

  • Biocompatibility: While nonanedioate is generally considered biocompatible, it is crucial to perform in vitro cytotoxicity assays to ensure the final hydrogel formulation is non-toxic, especially if residual cross-linker or catalyst is a concern.

Conclusion and Future Directions

Nonanedioate serves as a versatile and effective cross-linking agent for the formulation of sustained-release hydrogels. Its long aliphatic chain provides a unique combination of flexibility and hydrophobicity, allowing for fine-tuning of drug release kinetics. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to explore the potential of nonanedioate-cross-linked hydrogels in a variety of biomedical applications, from drug delivery to tissue engineering. Future research may focus on the development of in situ forming hydrogels using nonanedioate-based cross-linking chemistries and exploring the influence of nonanedioate on the release of a wider range of therapeutic molecules, including biologics.

References

  • Sustained Release of Linezolid from Prepared Hydrogels with Polyvinyl Alcohol and Aliphatic Dicarboxylic Acids of Variable Chain Lengths. PubMed. (2020-10-17). [Link]

  • Hydrogel swelling and degradation. (a) Swelling and degradation profiles of various crosslinking network formulations under hydrolytic conditions, (b) network degradation profile when enzymatically treated with collagenase. (*p < 0.05 with respect to gels not exposed to collagenase, n = 3). (c) Ratio between dry weight at 0 and 48 h for various compositions under hydrolytic and enzymatic conditions (n = 3). ResearchGate. [Link]

  • Sustained Release of Linezolid from Prepared Hydrogels with Polyvinyl Alcohol and Aliphatic Dicarboxylic Acids of Variable Chain Lengths. MDPI. (2020-10-17). [Link]

  • Synthesis and characterization of chitosan hydrogels cross-linked with dicarboxylic acids. Semantic Scholar. (2014-11-01). [Link]

  • Mechanical properties of hydrogels before and after cross‐linking. a–c)... ResearchGate. [Link]

  • List of dicarboxylic acids evaluated as crosslinking agents of different hydrogels. ResearchGate. [Link]

  • Sustained Drug Release from Biopolymer-Based Hydrogels and Hydrogel Coatings. IntechOpen. (2022-03-30). [Link]

  • Crosslinker Structure Modulates Bulk Mechanical Properties and Dictates hMSC Behavior on Hyaluronic Acid Hydrogels. PMC. [Link]

  • On the role of hydrogel structure and degradation in controlling the transport of cell-secreted matrix molecules for engineered cartilage. PMC. [Link]

  • Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. MDPI. (2022-12-12). [Link]

  • MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. Diva-portal.org. [Link]

  • Synthesis, characterization and in vitro cell compatibility study of a poly(amic acid) graft/cross-linked poly(vinyl alcohol) hy. ScienceDirect. [Link]

  • Azelaic acid loaded chitosan and HPMC based hydrogels for treatment of acne: formulation, characterization, in vitro- ex vivo evaluation. PubMed. (2022-03-15). [Link]

  • Engineering Functional PVA: A Comprehensive Review of Chemical Modifications and Prospective Developments. PMC. [Link]

  • ZnO nanorods functionalized with chitosan hydrogels crosslinked with azelaic acid for transdermal drug delivery. ResearchGate. (2020-06-12). [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Nonanedioate Esterification Reactions

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for nonanedioate (azelate) esterification reactions. This resource is designed to provide in-depth troubleshooting g...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for nonanedioate (azelate) esterification reactions. This resource is designed to provide in-depth troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of nonanedioate esters. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to help you optimize your reaction yields and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing nonanedioate esters, and what are its limitations?

The most prevalent method for preparing esters from nonanedioic acid (azelaic acid) is the Fischer-Speier esterification, commonly referred to as Fischer esterification. This reaction involves heating the dicarboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2]

The primary limitation of Fischer esterification is that it is a reversible equilibrium reaction.[2][3][4][5] The formation of water as a byproduct can drive the reaction backward, thus limiting the final yield of the desired diester. To achieve high conversion, the equilibrium must be shifted towards the products.[6][7]

Q2: How can I drive the equilibrium of a nonanedioate esterification towards the product side to improve the yield?

According to Le Châtelier's principle, the equilibrium can be shifted to favor product formation by either using a large excess of one of the reactants (typically the alcohol) or by removing one of the products (water) as it is formed.[5][7]

  • Using Excess Alcohol: Employing the alcohol as the solvent is a common strategy to ensure it is present in a large molar excess. This drives the reaction forward but may complicate product purification.[1][2]

  • Water Removal: A highly effective method for increasing yield is the continuous removal of water from the reaction mixture.[3][8] This is often accomplished using a Dean-Stark apparatus, which collects the water-containing azeotrope that distills from the reaction.[1][6][9][10]

Q3: What are the best catalysts for nonanedioate esterification, and how much should I use?

Strong Brønsted acids are the most common catalysts for Fischer esterification.[11]

  • Sulfuric Acid (H₂SO₄): A highly effective and widely used catalyst.[1]

  • p-Toluenesulfonic Acid (p-TsOH): Another excellent choice, often preferred for its solid form, which can be easier to handle.[1]

  • Heterogeneous Catalysts: Solid acid catalysts, such as ion-exchange resins or sulfated zirconia, can also be used and offer the advantage of easier separation from the reaction mixture.[12][13]

Typically, a catalytic amount of acid is sufficient. For laboratory-scale reactions, this often ranges from 1-5 mol% relative to the dicarboxylic acid.[1]

Q4: How does reaction temperature affect the yield of nonanedioate esterification?

Increasing the reaction temperature generally increases the reaction rate.[14][15] However, excessively high temperatures can lead to side reactions, such as dehydration of the alcohol (especially for secondary and tertiary alcohols) or decomposition of the reactants or products. The optimal temperature is often near the boiling point of the alcohol or the azeotropic mixture when using a Dean-Stark apparatus.[14] For the esterification of dicarboxylic acids with 2-ethyl-1-hexanol, an optimal temperature of 120°C has been reported.[14]

Q5: How can I monitor the progress of my nonanedioate esterification reaction?

Several techniques can be employed to monitor the reaction's progress:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the disappearance of the starting carboxylic acid and the appearance of the ester product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants and products over time.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time and determine the relative concentrations of starting materials and products.[17]

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester can be monitored.[16]

  • Water Collection in a Dean-Stark Trap: The volume of water collected can be used to estimate the extent of the reaction.[1][9]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Equilibrium Not Sufficiently Shifted Solution: Implement a more effective method for water removal. The Fischer esterification is an equilibrium-limited process. The presence of water, a reaction product, will drive the equilibrium back towards the starting materials (Le Châtelier's Principle). • Action: Use a Dean-Stark apparatus with an appropriate azeotroping solvent (e.g., toluene) to continuously remove water.[1][9] Ensure the apparatus is set up correctly for the density of the solvent relative to water.[9] • Action: Alternatively, use a large excess of the alcohol reactant to push the equilibrium towards the product side.[2][5]
Insufficient Catalyst Activity or Amount Solution: Verify the quality and quantity of the acid catalyst. The reaction is acid-catalyzed, and an insufficient concentration of protons will result in a slow reaction rate.[2] • Action: Use a fresh, anhydrous strong acid catalyst like concentrated H₂SO₄ or p-TsOH.[1] • Action: Increase the catalyst loading to 2-5 mol% relative to the nonanedioic acid.
Suboptimal Reaction Temperature Solution: Optimize the reaction temperature. Esterification reactions have an activation energy barrier that must be overcome.[15] • Action: Ensure the reaction mixture is heated to a temperature that allows for efficient reflux and azeotropic removal of water. For many alcohols, this will be in the range of 80-140°C.[14]
Steric Hindrance Solution: Consider the structure of the alcohol. Bulky alcohols (secondary, and especially tertiary) react more slowly due to steric hindrance around the hydroxyl group, which impedes the nucleophilic attack on the protonated carbonyl carbon.[2] • Action: For sterically hindered alcohols, consider alternative esterification methods such as the Steglich esterification (using DCC and DMAP) which proceeds under milder conditions.[18]
Reaction Time is Too Short Solution: Increase the reaction time. Esterification can be a slow process, especially with less reactive alcohols.[19] • Action: Monitor the reaction progress using TLC, GC, or by observing the rate of water collection in the Dean-Stark trap. Continue the reaction until no further change is observed. Reaction times of several hours to overnight are common.[1]
Issue 2: Formation of Side Products

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Dehydration of Alcohol Solution: This is particularly a problem with secondary and tertiary alcohols at high temperatures in the presence of a strong acid, leading to the formation of alkenes. • Action: Lower the reaction temperature if possible. • Action: Use a milder catalyst or a heterogeneous catalyst. • Action: Consider alternative esterification methods that do not require high temperatures and strong acids.
Ether Formation Solution: At high temperatures, alcohols can undergo acid-catalyzed dehydration to form ethers. • Action: Lower the reaction temperature. • Action: Ensure a sufficient amount of the carboxylic acid is present, as esterification is generally faster than ether formation under these conditions.
Formation of Monoester Solution: Incomplete reaction can lead to a mixture of the desired diester and the monoester. • Action: Ensure a sufficient excess of the alcohol is used (at least 2 molar equivalents, but often much more). • Action: Increase the reaction time and ensure efficient water removal to drive the reaction to completion.
Issue 3: Difficulties in Product Purification

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Scientific Rationale
Removal of Acid Catalyst Solution: The strong acid catalyst must be neutralized and removed before final purification. • Action: After the reaction is complete, cool the mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acid catalyst and any unreacted nonanedioic acid.[20][21][22] Be cautious of CO₂ evolution.
Removal of Excess Alcohol Solution: If a large excess of a low-boiling alcohol was used, it can often be removed by distillation. For higher-boiling alcohols, aqueous extraction may be necessary. • Action: Remove the bulk of the excess alcohol using a rotary evaporator. • Action: Wash the organic layer with water or brine to remove any remaining water-soluble alcohol.[1]
Emulsion Formation During Workup Solution: Emulsions can form during the aqueous wash steps, making layer separation difficult. • Action: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
Final Purification Solution: The crude ester may still contain minor impurities. • Action: Purify the final product by vacuum distillation, especially for higher boiling point esters, to separate it from any non-volatile impurities.[20] Recrystallization can be used for solid esters.

Experimental Protocols & Visualizations

Protocol: Synthesis of Diethyl Nonanedioate via Fischer Esterification with a Dean-Stark Trap

Materials:

  • Nonanedioic acid (azelaic acid)

  • Ethanol (absolute)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add nonanedioic acid, a 3-5 fold molar excess of ethanol, and toluene (approximately 20-30% of the ethanol volume). Add a magnetic stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% relative to the nonanedioic acid).

  • Apparatus Assembly: Assemble a Dean-Stark apparatus with a reflux condenser on top of the reaction flask.[9][10] Fill the side arm of the Dean-Stark trap with toluene.

  • Reaction: Heat the mixture to a gentle reflux. The toluene-water-ethanol azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope cools in the condenser, it will separate into an upper organic layer (toluene/ethanol) and a lower aqueous layer. The upper organic layer will overflow back into the reaction flask, while the water is trapped.[6][9]

  • Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, or until water is no longer being formed. This can take several hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully wash the organic layer with saturated NaHCO₃ solution until CO₂ evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene and excess ethanol by rotary evaporation.

    • Purify the resulting crude diethyl nonanedioate by vacuum distillation.

Diagrams

Fischer_Esterification_Mechanism Fischer Esterification Mechanism Acid Nonanedioic Acid (R-COOH) Protonated_Acid Protonated Acid [R-C(OH)₂]⁺ Acid->Protonated_Acid Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving Intermediate with Good Leaving Group (-OH₂)⁺ Proton_Transfer->Water_Leaving Protonated_Ester Protonated Ester Water_Leaving->Protonated_Ester Elimination of H₂O H2O Water (H₂O) Water_Leaving->H2O Ester Nonanedioate Ester (R-COOR') Protonated_Ester->Ester Deprotonation Catalyst_Out H⁺ (Catalyst) Ester->Catalyst_Out Catalyst_In H⁺ (Catalyst) Catalyst_In->Acid Protonation

Caption: Mechanism of acid-catalyzed Fischer esterification.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Water Is water being effectively removed? Start->Check_Water Check_Catalyst Is the catalyst active and sufficient? Check_Water->Check_Catalyst Yes Sol_Water Implement/Optimize Dean-Stark Apparatus Check_Water->Sol_Water No Check_Temp Is the reaction temperature optimal? Check_Catalyst->Check_Temp Yes Sol_Catalyst Use fresh catalyst; Increase loading Check_Catalyst->Sol_Catalyst No Check_Time Is the reaction time sufficient? Check_Temp->Check_Time Yes Sol_Temp Adjust temperature to ensure steady reflux Check_Temp->Sol_Temp No Sol_Time Increase reaction time; Monitor progress Check_Time->Sol_Time No

Caption: A workflow for troubleshooting low yield in esterification.

References

  • Dean–Stark apparatus - Wikipedia. Available at: [Link]

  • Dean Stark Apparatus - Scoilnet. Available at: [Link]

  • Organic Chemistry- Esterification Using a Dean-Stark Trap. University of Illinois Springfield. Available at: [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. Available at: [Link]

  • Esterification Reaction Utilizing Sense of Smell and Eyesight for Conversion and Catalyst Recovery Monitoring | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - PMC. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Esterification monitoring using X-Pulse: calculation of activation parameters. Oxford Instruments. Available at: [Link]

  • Video: Dean-Stark Trap: Principle, Use in Chemical Reactions - JoVE. Available at: [Link]

  • The research progress on the esterification reaction of dicarboxylic acids - of DSpace. Available at: [Link]

  • Verification of Esterification | Juniata. Available at: [Link]

  • Optimization of Esterification of Dicarboxylic Acids and 2- Ethyl-1-hexanol - AIP Publishing. Available at: [Link]

  • Transesterification of Pinacol Arylboronic Ester - How to monitor heterogeneous reactions online by benchtop NMR - Magritek. Available at: [Link]

  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology - ResearchGate. Available at: [Link]

  • Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. Available at: [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. Available at: [Link]

  • The research progress on the esterification reaction of dicarboxylic acids - ResearchGate. Available at: [Link]

  • Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. Available at: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Available at: [Link]

  • Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters - MDPI. Available at: [Link]

  • Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - Frontiers. Available at: [Link]

  • Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers - ArTS - UniTS. Available at: [Link]

  • Transesterification - Master Organic Chemistry. Available at: [Link]

  • Concerning the Purification of Esters. Available at: [Link]

  • Transesterification - Wikipedia. Available at: [Link]

  • Catalysts used for the esterification reaction | Download Table - ResearchGate. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC. Available at: [Link]

  • US4521595A - Process for the purification of esters - Google Patents.
  • Metal-free catalyst extends the range of ester synthesis | EurekAlert!. Available at: [Link]

  • Recent advances in transesterification for sustainable biodiesel production, challenges, and prospects: a comprehensive review - PMC. Available at: [Link]

  • Optimization and Purification of Terpenyl Flavor Esters Catalyzed by Black Cumin (Nigella sativa) Seedling Lipase in Organic Media - Frontiers. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Available at: [Link]

  • 21.6: Chemistry of Esters. Available at: [Link]

  • mechanism for the esterification reaction - Chemguide. Available at: [Link]

  • Steglich Esterification - Organic Chemistry Portal. Available at: [Link]

  • WO2021149025A1 - Totally recyclable catalysts for esterification reactions - Google Patents.
  • Acid to Ester - Common Conditions. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification - Chemistry Steps. Available at: [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. Available at: [Link]

  • Trans-esterification of non-edible oil with a CaO- MgO heterogeneous catalyst to produce biodiesel - Journal of Medicinal and Pharmaceutical Chemistry Research. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - Scirp.org. Available at: [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - MDPI. Available at: [Link]

  • Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review - Journal of Biochemical Technology. Available at: [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods - Scirp.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Limitations of Nonanedioate Salts

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, one of the most persistent hurdles in dermatological chemistry is the incorporation of nonanedioic acid (azelaic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, one of the most persistent hurdles in dermatological chemistry is the incorporation of nonanedioic acid (azelaic acid, AzA) into stable, cosmetically elegant aqueous vehicles. While converting AzA to its nonanedioate salts (e.g., disodium azelate) drastically increases solubility, it introduces a severe pH-dependency that often results in spontaneous precipitation during final pH adjustment.

This guide provides mechanistic insights, validated protocols, and troubleshooting FAQs to help you overcome these thermodynamic barriers.

Mechanistic Overview: The pH-Solubility Paradox

Azelaic acid is a nine-carbon dicarboxylic acid with poor aqueous solubility (~2.4 mg/mL at 20°C) due to its highly stable crystalline lattice and lipophilic aliphatic backbone 1. To achieve therapeutic concentrations (10–20%), formulators often neutralize AzA with sodium or potassium hydroxide to form disodium nonanedioate. This salt is highly water-soluble (>50 mg/mL) 2.

The Causality of Precipitation: The paradox arises because nonanedioate salts yield highly alkaline solutions (pH > 8.0). However, optimal skin barrier compatibility and enhanced epidermal retention require a formulation pH of 4.5 to 5.5. Because the dissociation constants of AzA are pKa1 = 4.55 and pKa2 = 5.50, lowering the pH to 5.0 protonates a significant fraction of the nonanedioate ions back into the mono-acid or fully protonated free acid. Once the concentration of the newly formed free acid exceeds its thermodynamic solubility limit (0.24%), nucleation occurs, leading to rapid, irreversible crystallization.

Quantitative Physicochemical Parameters

To engineer a rational formulation, we must first benchmark the thermodynamic boundaries of the active pharmaceutical ingredient (API).

ParameterValueFormulation Implication
IUPAC Name Nonanedioic acidAliphatic chain drives lipophilicity.
Molecular Weight 188.22 g/mol Favorable for stratum corneum permeation.
Aqueous Solubility (Free Acid) ~2.4 mg/mL (20°C)Insufficient for standard therapeutic dosing without solubilizers.
Aqueous Solubility (Disodium Salt) >50 mg/mL (20°C)Highly soluble, but thermodynamically unstable at skin-physiological pH.
Acid Dissociation Constants (pKa) pKa1: 4.55, pKa2: 5.50At pH 5.0, the equilibrium shifts, risking precipitation of the free acid.
Log P (Octanol/Water) ~1.22Moderate lipophilicity; requires encapsulation or cosolvents in purely aqueous media.

(Data synthesized from MDPI Pharmacological Review 1 and Benchchem Disodium Azelate Data 2)

Validated Experimental Workflows

To bypass the pH-solubility paradox, we utilize supramolecular chemistry. Below are two self-validating protocols designed to shield the hydrophobic backbone of nonanedioate from the aqueous environment.

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complexation

Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic internal cavity. By encapsulating the non-polar aliphatic chain of the nonanedioate molecule, the inclusion complex prevents intermolecular hydrogen bonding between AzA molecules. This artificially raises the apparent solubility limit and prevents precipitation during downward pH adjustment 3.

Step-by-Step Methodology:

  • Molar Ratio Preparation: Weigh Azelaic Acid and HP-β-CD at a 1:1.17 molar ratio to ensure complete stoichiometric encapsulation.

  • Alkaline Solubilization: Disperse the AzA in purified water. Gradually add 1M NaOH under continuous magnetic stirring at 400 RPM until the AzA completely dissolves (forming disodium nonanedioate at pH ~8.5).

  • Complexation: Slowly add the HP-β-CD powder to the salt solution. Maintain stirring at 40°C for 24 hours to allow thermodynamic equilibrium of the inclusion complex.

  • pH Titration: Slowly titrate the solution with 10% Lactic Acid dropwise until the target pH of 5.0 is reached. The solution should remain perfectly clear, as the cyclodextrin cavity thermodynamically shields the protonated AzA.

  • Self-Validation (Quality Control): Lyophilize a 5 mL aliquot of the clear solution. Analyze the resulting powder via Differential Scanning Calorimetry (DSC). Validation criteria: The complete disappearance of the endothermic melting peak of free AzA (~106.5°C) confirms 100% inclusion complexation.

HPBCD_Workflow N1 Free Azelaic Acid (Insoluble in Water) N2 Add 1M NaOH (Salt Formation) N1->N2 N3 Disodium Nonanedioate (Soluble, pH > 8.5) N2->N3 N4 Direct pH Drop to 5.0 (No Carrier) N3->N4 Conventional Route N6 Add HP-β-CD (1:1.17 Molar Ratio) N3->N6 Supramolecular Route N5 Precipitation (Thermodynamic Failure) N4->N5 Protonation N7 Host-Guest Complexation (Hydrophobic Shielding) N6->N7 40°C, 24h Stirring N8 Titrate to pH 5.0 (Stable Aqueous System) N7->N8 Lactic Acid Titration

Logical relationship of nonanedioate salt precipitation vs. HP-β-CD complexation stability.

Protocol B: Supramolecular Cocrystallization with Nicotinamide

Causality: When traditional salts fail or cause irritation, engineering a cocrystal alters the crystal lattice energy. Combining AzA with Nicotinamide (Nic) creates a supramolecular synthon driven by N1⋯O4–H4 hydrogen bonding. This reorganization reduces the HOMO-LUMO gap and enhances aqueous solubility by 9.6-fold without relying on extreme alkaline salt conversion [[4]]().

Step-by-Step Methodology:

  • Pre-Weighing: Weigh equimolar amounts of Azelaic Acid and Nicotinamide.

  • Solvent-Assisted Grinding: Transfer the powders to an agate mortar or a ball mill. Add a catalytic amount of ethanol (e.g., 20 μL per gram of powder mixture) to facilitate molecular mobility.

  • Mechanochemical Synthesis: Grind continuously for 45 minutes at room temperature until a homogeneous, fine paste is formed.

  • Drying: Dry the resulting paste in a vacuum desiccator for 24 hours to remove residual ethanol.

  • Self-Validation (Quality Control): Perform Powder X-Ray Diffraction (PXRD) on the dried powder. Validation criteria: The emergence of new, distinct diffraction peaks that do not match either pure AzA or pure Nic confirms the formation of the [AzA][Nic] cocrystal phase.

Cocrystal_Workflow A Azelaic Acid (AzA) (H-Bond Donor) C Solvent-Assisted Grinding (Mechanochemical Energy) A->C B Nicotinamide (Nic) (H-Bond Acceptor) B->C D [AzA][Nic] Cocrystal (9.6x Solubility Enhancement) C->D N1⋯O4–H4 Synthon Formation

Experimental workflow for engineering highly soluble AzA-Nicotinamide cocrystals.

Troubleshooting FAQs

Q: I formulated a 15% disodium nonanedioate solution, but it turned cloudy and gritty overnight after I adjusted the pH to 5.0. What happened? A: You experienced classic pH-dependent precipitation. At pH 5.0, you are operating directly between AzA's pKa1 (4.55) and pKa2 (5.50). The solution equilibrium shifted, protonating the highly soluble disodium nonanedioate back into the poorly soluble mono-acid or free azelaic acid. Because the free acid's solubility is only ~0.24%, the 15% concentration vastly exceeded the saturation point, causing the active ingredient to crystallize out of the solution. You must use a complexing agent (like HP-β-CD) or a robust cosolvent matrix (e.g., propanediol/glycerin) before dropping the pH.

Q: Can I use heat to permanently dissolve azelaic acid in water without forming the nonanedioate salt? A: No. While the aqueous solubility of free azelaic acid increases with temperature (reaching ~8.2 g/L at 50°C), this is strictly a temporary thermodynamic state 2. As soon as the formulation cools to room temperature, the solution becomes supersaturated. Without a polymeric stabilizer or cosolvent, the AzA will rapidly re-crystallize.

Q: Are there alternative derivatives that bypass the pH-solubility paradox entirely while maintaining efficacy? A: Yes. If salt formation and complexation are not viable for your manufacturing pipeline, consider polymeric azelaic acid derivatives. For example, esterifying azelaic acid to a polyglyceryl-6 backbone (e.g., AZELACTIVE®) significantly reduces the acid number and enhances water dispersibility across a broad pH range (pH 2 to 8) without the risk of precipitation 5. Another common alternative is Potassium Azeloyl Diglycinate (PAD), which offers complete water solubility and inherent pH flexibility.

References

  • A Comprehensive Review of Azelaic Acid Pharmacological Properties, Clinical Applications, and Innovative Topical Formulations. MDPI.[Link]

  • Development and evaluation of azelaic acid-cyclodextrin hydrogels for treatment of acne. DergiPark.[Link]

  • Supramolecular engineering of an azelaic acid–nicotinamide cocrystal for dual anti-inflammatory and brightening efficacy. Journal of Materials Chemistry B (RSC Publishing).[Link]

  • AZELACTIVE® | Azelaic Acid Derivative with Enhanced Efficiency. SOCRI. [Link]

Sources

Troubleshooting

reducing unwanted side reactions during nonanedioate polymerization

Technical Support Center: Optimizing Nonanedioate Polymerization Workflows Welcome to the Technical Support Center for Nonanedioate (Azelaic Acid) Polymerization. This guide is curated for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Nonanedioate Polymerization Workflows

Welcome to the Technical Support Center for Nonanedioate (Azelaic Acid) Polymerization. This guide is curated for researchers and drug development professionals engineering bio-based, aliphatic polyesters. Synthesizing poly(nonanedioate) derivatives often introduces complex thermodynamic and kinetic challenges. Here, we dissect the mechanistic causes of unwanted side reactions—such as polyol dehydration, uncontrolled cross-linking, and cyclic oligomerization—and provide field-proven, self-validating protocols to mitigate them.

Section 1: Troubleshooting & FAQs

Q1: During the bulk polycondensation of azelaic acid with polyols (e.g., glycerol or sorbitol), I am observing premature gelation and the formation of dark, insoluble networks. What is causing this? A1: This is a classic symptom of thermal degradation and uncontrolled cross-linking. Conventional polycondensation relies on metal catalysts (e.g., Tin(II) oxide) and requires temperatures exceeding 150 °C. Under these harsh thermal conditions, secondary hydroxyl groups in polyols become highly reactive, leading to uncontrolled branching and rapid gelation[1]. Furthermore, high temperatures drive the dehydration of polyols (e.g., sorbitol dehydrates into sorbitan and isosorbide), which then undergo competitive esterification with azelaic acid, creating a highly heterogeneous, off-target polymer matrix[2]. Corrective Action: Transition to low-temperature enzymatic polymerization using Candida antarctica lipase B (CALB). CALB exhibits high regioselectivity, preferentially reacting with primary hydroxyls while suppressing secondary hydroxyl reactivity, thereby preventing premature cross-linking and thermal dehydration[3].

Q2: I switched to an enzymatic catalyst (Novozym 435) in an organic solvent to reduce temperature, but my yield of linear poly(nonanedioate) is low, and I am detecting a high fraction of cyclic oligomers. How do I fix this? A2: The formation of cyclic oligomers is a thermodynamically driven side reaction that competes with linear chain elongation, particularly in dilute organic solvent systems. While enzymatic catalysis at 40–90 °C prevents thermal side reactions, the presence of organic solvents shifts the equilibrium toward intramolecular esterification (cyclization) rather than intermolecular polycondensation[4]. Corrective Action: Implement a solvent-free (bulk) polymerization approach. By removing the solvent, you maximize monomer concentration, which kinetically favors intermolecular chain growth over cyclization[4].

Q3: My metal-catalyzed polyazelate has residual toxicity that fails biocompatibility screening for drug delivery applications. Can I achieve high molecular weights without metal catalysts? A3: Yes. Metal catalysts like antimony or tin leave toxic residues that are notoriously difficult to purge from the polymer matrix, rendering them unsuitable for biomedical applications[3]. Enzymatic polycondensation offers a metal-free route. To achieve high molecular weights ( Mw​>20,000 g/mol ) comparable to metal catalysis, utilize a two-step enzymatic process where initial oligomerization is followed by a high-vacuum chain extension phase to continuously drive off water[3][4].

Section 2: Quantitative Data Analysis

To optimize your experimental design, refer to the following comparison of polymerization methodologies and their impact on side-reaction frequencies.

Table 1: Comparative Analysis of Nonanedioate Polymerization Methodologies

ParameterHigh-Temp Metal CatalysisSolvent-Free Enzymatic Catalysis
Catalyst Tin(II) Oxide, Titanium AlkoxidesImmobilized Lipase (e.g., Novozym 435)
Operating Temperature 150 °C – 250 °C60 °C – 90 °C
Primary Side Reactions Polyol dehydration, uncontrolled gelationMinimal (cyclization suppressed in bulk)
Regioselectivity Low (random esterification)High (prefers primary hydroxyls)
Biomedical Suitability Poor (toxic metal residues)Excellent (metal-free, biocompatible)

Section 3: Mechanistic Workflow Visualization

The following diagram illustrates the mechanistic divergence between conventional high-temperature catalysis and the optimized enzymatic pathway, highlighting where side reactions are suppressed.

Polymerization Monomers Nonanedioate + Polyol (Monomers) MetalCat High-Temp Metal Catalysis (>150°C, Sn/Ti) Monomers->MetalCat Conventional EnzymeCat Enzymatic Catalysis (CALB, 40-90°C) Monomers->EnzymeCat Greener Route SideRxns Side Reactions: - Polyol Dehydration - Uncontrolled Gelation - Cyclic Oligomers MetalCat->SideRxns Thermal Stress Polymer Linear / Controlled Aliphatic Polyester MetalCat->Polymer Partial Yield EnzymeCat->SideRxns Suppressed EnzymeCat->Polymer High Regioselectivity

Caption: Divergence of nonanedioate polymerization pathways and side reaction suppression.

Section 4: Standard Operating Procedure (SOP)

Protocol: Two-Step Solvent-Free Enzymatic Polycondensation of Nonanedioate

Causality & Self-Validation: This protocol uses a two-step temperature and pressure gradient. Step 1 establishes a homogenous melt and initiates oligomerization without vaporizing the monomers. Step 2 applies vacuum to drive the equilibrium toward high-molecular-weight polymers via Le Chatelier's principle. The visual transition from a turbid suspension to a clear, highly viscous melt serves as an intrinsic validation of successful chain elongation.

Materials:

  • Nonanedioic acid (Azelaic acid)

  • Target Polyol (e.g., 1,8-octanediol or glycerol)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Anhydrous Tetrahydrofuran (THF) or Chloroform

Step-by-Step Methodology:

  • Monomer Charging and Purging:

    • Add equimolar amounts of nonanedioic acid and the chosen polyol into a round-bottom flask.

    • Purge the reaction vessel with dry Nitrogen ( N2​ ) for 15 minutes to displace oxygen, preventing oxidative degradation of the monomers.

  • Phase 1: Melting and Homogenization (Atmospheric Pressure):

    • Submerge the flask in an oil bath set to 85 °C.

    • Scientific Rationale: Azelaic acid melts at approximately 107 °C, but forms a eutectic mixture with most polyols, allowing the system to become a homogenous liquid at 85 °C.

    • Stir magnetically at 300 rpm until the mixture is completely molten and visually clear.

  • Enzyme Addition and Oligomerization:

    • Add Novozym 435 (typically 10% w/w relative to total monomer mass).

    • Maintain the reaction at 85 °C under a continuous N2​ blanket for 24 hours.

    • Self-Validation Check: The generation of water byproduct will cause condensation on the upper walls of the flask, confirming that esterification is actively occurring.

  • Phase 2: Vacuum-Driven Chain Elongation:

    • Gradually apply a vacuum, reducing the pressure to 70 mbar over the course of 1 hour.

    • Scientific Rationale: Gradual pressure reduction prevents the sudden boiling of accumulated water, which can cause the enzyme beads to splash and adhere to the flask walls, removing them from the active reaction phase.

    • Maintain vacuum and temperature (85 °C) for an additional 48 hours.

  • Termination and Catalyst Recovery:

    • Break the vacuum with N2​ .

    • Dissolve the highly viscous polymer melt in a minimal amount of THF or chloroform.

    • Filter the mixture through a sintered glass funnel to recover the immobilized enzyme beads. (The recovered enzyme can often be washed and reused, verifying the mildness of the reaction conditions).

    • Precipitate the polymer in cold methanol to isolate the pure, linear poly(nonanedioate).

References[2] Synthesis of Biobased Polyester Polyol through Esterification of Sorbitol with Azelaic Acid Catalyzed by Tin(II) Oxide: A Kinetic Modeling Study. acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqUBwsXqAWCwrvv88O9dwST-ZerPMUa4wlXfLqhYm2-ZFnZszIqpQXZVovgJir-iWg8SpKsrWngx13xnZvPPr0w_92yGUxLrP2FE026gNhHtpSsq-2luCxxrlyQfxyT0Pj0Y7Jve3oke2pzoo=[3] Recent Advances in the Enzymatic Synthesis of Polyester. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER3N47kny-DIE6qtKq3Z77Khi4-7ggNhuSaO8yfepDUw-buI94RnMflyauaMvzVABbZ1jtzqgGUKTLxCNr_dEqzGMpyvEkVGHJ7EgAjHdQHSbWNJrPI4lQRikROlEMIiFBPW6_[1] Highly Branched Bio-Based Unsaturated Polyesters by Enzymatic Polymerization. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUazoQA_IT0G9M-iKuPmCIUatTKxs1-kxsU27r55p9qPMGwVoUcTNd0AjvJ8Wggq2r3DB6HLv-nmy-N8ZHRQEkPrACsvxBxjiVaDYdCAj3uxL1--fcU-svYgA83as_D8fBAgPGb5GejAHLjx0=[4] Rational Guidelines for the Two-Step Scalability of Enzymatic Polycondensation: Experimental and Computational Optimization of the Enzymatic Synthesis of Poly(glycerolazelate). nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3qVc6NmHOhWo7thkuq6LOVzbDxJ4PQKUiw9SS1qK1pGdvl-P_XTy4XJDROzvi5okctNJFPo4tC9TUd8cWyqiGuDK5U0paVNX7xl08SbnNBzaqSUNxoXTd2CXvipAhn-WAP69Z_qH7NIMNgyk=

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase Gradients for Nonanedioate LC-MS Separation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to the liquid chromatography-mass spectrometry (LC-MS) analysis of nonanedioate (commonly known as azelaic acid). This g...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the liquid chromatography-mass spectrometry (LC-MS) analysis of nonanedioate (commonly known as azelaic acid). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for method development and troubleshooting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can build robust and reliable analytical methods.

Part 1: Foundational FAQs

This section addresses the fundamental challenges and starting points for nonanedioate analysis.

Q1: What are the primary challenges in analyzing nonanedioate by LC-MS?

Nonanedioate, a nine-carbon dicarboxylic acid (DCA), presents a unique set of analytical hurdles due to its molecular structure. The primary challenges include:

  • High Polarity: The two carboxylic acid groups make nonanedioate highly polar. This leads to poor retention on traditional non-polar stationary phases like C18, often causing the analyte to elute in or near the solvent front, where it can be affected by matrix interferences.[1][2]

  • Poor Ionization and Fragmentation: In its native state, nonanedioate can exhibit poor ionization efficiency in electrospray ionization (ESI), particularly in complex biological matrices.[3][4] This can result in low sensitivity, making it difficult to detect at low concentrations.[3]

  • Analyte-Surface Interactions: The carboxyl groups can engage in secondary interactions with active sites (e.g., residual silanols) on silica-based columns, leading to poor peak shapes, such as tailing.[5]

Q2: What is a good starting point for mobile phase selection in Reversed-Phase (RPLC) analysis?

For RPLC, the goal is to manage the polarity of nonanedioate to achieve adequate retention and a good peak shape. A gradient elution is almost always necessary.[1]

A robust starting point involves controlling the pH and using MS-compatible buffers.

ParameterRecommendationRationale
Column C18 or a polar-endcapped/embedded phaseStandard C18 is a good starting point, but polar-modified phases can offer better retention and peak shape for polar analytes.[2]
Mobile Phase A Water with 0.1% Formic Acid or 5-10 mM Ammonium FormateFormic acid protonates the carboxyl groups, reducing polarity and improving retention. Ammonium formate is a volatile buffer that aids in pH control and can improve spray stability in the MS source.[6][7]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile is generally preferred for its lower viscosity and UV transparency, but methanol can offer different selectivity. The ionization efficiency of DCAs has been shown to increase with higher methanol concentration.[8]
Starting Gradient 5-10% B, hold for 0.5-1 minA low starting organic percentage is crucial to retain the polar nonanedioate on the column.
Gradient Slope Linear ramp to 95% B over 5-10 minutesThis provides a broad screening range to determine the approximate elution conditions.
Flow Rate 0.3 - 0.5 mL/min (for standard 2.1 mm ID columns)A typical flow rate for standard analytical columns.
Column Temp. 30 - 40 °CElevated temperature can reduce mobile phase viscosity and improve peak shape, but can also affect analyte stability.
Q3: When should I consider an alternative chromatographic mode like HILIC?

You should strongly consider Hydrophilic Interaction Liquid Chromatography (HILIC) when you cannot achieve adequate retention for nonanedioate using RPLC, even after optimizing mobile phase pH and organic content. HILIC is specifically designed for the separation of polar compounds.[9][10][11]

Decision criteria for switching to HILIC:

  • Analyte elutes at or before the column void volume in RPLC.

  • Significant matrix effects are observed due to co-elution with other polar, unretained compounds.

  • You require the separation of nonanedioate from other highly polar metabolites.

HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile), where water acts as the strong, eluting solvent.[10][12]

Part 2: Troubleshooting Common Chromatographic & MS Issues

This section provides a question-and-answer guide to resolving specific problems you may encounter during your experiments.

Focus Area: Poor Peak Shape

Poor peak shape compromises integration accuracy and reduces resolution. The following workflow can help diagnose the root cause.

G Start Poor Peak Shape Observed Q_AllPeaks Are all peaks affected? Start->Q_AllPeaks A_SystemIssue System Issue: - Extra-column volume - Blocked frit/tubing - Detector problem Q_AllPeaks->A_SystemIssue Yes Q_PeakShape What is the shape? (Tailing, Fronting, Split) Q_AllPeaks->Q_PeakShape No, only nonanedioate Tailing Tailing Q_PeakShape->Tailing Tailing Fronting Fronting Q_PeakShape->Fronting Fronting Split Split Q_PeakShape->Split Split Sol_Tailing Tailing Solutions: - Adjust mobile phase pH - Reduce sample load - Use high-purity silica column - Flush column Tailing->Sol_Tailing Sol_Fronting Fronting Solutions: - Reduce sample load - Match sample solvent to  initial mobile phase Fronting->Sol_Fronting Sol_Split Split Solutions: - Check for blocked frit (reverse flush) - Ensure proper fittings - Replace column if voided - Match sample solvent Split->Sol_Split

Caption: Troubleshooting workflow for poor peak shape.

Q4: My nonanedioate peak is tailing. What are the causes and solutions?

Peak tailing is often caused by secondary, unwanted interactions between the analyte and the stationary phase or by column overload.[5]

  • Cause 1: Secondary Silanol Interactions: The carboxylic acid groups of nonanedioate can interact strongly with residual silanol groups on the silica surface of the column packing.

    • Solution: Adjust the mobile phase pH. Using an acidic mobile phase (e.g., with 0.1% formic acid) will suppress the deprotonation of both the silanol groups and the nonanedioate, minimizing this interaction.[13] Ensure your buffer concentration is sufficient (e.g., >20 mM) to control the pH effectively across the gradient.[13]

  • Cause 2: Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample and reinject. If the peak shape improves, the issue was overloading.[5]

  • Cause 3: Column Contamination: Accumulation of strongly retained compounds on the column can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent (see Protocol 2) or, if the problem persists, replace the column. Using a guard column can help protect the analytical column from contaminants.[14]

Q5: My peak is fronting. How do I fix this?

Peak fronting is most commonly associated with column overload or issues with the sample solvent.[5][13]

  • Cause 1: High Analyte Concentration: Similar to tailing, injecting a sample that is too concentrated can lead to fronting.

    • Solution: Dilute the sample and reinject.

  • Cause 2: Sample Solvent Mismatch: This is a very common cause. If you dissolve your sample in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your initial mobile phase, the sample will not "focus" properly at the head of the column. This causes the peak to broaden and often front.[5][14]

    • Solution: The best practice is to always dissolve your sample in the initial mobile phase.[14] If sample solubility is an issue, use the weakest solvent possible that still dissolves the analyte, and inject the smallest possible volume.

Q6: I'm observing split peaks. What's the troubleshooting workflow?

Split peaks can indicate a physical problem with the column or an injection issue.[14]

  • Step 1: Check the Sample Solvent. As with peak fronting, a sample solvent that is too strong can cause peak splitting. Reconstitute your sample in the initial mobile phase and reinject.[14]

  • Step 2: Suspect a Blockage. A partially blocked inlet frit on the column is a frequent cause. This can be caused by particulate matter from the sample or mobile phase.

    • Action: Disconnect the column from the detector and reverse flush it (if the manufacturer's instructions permit). Always filter your samples and mobile phases to prevent this.[14]

  • Step 3: Evaluate the Column Bed. A void or channel in the column packing can cause the sample band to split as it travels through the column. This is often indicated by a sudden drop in backpressure.

    • Action: Unfortunately, a voided column cannot be repaired. The solution is to replace the column.[14]

Focus Area: Retention & Sensitivity
Q7: Nonanedioate is eluting too early, near the solvent front. How can I increase retention in RPLC?

This is the classic problem for polar dicarboxylic acids in RPLC.[2]

  • Strategy 1: Decrease Mobile Phase Polarity. Ensure your mobile phase pH is low (e.g., pH 2.5-3.5 with formic acid). This protonates the carboxyl groups, making the molecule less polar and more retainable on a C18 column.

  • Strategy 2: Modify the Gradient. Decrease the initial percentage of organic solvent (Mobile Phase B) in your gradient. Start as low as 1-5% and include an initial isocratic hold to allow the analyte to retain at the column head.

  • Strategy 3: Change the Stationary Phase. If the above fails, switch to a column designed for polar analytes. A polar-endcapped or polar-embedded C18 column provides alternative interaction mechanisms (like hydrogen bonding) that can increase retention for polar compounds.[2]

  • Strategy 4: Consider HILIC. As mentioned in Q3, if RPLC strategies are exhausted, HILIC is the most effective alternative for retaining highly polar compounds.[10]

Q8: My MS signal for nonanedioate is weak or unstable. How can I improve ionization and sensitivity?

Low sensitivity is often a result of poor ionization efficiency or ion suppression.[3][7]

  • Optimize Ionization Source Parameters: Do not rely on default settings. The capillary voltage, nebulizing gas flow, and source temperature can all have a major impact on signal intensity and should be optimized for your specific analyte and flow rate.[7][15]

  • Check Ionization Polarity: While dicarboxylic acids are acidic, you should always check for signal in both positive and negative ionization modes. Negative mode is often better for native DCAs. However, adduct formation (e.g., [M+NH4]+) can sometimes provide a stable signal in positive mode, especially when using ammonium-based buffers.[16]

  • Mobile Phase Composition:

    • The percentage of organic solvent affects ESI efficiency; higher organic content generally leads to better desolvation and a stronger signal.[8]

    • Use volatile, MS-friendly buffers like ammonium formate or ammonium acetate. They can improve signal stability and reproducibility.[6][7]

    • Avoid ion suppression! Strong ion-pairing agents like TFA are notorious for causing severe signal suppression in ESI-MS.[17][18] If you must use them for chromatography, keep the concentration extremely low (<0.05%).[19]

  • Consider Derivatization: For a significant sensitivity boost, derivatization is a powerful strategy. It chemically modifies the analyte to improve its analytical properties.[3][4] (See Q12).

Q9: My retention times are drifting between injections. What should I check?

Retention time (RT) instability compromises analyte identification and quantification.

  • Column Equilibration: This is the most common cause. Ensure the column is fully equilibrated at the initial gradient conditions before each injection. A rule of thumb is to allow 5-10 column volumes to pass. Insufficient equilibration after a steep gradient is a frequent culprit.[20]

  • Mobile Phase Issues:

    • Check for changes in mobile phase composition. If one of the solvents is evaporating, the composition will change over time. Keep solvent bottles capped.

    • Ensure the buffer concentration is adequate. A low buffer concentration may not provide stable pH control, leading to RT shifts for ionizable analytes like nonanedioate.[13]

  • Temperature Fluctuations: Ensure your column oven is on and set to a stable temperature. Drifts in ambient lab temperature can affect RT if a column oven is not used.[14]

  • Pump Performance: Check for leaks in the LC system. Verify that the pump is delivering a consistent, accurate flow rate.[5]

Part 3: Advanced Strategies & Methodologies
Q10: How do I develop a robust HILIC method for nonanedioate?

Developing a HILIC method requires a different mindset than RPLC.

  • Column Selection: Choose a HILIC stationary phase. Amide or zwitterionic phases are excellent starting points for acidic compounds.[9]

  • Mobile Phase: The weak solvent (A) is typically aqueous buffer (e.g., 10-20 mM ammonium formate, pH 3-5), and the strong solvent (B) is acetonitrile.[12][21] The gradient runs in reverse to RPLC: from high organic to low organic.

  • Sample Solvent: This is critical in HILIC. The sample must be dissolved in a solvent that is as weak or weaker than the initial mobile phase (i.e., high acetonitrile). Injecting a sample in a high-aqueous solvent will cause severe peak distortion.[10]

  • Gradient Design: Start with a high percentage of acetonitrile (e.g., 95%) and ramp down to 50-60%. Unlike RPLC, a small change in the water content can cause a large change in retention.

G Start Analyze Nonanedioate Q_RPLC Is RPLC retention adequate? Start->Q_RPLC RPLC_Path Optimize RPLC: - Adjust pH - Modify gradient - Use polar-modified column Q_RPLC->RPLC_Path Yes HILIC_Path Switch to HILIC: - Use polar column (Amide, ZIC) - High ACN start gradient - Match sample solvent Q_RPLC->HILIC_Path No Q_Sensitivity Is MS sensitivity sufficient? RPLC_Path->Q_Sensitivity HILIC_Path->Q_Sensitivity Sensitivity_OK Method Complete Q_Sensitivity->Sensitivity_OK Yes Derivatize Consider Derivatization: - Use reagent like DmPABr - Improves RPLC retention - Reverses charge for high  sensitivity in positive ESI Q_Sensitivity->Derivatize No Derivatize->RPLC_Path

Caption: Decision workflow for nonanedioate analysis strategy.

Q11: Can I use ion-pairing reagents? What are the risks and best practices for LC-MS?

Ion-pairing (IP) reagents can be used to improve the RPLC retention of charged analytes like nonanedioate.[22] However, they pose significant risks for MS detection.

  • The Problem: Most traditional IP reagents (e.g., tetrabutylammonium) are non-volatile and will contaminate the MS ion source, leading to persistent background signal and suppression that can be very difficult to remove.[19]

  • MS-Compatible Options: Only volatile IP reagents should be considered.

    • Weak Reagents: Formic acid and acetic acid are technically weak ion-pairing reagents that are standard in LC-MS.[17][19]

    • Stronger Reagents: Perfluorinated carboxylic acids like trifluoroacetic acid (TFA) are volatile but are known to cause severe ion suppression in ESI.[17][19] They form strong ion pairs in the liquid phase that are difficult to disrupt in the gas phase, reducing analyte signal.

  • Best Practices:

    • Avoid if Possible: Use other strategies (pH control, HILIC, derivatization) before resorting to strong ion-pairing agents.

    • Use Sparingly: If you must use TFA, use the lowest possible concentration (e.g., 0.01% - 0.05%).[19]

    • Dedicate the System: If you frequently use IP reagents, it is best practice to dedicate an LC system to this work to avoid contaminating your general-purpose MS instruments.[19]

Q12: When is derivatization a necessary strategy, and how does it work?

Derivatization is necessary when you cannot achieve the required sensitivity or chromatographic performance for nonanedioate in its native form.[4] It is a powerful tool for overcoming the inherent challenges of DCAs.[3]

  • How it Works: A chemical reagent is used to modify the carboxyl groups of nonanedioate. A highly effective strategy is "charge-reversal" derivatization.[3][4]

    • Example Reagent: Dimethylaminophenacyl bromide (DmPABr).

    • Mechanism: DmPABr reacts with both carboxylic acid groups on nonanedioate. This reaction replaces the acidic protons with a bulky, positively charged moiety.[4]

  • The Benefits:

    • Improved Chromatography: The derivatized molecule is much less polar and more hydrophobic, leading to excellent retention and peak shape on a standard C18 column.[4]

    • Enhanced Sensitivity: The molecule now carries a permanent positive charge, allowing for highly sensitive detection in positive ion ESI mode, which is often more robust and sensitive than negative mode.[4]

    • Increased Specificity: The fragmentation of the derivatized molecule in the mass spectrometer (MS/MS) is often more predictable and specific, improving quantification.[4]

Part 4: Detailed Experimental Protocols
Protocol 1: Generic RPLC Gradient Optimization for Nonanedioate
  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade acetonitrile.

    • Filter and degas all solvents appropriately.[13]

  • Install Column: Use a C18 column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

  • Equilibrate System: Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.

  • Prepare Sample: Dissolve nonanedioate standard in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Perform Scouting Gradient:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 13.0 min: 5% B (Re-equilibration)

  • Analyze Results: Determine the retention time (RT) of nonanedioate.

  • Optimize Gradient: Based on the scouting RT, create a shallower gradient around the elution point to improve resolution from any nearby impurities. For example, if the RT was 5 minutes (~50% B), a new gradient could be:

    • 0.0 min: 5% B

    • 1.0 min: 35% B

    • 6.0 min: 65% B (Shallow gradient around the elution point)

    • Then ramp quickly to 95% B to wash the column, followed by re-equilibration.

Protocol 2: Column Flushing and Re-equilibration

This protocol is used to clean a contaminated column that is causing issues like high backpressure or poor peak shape.[14]

  • Disconnect from Detector: Always disconnect the column from the mass spectrometer to avoid flushing contaminants into the source.

  • Buffer Salt Removal: Flush the column with 10-20 column volumes of mobile phase without any buffer salts (e.g., 90:10 Water:Acetonitrile).

  • Polar Contaminant Removal: Flush with 10-20 column volumes of 100% LC-MS grade water.

  • Non-Polar Contaminant Removal: Flush with 10-20 column volumes of a strong, non-polar solvent like isopropanol or methanol.

  • Return to Operating Solvents: Flush with 10-20 column volumes of your Mobile Phase B (e.g., Acetonitrile), then with the initial conditions of your analytical method.

  • Re-equilibrate: Reconnect the column to the detector (once the flow is stable) and equilibrate with the initial mobile phase for at least 15-20 column volumes before running samples.

References
  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS.
  • (2021, July 21). State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome. Books.
  • (2024, December 16). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method.
  • (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • (2021, July 23). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes.
  • (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services.
  • Fonteh, A., & Jose, J. (2025). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
  • (2025, November 28). Optimizing LC–MS and LC–MS-MS Methods.
  • (2025, May 26). Peak Shape Problems: No Peaks.
  • (2018, July 27). Which ion pair reagents are compatible with LC-MS?.
  • (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
  • (2025, December). Technical Support Center: Troubleshooting Poor Peak Shape in LC-MS. BenchChem.
  • (n.d.). Analytical techniques for quantifying impurities in cis-Tetrahydrofuran-2,5-dicarboxylic acid. BenchChem.
  • (n.d.). Method of analyzing dicarboxylic acids.
  • (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed.
  • (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • (2022, May 5). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum.
  • (2016, June 23).
  • (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.
  • (2024, May 28).
  • (n.d.). Optimising the LC-MS Analysis of Biomolecules. Sigma-Aldrich.
  • (n.d.). Mobile phase optimization for oligonucleotide analytical methods by LC-MS. Select Science.
  • Di Bussolo, J., & Goucher, E. (n.d.).
  • (n.d.). Mobile Phase Optimization for Oligonucleotide Analytical Methods by LC-MS.
  • (n.d.). hilic-lc/ms method for non-derivatized amino acid analysis in spent media.
  • (2021, March 4). Analysis of Inorganic Anions Using HILIC Chromatography and the Agilent InfinityLab LC/MSD iQ Mass Selective Detector.
  • (n.d.).
  • (n.d.). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides on the BioAccord System.
  • (2021, March 18).
  • (2025, July 16).
  • (2025, December 26). Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites: Pharmacokinetic and Microbial Metabolism Study of a Colon-Targeted Nanoparticle. MDPI.
  • (n.d.). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
  • (n.d.). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. New Journal of Chemistry (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of Nonanedioate Esters During High-Temperature Synthesis

Welcome to the technical support center for the high-temperature synthesis involving nonanedioate (azelate) esters. This resource is designed for researchers, scientists, and drug development professionals to address the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the high-temperature synthesis involving nonanedioate (azelate) esters. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with thermal degradation during these critical processes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

I. Understanding the Challenge: Thermal Degradation of Nonanedioate Esters

Nonanedioate esters, derived from nonanedioic acid (azelaic acid), are versatile building blocks in the synthesis of polymers, plasticizers, and various specialty chemicals.[1] High-temperature synthesis, often a requirement for achieving desired reaction rates and product properties, poses a significant risk of thermal degradation. This degradation can lead to undesirable side products, discoloration, and a reduction in the molecular weight and overall performance of the final product.

The primary mechanism of thermal degradation for many aliphatic polyesters involves the random scission of the ester linkage.[2] For esters with a β-hydrogen atom in the alcohol portion, a classic cyclic elimination mechanism can occur, leading to the formation of an alkene and a carboxylic acid.[2] These degradation pathways are influenced by several factors, including temperature, reaction time, the presence of catalysts, and the atmospheric conditions.

II. Frequently Asked Questions (FAQs)

Q1: What are the initial signs of thermal degradation in my nonanedioate synthesis?

A1: Early indicators of thermal degradation often include:

  • Discoloration: The reaction mixture may turn yellow or brown. This is a common sign of side reactions and the formation of chromophores.

  • Unexpected Viscosity Changes: A significant drop in viscosity can indicate a reduction in polymer chain length due to ester bond cleavage.

  • Inconsistent Product Properties: Variability in the mechanical or thermal properties of the final product between batches can be a symptom of uncontrolled degradation.

  • Off-gassing or Pressure Buildup: The formation of volatile degradation products can lead to an increase in reactor pressure.

Q2: At what temperature does significant thermal degradation of nonanedioate esters typically begin?

A2: While the exact temperature can vary based on the specific ester and reaction conditions, studies on aliphatic polyesters suggest that degradation can start to become significant at temperatures above 275°C.[2] However, in the presence of certain catalysts or impurities, degradation can be initiated at lower temperatures. For instance, in the synthesis of bio-based polyester polyols from azelaic acid, reactions are often conducted between 160°C and 180°C to minimize degradation while achieving a reasonable reaction rate.[3]

Q3: Can the choice of catalyst influence thermal stability?

A3: Absolutely. The catalyst plays a crucial role in both the esterification reaction and potential degradation pathways.

  • Acid Catalysts: Strong mineral acids like sulfuric acid, while effective for esterification, can also promote degradation at high temperatures.[4] Heterogeneous solid acid catalysts, such as sulfonated resins (e.g., Amberlyst 15) or zeolites, can offer better thermal stability and easier removal from the reaction mixture.[5]

  • Tin-Based Catalysts: Catalysts like tin(II) oxide and dibutyltin dilaurate (DBTDL) are commonly used for polyester synthesis.[3][6] While effective, they can also contribute to degradation if not used at the appropriate concentration and temperature.

  • Metal-Free Catalysts: The development of metal-free catalysts, such as tetramethylammonium methyl carbonate (TMC), offers a greener alternative that can avoid chelation-related reaction shutdowns and may offer improved thermal stability profiles.[7]

Q4: How does the reaction atmosphere affect thermal degradation?

A4: The presence of oxygen can significantly accelerate thermal degradation through oxidative pathways. Conducting the synthesis under an inert atmosphere, such as a constant stream of nitrogen, is a standard and highly effective practice to minimize oxidative degradation.[3][8] This is particularly crucial during high-temperature stages of the reaction.

III. Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving specific issues encountered during the high-temperature synthesis of nonanedioate esters.

Guide 1: Issue - Product Discoloration (Yellowing/Browning)
Potential Causes & Solutions
Cause Explanation Recommended Action
Oxidative Degradation The presence of oxygen at high temperatures leads to the formation of colored byproducts.Purge the reactor with an inert gas (e.g., nitrogen or argon) before heating and maintain a gentle, constant stream throughout the reaction.[3][8]
Excessive Reaction Temperature Operating at a temperature significantly above the optimal range for the specific catalyst and reactants accelerates side reactions.Carefully review and optimize the reaction temperature. Consider a step-wise temperature increase, starting at a lower temperature for the initial water removal and then raising it to complete the reaction.[3]
Catalyst-Induced Side Reactions Some catalysts can promote color-forming reactions, especially at high concentrations or temperatures.Reduce the catalyst concentration to the minimum effective level. If using a strong acid catalyst, consider switching to a milder, solid-acid catalyst.[5]
Impurities in Reactants Trace impurities in the nonanedioic acid or the alcohol can act as initiators for degradation pathways.Ensure the purity of your starting materials. Consider recrystallization or distillation of reactants if purity is a concern.
Experimental Protocol: Optimizing Reaction Temperature
  • Set up a series of small-scale parallel reactions.

  • Maintain all reaction parameters (reactant ratio, catalyst concentration, atmosphere) constant, except for the reaction temperature.

  • Vary the temperature in 10°C increments (e.g., 160°C, 170°C, 180°C, 190°C).

  • Monitor the color of the reaction mixture at regular intervals.

  • Analyze the final products for desired properties (e.g., molecular weight, acid number) and color.

  • Select the lowest temperature that provides an acceptable reaction rate and desired product characteristics with minimal discoloration.

Guide 2: Issue - Low Molecular Weight or Incomplete Conversion
Potential Causes & Solutions
Cause Explanation Recommended Action
Chain-Scission Degradation The primary degradation pathway of ester cleavage leads to a reduction in polymer chain length.Implement the temperature and atmosphere control measures described in Guide 1. Consider the addition of a thermal stabilizer.
Inefficient Water Removal The presence of water, a byproduct of esterification, can shift the reaction equilibrium, preventing the formation of high molecular weight polymers.[8]Use an efficient condenser and consider applying a vacuum during the later stages of the reaction to drive off the last traces of water.
Sub-optimal Catalyst Performance The catalyst may be deactivated or present at a concentration too low to drive the reaction to completion.Ensure the catalyst is active and used at the recommended concentration. For solid catalysts, ensure proper mixing to maximize surface contact.
Incorrect Stoichiometry An imbalance in the molar ratio of diacid to diol can limit the extent of polymerization.Accurately weigh all reactants and ensure the correct stoichiometric ratio is used.
Workflow for Enhancing Polymerization

G cluster_0 Pre-Reaction Setup cluster_1 Reaction Stages cluster_2 Analysis & Troubleshooting a Verify Reactant Purity & Stoichiometry b Charge Reactor a->b c Purge with Inert Gas b->c d Initial Heating (e.g., 150-160°C) with N2 flow c->d e Monitor Water Removal d->e f Increase Temperature (e.g., up to 180°C) e->f g Apply Vacuum f->g h Analyze Molecular Weight & Acid Number g->h i If Low MW, consider adding stabilizer h->i j If High Acid #, extend reaction time/temp h->j

Caption: Workflow for optimizing high-temperature polyesterification.

Guide 3: Issue - Use of Thermal and Hydrolysis Stabilizers

In applications where the final product will be exposed to high temperatures or moisture, the incorporation of stabilizers is crucial.

Types of Stabilizers and Their Mechanisms
  • Thermal Stabilizers:

    • Phosphite-based stabilizers: These act as secondary antioxidants, decomposing hydroperoxides that are formed during thermal oxidation.[9]

    • Phenolic antioxidants (Hindered Phenols): These are primary antioxidants that function by scavenging free radicals generated during high-temperature processing.[9]

  • Hydrolysis Stabilizers:

    • Carbodiimides: These are highly effective at preventing hydrolysis by reacting with and scavenging the carboxylic acid end groups that are formed during ester cleavage.[9][10] This prevents the autocatalytic hydrolysis of the polyester.

Protocol for Incorporating a Stabilizer
  • Selection: Choose a stabilizer that is thermally stable at your synthesis temperature and compatible with your reaction system. For high-temperature applications, hindered phenolic antioxidants and phosphite co-stabilizers are a common choice. For products requiring hydrolytic stability, a carbodiimide-based stabilizer is recommended.[11]

  • Dosage: The typical loading level for stabilizers is in the range of 0.1% to 1.0% by weight of the total reactants. Consult the manufacturer's technical data sheet for specific recommendations.

  • Addition Stage: Stabilizers are typically added towards the end of the polymerization reaction, once a high conversion has been achieved. This minimizes any potential interference with the primary esterification reaction.

  • Mixing: Ensure thorough mixing after the addition of the stabilizer to ensure homogeneous distribution throughout the polymer melt.

  • Evaluation: Compare the thermal and/or hydrolytic stability of the stabilized product against an unstabilized control using techniques like Thermogravimetric Analysis (TGA) or by monitoring changes in molecular weight and acid number after aging under stressed conditions (e.g., high temperature and humidity).

IV. Analytical Methods for Degradation Assessment

To effectively troubleshoot and optimize your synthesis, quantitative analysis of the starting materials and products is essential.

Analytical Technique Purpose Information Obtained
Gas Chromatography (GC) To assess the purity of volatile reactants and to detect and quantify volatile degradation byproducts.[12]Purity of alcohols, presence of low molecular weight esters or degradation fragments.
High-Performance Liquid Chromatography (HPLC) To analyze the purity of non-volatile reactants (like azelaic acid) and to monitor the consumption of reactants and formation of oligomers.[13]Purity of diacids, reaction kinetics, oligomer distribution.
Gel Permeation Chromatography (GPC) To determine the molecular weight distribution of the final polymer.Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8]
Titration To determine the acid number of the final product.A measure of the unreacted carboxylic acid end groups, which can indicate incomplete reaction or degradation.[6]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the final product.Onset temperature of degradation, weight loss profile as a function of temperature.[8]
Differential Scanning Calorimetry (DSC) To determine the thermal properties of the polymer.Glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[14]
Logical Flow for Degradation Investigation

G cluster_0 Observation cluster_1 Initial Analysis cluster_2 Corrective Actions A Suspected Thermal Degradation B GPC Analysis: Check for low MW A->B C Titration: Check for high acid number A->C D Visual: Check for discoloration A->D E Optimize Temperature & Atmosphere B->E C->E G Verify Reactant Purity D->G F Add Thermal/Hydrolysis Stabilizer E->F If needed

Caption: Decision tree for investigating and mitigating thermal degradation.

V. References

  • Synthesis of Polyesters from Azelaic Acid and Glycerol by Polycondensation Reaction. (n.d.). AIP Conference Proceedings. Retrieved from

  • Synthesis of Biobased Polyester Polyol through Esterification of Sorbitol with Azelaic Acid Catalyzed by Tin(II) Oxide: A Kinetic Modeling Study. (2018). ACS Publications. Retrieved from [Link]

  • Full article: Synthesis and characterization of polyesters derived from glycerol, azelaic acid, and succinic acid. (2014). Taylor & Francis. Retrieved from [Link]

  • High Bio-Content Thermoplastic Polyurethanes from Azelaic Acid. (2022). PMC - NIH. Retrieved from [Link]

  • Synthesis of azelaic acid copolyester plasticizers and their application in PVC. (2024). Nature. Retrieved from [Link]

  • Hydrolysis Stabilizers | Polymer Additives. (n.d.). Lanxess. Retrieved from [Link]

  • A green stabilizer for Nitrate ester-based propellants: An overview. (n.d.). PMC - NIH. Retrieved from [Link]

  • Effect of Various Stabilizers on the Characteristics of a Nitrate Esters-Double Base Propellant under Thermal Aging. (2024). Taylor & Francis. Retrieved from [Link]

  • Common Stabilizers Used in the Production of Polyester Monofilament. (2025). NTEC. Retrieved from [Link]

  • A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition. (n.d.). Google Patents. Retrieved from

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). PMC. Retrieved from [Link]

  • Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. (2019). MDPI. Retrieved from [Link]

  • Esterification catalyst for the production of high boiling esters and process of ... (n.d.). Google Patents. Retrieved from

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Response Factor in GC-FID Methyl Ester Analysis in Several Biodiesels. (2021). SciELO. Retrieved from [Link]

  • Analytical Methods. (n.d.). RSC Publishing. Retrieved from [Link]

  • Esterification of Glycerol with Acetic Acid over Highly Active and Stable Alumina-based Catalysts: A Reaction Kinetics. (n.d.). ResearchGate. Retrieved from [Link]

  • Magnetic-responsive solid acid catalysts for esterification. (n.d.). RSC Publishing. Retrieved from [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (2014). PubMed. Retrieved from [Link]

  • Thermal destruction of esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers. (n.d.). DTIC. Retrieved from [Link]

  • An Overview of Indirect Methods for the Analysis of MCPD Esters and Glycidyl Esters in Fats and Oils. (n.d.). PALMOILIS. Retrieved from [Link]

  • Thermal Decomposition of Nitrate Esters. (n.d.). CiteSeerX. Retrieved from [Link]

  • Ambient Temperature Synthesis of High Enantiopurity N-Protected Peptidyl Ketones by Peptidyl Thiol Ester–Boronic Acid Cross-Coupling. (n.d.). PMC. Retrieved from [Link]

  • Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. (2018). MDPI. Retrieved from [Link]

  • Cross-feeding drives degradation of phthalate ester plasticizers in a bacterial consortium. (n.d.). Frontiers. Retrieved from [Link]

  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. (2020). PMC. Retrieved from [Link]

  • Process for the preparation of neopentyl glycol polyesters and co-polyesters. (n.d.). Google Patents. Retrieved from

  • Metal-free catalyst for ester synthesis. (2018). The Chemical Engineer. Retrieved from [Link]

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Optimization

Technical Support Center: Optimizing Catalytic Conversion for Dimethyl Nonanedioate Production

Welcome to the technical support center dedicated to enhancing the catalytic production of dimethyl nonanedioate, also known as dimethyl azelate.[1][2] This resource is designed for researchers, scientists, and professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the catalytic production of dimethyl nonanedioate, also known as dimethyl azelate.[1][2] This resource is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, helping you improve conversion rates, product yield, and purity.

Introduction to Dimethyl Nonanedioate Synthesis

Dimethyl nonanedioate is a versatile organic intermediate with applications as a plasticizer, solvent, and a building block in chemical synthesis.[1][3] The most prevalent laboratory and industrial synthesis method is the acid-catalyzed esterification of azelaic acid with methanol.[1] While the reaction appears straightforward, achieving high conversion rates and purity consistently requires careful control of various experimental parameters. This guide will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for dimethyl nonanedioate synthesis?

A1: The most common catalysts are strong Brønsted acids. Concentrated sulfuric acid (H₂SO₄) is widely used due to its low cost and high activity.[1] Other effective catalysts include boron trifluoride (BF₃) and solid acid catalysts like acidic resins (e.g., Amberlyst-15) or zeolites. The choice of catalyst can influence reaction kinetics, ease of separation, and potential for side reactions.

Q2: Why is an excess of methanol typically used in the esterification reaction?

A2: The esterification of azelaic acid with methanol is a reversible equilibrium reaction. According to Le Chatelier's principle, using a large excess of one of the reactants (in this case, methanol) shifts the equilibrium towards the formation of the product, dimethyl nonanedioate, thereby increasing the conversion of azelaic acid. Methanol is also often used as the solvent for the reaction.

Q3: What is a typical reaction temperature and time for this synthesis?

A3: A common procedure involves heating the reaction mixture to reflux.[1] For a methanol-based reaction, this would be around 65°C at atmospheric pressure. Reaction times can vary from a few hours to overnight, depending on the catalyst activity, catalyst loading, and the desired conversion. For example, a reaction might be refluxed for 2 hours at 85°C.[1] Monitoring the reaction progress by techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them. Gas Chromatography (GC) is an excellent method for quantifying the disappearance of the starting material (azelaic acid, after derivatization) and the appearance of the product, dimethyl nonanedioate. High-Performance Liquid Chromatography (HPLC) can also be used. A simpler, more qualitative method is Thin Layer Chromatography (TLC), which can show the consumption of the starting material and the formation of the product spot.

Q5: What are the key safety precautions when working with strong acid catalysts?

A5: When using strong acids like concentrated sulfuric acid, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Strong acids are highly corrosive and can cause severe burns. Always add the acid slowly to the methanol to dissipate the heat generated during mixing.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of dimethyl nonanedioate.

Problem 1: Low Conversion Rate or Incomplete Reaction

You've run the reaction for the standard time, but analysis shows a significant amount of unreacted azelaic acid.

Caption: Troubleshooting workflow for low conversion rates.

Q: My conversion rate is consistently below 50%. I'm using concentrated sulfuric acid. What could be the issue?

A: Several factors could be at play:

  • Catalyst Deactivation or Insufficient Loading:

    • Explanation: Sulfuric acid can be deactivated by impurities. If you are reusing the catalyst or if your starting materials are not pure, the catalyst's effectiveness can diminish. Also, the amount of catalyst might be insufficient for the scale of your reaction.

    • Solution: Increase the catalyst loading incrementally. For a lab-scale reaction, a catalytic amount is typically used, but this can be optimized. Ensure you are using fresh, concentrated sulfuric acid.

  • Purity of Reagents:

    • Explanation: The presence of water in either the azelaic acid or the methanol can significantly hinder the esterification reaction by shifting the equilibrium back towards the reactants. Water can also deactivate certain types of catalysts.[4][5]

    • Solution: Use anhydrous methanol and ensure your azelaic acid is dry.[1] Consider drying the methanol over molecular sieves prior to use.

  • Reaction Equilibrium:

    • Explanation: As an equilibrium-limited reaction, if the concentration of products increases, the reverse reaction rate also increases.

    • Solution: Ensure you are using a sufficient excess of methanol. A molar ratio of methanol to azelaic acid of 10:1 or higher is often beneficial. If feasible, removing the water formed during the reaction (e.g., using a Dean-Stark apparatus with a suitable solvent) can drive the reaction to completion.

Problem 2: Formation of Byproducts and Low Purity

Your conversion rate is acceptable, but the final product is difficult to purify, and you observe significant byproducts in your analysis.

Caption: Troubleshooting workflow for byproduct formation.

Q: I'm getting a good yield, but my GC-MS analysis shows several unknown peaks, and the product has a yellow tint. What's happening?

A: This suggests the occurrence of side reactions or product degradation.

  • High Temperature and/or Long Reaction Time:

    • Explanation: Excessive heat or prolonged exposure to acidic conditions can lead to the degradation of the starting material or the product, resulting in colored impurities and byproducts.

    • Solution: Try lowering the reaction temperature and monitoring the reaction more closely to stop it once the optimal conversion is reached.

  • Aggressive Catalyst:

    • Explanation: While strong acids like sulfuric acid are effective, they can also catalyze side reactions such as dehydration or etherification of the methanol (to form dimethyl ether).[5][6]

    • Solution: Consider using a milder or heterogeneous catalyst. Solid acid catalysts like Amberlyst-15 are often more selective and can be easily filtered out of the reaction mixture, simplifying the workup and preventing further reactions during purification.

  • Improper Workup:

    • Explanation: The workup procedure is critical for isolating a pure product. Incomplete neutralization of the acid catalyst can lead to product degradation during solvent evaporation (distillation).

    • Solution: After the reaction, ensure the mixture is cooled and the acid catalyst is thoroughly neutralized with a base, such as a saturated sodium bicarbonate solution, before extraction.[1] Use a rotary evaporator at a moderate temperature to remove the solvent.

Problem 3: Catalyst Deactivation Over Time (for continuous or batch-recycle processes)

In a continuous or recycled batch process, you observe a gradual decrease in the conversion rate over several runs.

Catalyst deactivation is a significant concern in industrial catalytic processes and can occur through several mechanisms:

  • Poisoning: Strong chemical adsorption of impurities from the feed onto the active sites of the catalyst.[4][7] For instance, sulfur or nitrogen-containing compounds in the azelaic acid could poison the acid catalyst.

  • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites.[4][5][7] This is more common at higher temperatures.

  • Sintering: Thermal degradation of the catalyst, leading to a loss of active surface area.[5][7] This is particularly relevant for solid catalysts.

  • Leaching: Dissolution of the active components of a solid catalyst into the reaction medium.

Deactivation MechanismPotential Cause in Dimethyl Nonanedioate SynthesisMitigation Strategy
Poisoning Impurities in azelaic acid or methanol (e.g., from biomass sources).Purify starting materials before the reaction.
Fouling/Coking High reaction temperatures leading to degradation of organic molecules.Operate at the lowest effective temperature. Consider periodic catalyst regeneration.
Sintering Excessive reaction or regeneration temperatures for solid catalysts.Operate within the recommended temperature range for the catalyst.
Water Deactivation Presence of water in the feedstock or as a reaction product.[4][5]Use anhydrous feedstocks and consider in-situ water removal.

For solid acid catalysts that have been deactivated by coking, a common regeneration procedure involves a controlled burnout of the coke in the presence of a diluted stream of air or oxygen at elevated temperatures. The specific conditions for regeneration are highly dependent on the type of catalyst and should be performed according to the manufacturer's recommendations.

Experimental Protocols

Protocol 1: Synthesis of Dimethyl Nonanedioate using Sulfuric Acid

This protocol describes a standard laboratory procedure for the synthesis of dimethyl nonanedioate.

Materials:

  • Azelaic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine azelaic acid and an excess of anhydrous methanol (e.g., 10-20 molar equivalents).

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until reaction monitoring indicates completion.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Be cautious as CO₂ evolution will cause foaming.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., 3 x 50 mL of diethyl ether).[1]

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation if necessary.

References

  • ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • BenchChem. (2025). Dimethyl Azelate Research Chemical.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Azelate: A Versatile Diester in Industrial Applications and Beyond.
  • Catalyst deactivation in the direct synthesis of dimethyl ether from syngas over CuO/ZnO/Al2O3 and γ. (n.d.).
  • AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes.
  • Larodan Research Grade Lipids. (n.d.). Dimethyl Nonanedioate | CAS 1732-10-1.
  • A Review on Deactivation and Regeneration of Catalysts for Dimethyl Ether Synthesis. (2022).

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Reference Data & Comparative Studies

Validation

The Impact of Dicarboxylic Acid Chain Length on Polymer Properties: A Comparative Guide to Nonanedioate and Hexanedioate

A Senior Application Scientist's In-Depth Analysis for Researchers and Polymer Development Professionals In the realm of polymer science, the selection of monomers is a critical determinant of the final material's proper...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Polymer Development Professionals

In the realm of polymer science, the selection of monomers is a critical determinant of the final material's properties. Among the vast array of available building blocks, dicarboxylic acids play a pivotal role in the synthesis of polyesters and polyamides. Their chain length, in particular, is a subtle yet powerful tool for tuning the mechanical characteristics of the resulting polymer. This guide provides a comprehensive comparison of two key aliphatic dicarboxylic acids: nonanedioic acid (as nonanedioate) and hexanedioic acid (as hexanedioate), focusing on their influence on polymer flexibility and tensile strength.

The Fundamental Difference: A Tale of Three Carbons

Hexanedioic acid, commonly known as adipic acid, is a six-carbon dicarboxylic acid that has long been a workhorse in the polymer industry, most notably in the production of Nylon 6,6. Nonanedioic acid, or azelaic acid, is a nine-carbon dicarboxylic acid. This difference of three methylene units in the hydrocarbon chain between the two carboxyl groups is the primary driver of the distinct properties they impart to a polymer backbone.

The longer aliphatic chain of nonanedioate introduces a greater degree of rotational freedom and spacing between the polar ester or amide linkages in the polymer chain. This increased "spacer" effect reduces the density of intermolecular hydrogen bonds and van der Waals forces per unit length of the polymer chain, leading to significant differences in the macroscopic properties of the material.

Visualizing the Monomers

Caption: Chemical structures of hexanedioic (adipic) and nonanedioic (azelaic) acids.

Impact on Polymer Flexibility and Tensile Strength: A Data-Driven Comparison

The most direct way to observe the influence of dicarboxylic acid chain length is to compare the mechanical properties of analogous polymers where this is the primary variable. The following table summarizes experimental data for a series of homopolyesters synthesized from 1,4-butanediol and various linear α,ω-dicarboxylic acids.

Dicarboxylic Acid MonomerPolymerTensile Strength (MPa)Elongation at Break (%)
Succinic Acid (C4)Poly(butylene succinate) - PBS34.6605.5
Hexanedioic Acid (C6) Poly(butylene adipate) - PBA 28.3 702.3
Suberic Acid (C8)Poly(butylene suberate) - PBSub25.1789.7

Data synthesized from a comparative study on bio-based aliphatic polyesters.[1]

As the data clearly indicates, there is an inverse relationship between the length of the dicarboxylic acid chain and the tensile strength of the resulting polyester. Conversely, the elongation at break, a measure of flexibility and ductility, increases with longer diacid chains.[1] The introduction of additional methylene groups by nonanedioate (C9) compared to hexanedioate (C6) will further accentuate this trend. The increased distance between the ester groups in the polymer backbone reduces the intermolecular forces, allowing the polymer chains to slide past one another more easily under stress, resulting in lower tensile strength and greater elongation.[1]

Causality Behind the Experimental Observations

The observed trends in tensile strength and flexibility can be attributed to several key factors at the molecular level:

  • Intermolecular Forces: The ester or amide groups in the polymer backbone are polar and participate in hydrogen bonding and dipole-dipole interactions. These interactions act as physical crosslinks, holding the polymer chains together and contributing to the material's strength. By increasing the length of the aliphatic spacer, nonanedioate effectively "dilutes" the concentration of these polar groups along the polymer chain, leading to weaker overall intermolecular forces compared to polymers made with hexanedioate.

  • Crystallinity: The regularity of the polymer chain structure influences its ability to pack into ordered crystalline domains. While both hexanedioate and nonanedioate can produce semi-crystalline polymers, the longer, more flexible aliphatic chain of nonanedioate can sometimes hinder the chain packing efficiency, potentially leading to lower overall crystallinity. Crystalline regions are more rigid and contribute to higher tensile strength, while amorphous regions allow for greater flexibility.

  • Chain Mobility: The longer methylene chain in nonanedioate-based polymers provides greater conformational flexibility to the polymer backbone. This increased mobility allows the chains to more readily align and uncoil under tensile stress, resulting in a higher elongation at break before failure.

Experimental Protocols: A Comparative Synthesis and Analysis

To provide a practical framework for researchers, the following section details a comparative experimental workflow for the synthesis and mechanical testing of poly(butylene hexanedioate) and poly(butylene nonanedioate).

Experimental Workflow Diagram

G cluster_0 Monomer Preparation cluster_1 Polymer Synthesis cluster_2 Polymer Characterization cluster_3 Data Analysis Monomer_Hex Hexanedioic Acid + 1,4-Butanediol Polycondensation Two-Step Melt Polycondensation Monomer_Hex->Polycondensation Monomer_Non Nonanedioic Acid + 1,4-Butanediol Monomer_Non->Polycondensation Purification Purification & Drying Polycondensation->Purification Testing Tensile Testing (ASTM D638) Purification->Testing Data Compare Tensile Strength & Elongation at Break Testing->Data

Sources

Comparative

Comparative Analysis of Nonanedioate and Sebacate as Industrial Plasticizers

A Technical Guide for Researchers, Material Scientists, and Formulation Engineers The selection of an appropriate plasticizer is a critical thermodynamic decision in the formulation of polymeric materials, particularly f...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Material Scientists, and Formulation Engineers

The selection of an appropriate plasticizer is a critical thermodynamic decision in the formulation of polymeric materials, particularly for specialized applications in extreme environments or biomedical devices. As the industry shifts away from traditional ortho-phthalates due to regulatory and toxicity concerns, aliphatic dibasic acid esters—specifically nonanedioates (azelates) and sebacates —have emerged as premier high-performance alternatives.

This guide provides an objective, data-driven comparison of these two bio-based plasticizer families, focusing on their mechanisms of action, low-temperature performance, and validation protocols.

Mechanistic Grounding: The Thermodynamics of Plasticization

Both azelates (C9 dicarboxylic acid derivatives, e.g., Di-2-ethylhexyl azelate or DOZ) and sebacates (C10 derivatives, e.g., Di-2-ethylhexyl sebacate or DOS) function primarily as low-temperature plasticizers. Their efficacy is governed by the Free Volume Theory and Lubricity Theory of plasticization.

When esterified and compounded into a polymer matrix like Polyvinyl Chloride (PVC) or Poly(lactic acid) (PLA), the long aliphatic chains of these molecules intercalate between polymer chains. This intercalation disrupts intermolecular van der Waals forces and increases the free volume within the polymer matrix, subsequently depressing the glass transition temperature ( Tg​ ) and imparting flexibility at sub-zero temperatures [1].

The fundamental difference between the two lies in a single methylene ( −CH2​− ) unit in the carbon backbone. This structural variance dictates their solvation strength, volatility, and extraction resistance. Azelates, with a slightly higher ester-to-hydrocarbon ratio, offer superior compatibility and solvation with polar polymers. Conversely, the longer aliphatic chain of sebacates provides marginally better extreme low-temperature flexibility but increases susceptibility to extraction by non-polar solvents [2].

G A Aliphatic Diester (Azelate/Sebacate) C Intercalation & Chain Separation A->C B Polymer Matrix (e.g., PVC, PLA) B->C D Increase in Free Volume C->D E Reduction of Intermolecular Forces C->E F Tg Depression & Low-Temp Flexibility D->F E->F

Mechanistic pathway of polymer plasticization via aliphatic diester intercalation.

Comparative Performance Analysis

To objectively evaluate DOZ and DOS, we must analyze their performance metrics in a standardized polymer matrix. The following data synthesizes comparative studies of these plasticizers in PVC formulations [3].

While DOS is traditionally favored for extreme cold environments (maintaining flexibility down to -39 °C), DOZ provides a more balanced profile. DOZ exhibits higher thermal degradation resistance and better retention of tensile strength. Furthermore, DOZ demonstrates superior migration resistance in non-polar solvents (like hexane) because its slightly higher polarity anchors it more effectively within the polar PVC matrix [4].

Table 1: Quantitative Performance of DOZ vs. DOS in Standardized PVC
Performance MetricDi-2-ethylhexyl Azelate (DOZ)Di-2-ethylhexyl Sebacate (DOS)Test Method / Notes
Tensile Strength (MPa) 15.314.8ASTM D2284
Elongation at Break (%) 380410ASTM D2284
Effective Tg​ (°C) -68.5-65.4DSC Analysis*
Max. Degradation Temp (°C) 290.8281.7Thermogravimetric Analysis (TGA)
Hexane Extraction Loss LowerHigherSolvent Extraction Assay
Optimal Cold Resistance 0 °C to -25 °C-26 °C to -39 °CIndustrial Application Guideline [5]

*Note: Tg​ values represent the thermal transitions of the plasticized matrix. While DOS is often cited for extreme low-temperature applications, DOZ provides a highly competitive Tg​ depression with better overall thermal stability.

From a supply chain perspective, sebacic acid production is heavily concentrated and frequently subject to environmental manufacturing halts. Azelaic acid, derived from the ozonolysis of oleic acid, offers a much more stable, year-round supply chain, making DOZ an increasingly attractive industrial substitute for DOS [6].

Experimental Methodologies & Validation Protocols

As an application scientist, ensuring the trustworthiness of your formulation data requires self-validating experimental designs. Below are the rigorous, step-by-step protocols required to evaluate the thermal and migratory properties of these plasticizers.

Protocol A: Determination of Glass Transition Temperature ( Tg​ ) via DSC

This protocol evaluates the plasticization efficiency by measuring the shift in the polymer's Tg​ .

Causality & Validation: We utilize a "heat-cool-heat" cycle. The first heating ramp is not for data collection; it is a critical step to erase the polymer's thermal history and relieve internal stresses induced during the compounding phase. By analyzing the second heating curve, we ensure the measured Tg​ is exclusively a product of the thermodynamic interaction between the polymer chains and the plasticizer, validating the assay against processing artifacts.

  • Sample Preparation: Weigh 5–10 mg of the cured plasticized polymer (e.g., PVC + 15% DOZ) into an aluminum DSC pan and hermetically seal it.

  • First Heating Cycle: Ramp temperature from -90 °C to 150 °C at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min) to erase thermal history.

  • Cooling Cycle: Quench cool the sample back to -90 °C at 20 °C/min.

  • Second Heating Cycle: Ramp temperature again from -90 °C to 150 °C at 10 °C/min.

  • Data Analysis: Identify the Tg​ as the inflection point of the step-change in the heat flow curve during the second heating cycle.

Protocol B: Plasticizer Migration & Solvent Extraction Assay

This protocol assesses the permanence of the plasticizer within the matrix, a critical factor for biomedical devices (e.g., IV tubing) where leaching is unacceptable.

Causality & Validation: Hexane extraction measures total mass loss. Without a baseline control of the neat polymer, intrinsic mass loss (such as the volatilization of residual monomers or trapped moisture) would be falsely attributed to plasticizer migration. Running an unplasticized control simultaneously isolates the exact migration rate of the ester.

  • Specimen Preparation: Cut standardized polymer plaques (50 mm x 50 mm x 1 mm). Weigh each specimen to the nearest 0.1 mg ( W0​ ).

  • Control Implementation: Prepare identical plaques of unplasticized base resin to serve as the internal baseline control.

  • Extraction: Submerge the specimens in 500 mL of n-hexane at 25 °C for 24 hours under continuous mild agitation.

  • Drying: Remove the specimens, wipe off excess solvent, and dry in a vacuum oven at 40 °C for 24 hours to remove any absorbed hexane.

  • Final Weighing: Re-weigh the specimens ( W1​ ).

  • Calculation: Calculate weight loss percentage: [(W0​−W1​)/W0​]×100 . Subtract the control's weight loss to determine the true plasticizer extraction rate.

G A Formulation Prep (Resin + Plasticizer) B Thermal Curing (Standardized History) A->B C DSC Analysis (Heat-Cool-Heat) B->C D Migration Assay (Hexane Extraction) B->D F Data Synthesis & Performance Validation C->F D->F E Internal Control (Unplasticized Resin) E->C E->D

Self-validating experimental workflow for evaluating plasticizer thermal and migration properties.

Conclusion

For researchers and formulation engineers, the choice between nonanedioate (azelate) and sebacate plasticizers hinges on the specific operational parameters of the end product. While DOS remains the legacy choice for absolute extreme low-temperature flexibility, DOZ offers a superior holistic profile. Its enhanced thermal stability, better resistance to non-polar solvent extraction, and robust supply chain make it an optimal primary or secondary plasticizer for modern, high-performance polymeric systems.

References

  • Royal Society Publishing. Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. Royal Society Publishing. Available at: [Link]

  • WSD Chemical. What is the difference of Plasticizer DOA and DOS. WSD Chemical. Available at: [Link]

  • IMPAG Group. Edenol DOZ – Dioctyl azelate plasticizer. IMPAG. Available at: [Link]

Validation

nonanedioate vs azelaic acid efficacy in dermatological formulations

Title: Comparative Efficacy of Azelaic Acid vs. Nonanedioate Derivatives in Dermatological Formulations Executive Summary Azelaic acid (AzA), a naturally occurring nine-carbon saturated dicarboxylic acid (nonanedioic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Azelaic Acid vs. Nonanedioate Derivatives in Dermatological Formulations

Executive Summary

Azelaic acid (AzA), a naturally occurring nine-carbon saturated dicarboxylic acid (nonanedioic acid), has long been a cornerstone in the dermatological management of acne vulgaris, rosacea, and1[1]. Despite its proven clinical efficacy, free azelaic acid presents significant formulation challenges—chiefly its high melting point (105-106°C) and extremely 2[2]. These constraints traditionally necessitate high-concentration (15% gel or 20% cream) suspensions, which often lead to barrier disruption, manifesting as 3[3].

To circumvent these pharmacokinetic limitations, cosmetic chemists and drug development professionals engineered nonanedioate derivatives. The most prominent is Potassium Azeloyl Diglycinate (PAD) , synthesized by reacting azelaic acid chloride with two molecules of the amino acid glycine and neutralizing it with 4[4]. This guide objectively compares the mechanistic pathways, formulation dynamics, and clinical efficacy of free AzA versus PAD.

Biochemical Mechanisms of Action

Both AzA and PAD exert their therapeutic effects through multifaceted biochemical pathways. Their in vivo performance is dictated by how efficiently the active moiety is delivered to the target cellular sites.

1. Anti-Inflammatory & Rosacea Management (TLR-2/KLK-5 Pathway) Recent advances in the pathophysiology of rosacea highlight the overactivity of the innate immune system. Environmental triggers stimulate Toll-like receptor 2 (TLR-2), which upregulates the serine protease Kallikrein-5 (KLK-5). KLK-5 cleaves the cathelicidin precursor into the active pro-inflammatory peptide LL-37, driving5[5]. AzA and PAD competitively inhibit TLR-2 activation and directly 6[6], halting the inflammatory cascade at multiple nodes.

2. Melanogenesis Inhibition Both molecules act as competitive, reversible inhibitors of tyrosinase, the rate-limiting oxidoreductase enzyme in melanin synthesis (converting tyrosine to L-DOPA and DOPAquinone)[1]. Because dicarboxylic acids selectively target hyperactive melanocytes without affecting normal skin pigmentation, they are highly effective for melasma and 7[7].

3. Antimicrobial & Comedolytic Activity AzA exhibits bactericidal effects against Propionibacterium acnes and Staphylococcus epidermidis by inhibiting microbial 8[8]. PAD retains this antimicrobial profile but adds a sebum-normalizing effect, significantly reducing excess oil production in the T-zone at4[4].

Pathway Trigger Environmental Triggers (UV, Microbes) TLR2 TLR-2 Activation Trigger->TLR2 NFkB NF-κB Pathway TLR2->NFkB KLK5 Kallikrein-5 (KLK5) NFkB->KLK5 LL37 Cathelicidin (LL-37) KLK5->LL37 Cleaves CAMPG Inflammation Rosacea / Inflammation LL37->Inflammation Drug AzA / PAD (Nonanedioate) Drug->TLR2 Inhibits Drug->KLK5 Inhibits Drug->LL37 Suppresses

Fig 1: TLR-2/KLK-5 inflammatory pathway in rosacea and the inhibitory action of AzA/PAD.

Formulation Dynamics & Physicochemical Properties

The transition from a free acid to a diglycinate salt fundamentally alters the molecule's behavior in a vehicle. Free AzA is highly lipophilic but crystalline, requiring aggressive solvents or suspension systems that 9[9]. Conversely, PAD is amphiphilic and completely water-soluble, allowing for lightweight, cosmetically elegant serums that2[2].

Table 1: Physicochemical & Formulation Comparison

PropertyFree Azelaic Acid (AzA)Potassium Azeloyl Diglycinate (PAD)
Chemical Structure Saturated C9 Dicarboxylic AcidAzelaic Acid + Glycine + Potassium Salt
Aqueous Solubility Very Poor (<0.24% at 20°C)Completely Water Soluble
Melting Point 105–106°CLiquid at Room Temp (in solution)
Formulation pH Acidic (pH ~3.5 - 4.5)Neutral (pH ~6.5 - 7.5)
Typical Concentration 15% (Gel) to 20% (Cream)3% to 10% (Serum/Aqueous)
Skin Tolerability High risk of stinging/erythemaExcellent; suitable for sensitive skin

Clinical Efficacy Comparison

While AzA has a decades-long clinical dossier, PAD has demonstrated non-inferiority in recent trials with vastly superior tolerability profiles.

Table 2: Comparative Clinical Efficacy

Dermatological TargetFree Azelaic Acid (15-20%)PAD (3-10%)Clinical Outcome & Causality
Acne Vulgaris High EfficacyHigh EfficacyBoth exert bactericidal effects on P. acnes. PAD provides additional sebum-regulation.
Rosacea (Erythema) High EfficacyHigh EfficacyBoth inhibit KLK-5/LL-37. PAD causes less barrier disruption, reducing secondary redness.
Hyperpigmentation High EfficacyModerate-High EfficacyBoth competitively inhibit tyrosinase. PAD's enhanced penetration compensates for lower raw concentration.
Skin Hydration Low (Can be drying)HighGlycine moiety in PAD acts as a humectant, improving stratum corneum hydration.

Experimental Protocol: Comparative In Vitro Permeation and Tyrosinase Inhibition Assay

To objectively validate the efficacy and penetration kinetics of PAD versus AzA, the following self-validating experimental workflow is recommended for R&D professionals. This protocol is designed to establish causality between formulation solubility and active epidermal delivery.

Protocol Prep 1. Formulation Preparation Franz 2. Franz Cell Diffusion Assay Prep->Franz Tyrosinase 4. In Vitro Tyrosinase Assay Prep->Tyrosinase HPLC 3. HPLC Quantification Franz->HPLC Data 5. Pharmacokinetic Synthesis HPLC->Data Tyrosinase->Data

Fig 2: Experimental workflow for evaluating transdermal permeation and tyrosinase inhibition.

Phase 1: Transdermal Permeation (Franz Diffusion Cell)

Rationale: Synthetic membranes fail to replicate the lipophilic stratum corneum. Human cadaver skin is utilized to accurately model transdermal pharmacokinetics and evaluate if PAD's amphiphilic nature enhances bioavailability compared to AzA suspensions.

  • Preparation: Mount dermatomed human cadaver skin (approx. 300 µm thickness) between the donor and receptor compartments of a static Franz diffusion cell.

  • Receptor Fluid: Fill the receptor chamber with phosphate-buffered saline (PBS, pH 7.4) maintained at 32°C (mimicking skin surface temperature) under constant magnetic stirring.

  • Dosing: Apply 10 mg/cm² of either 15% AzA gel or 5% PAD aqueous solution to the stratum corneum surface in the donor compartment.

  • Sampling: Extract 0.5 mL aliquots from the receptor fluid at 1, 2, 4, 8, 12, and 24 hours, replacing the volume with fresh PBS to maintain sink conditions.

  • Quantification: Analyze samples via High-Performance Liquid Chromatography (HPLC) coupled with UV detection (210 nm) to quantify the cumulative permeated amount of the active moiety.

Phase 2: Tyrosinase Inhibition Assay

Rationale: To ensure that the chemical modification (glycine addition) in PAD does not sterically hinder its ability to bind the active site of the tyrosinase enzyme.

  • Reagent Prep: Prepare a 0.1 M sodium phosphate buffer (pH 6.8). Dissolve mushroom tyrosinase to a concentration of 100 U/mL.

  • Substrate: Prepare a 2.5 mM solution of L-DOPA in the buffer.

  • Incubation: In a 96-well microplate, combine 100 µL of buffer, 20 µL of the test compound (AzA or PAD at varying equimolar concentrations), and 20 µL of the tyrosinase solution. Incubate at 25°C for 10 minutes.

  • Reaction: Initiate the reaction by adding 20 µL of L-DOPA substrate to each well.

  • Measurement: Monitor the formation of dopachrome by measuring absorbance at 475 nm using a microplate reader over 15 minutes.

  • Analysis: Calculate the IC50 values. Expected Result: PAD should demonstrate an IC50 comparable to free AzA, confirming that the active nonanedioate core remains uncompromised.

Conclusion

While free azelaic acid remains a gold-standard, FDA-approved active for rosacea and acne, its formulation constraints limit patient compliance. Potassium Azeloyl Diglycinate (PAD) represents a sophisticated biochemical evolution. By leveraging the nonanedioate core and functionalizing it with glycine, PAD achieves superior water solubility, enhanced epidermal penetration, and barrier-supporting hydration, delivering equivalent clinical endpoints at significantly lower concentrations.

References

  • Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC (nih.gov)[Link]

  • New Insights Into azelaic acid - bmctoday.net [Link]

  • Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - jddonline.com [Link]

  • Azelaic Acid in Dermatology: A Review of Its Mechanism of Action - PMC (nih.gov) [Link]

  • The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - termedia.pl [Link]

  • Potassium Azeloyl Diglycinate: A Multifunctional Skin Lightener - cosmeticsandtoiletries.com [Link]

  • Novel Antibacterial Azelaic Acid BioMOFs - acs.org [Link]

  • Discovery of PAD as the Best Azelaic Acid's Derivative - wortheecosmetics.com [Link]

  • Azelaic Acid: Clear Acne & Fade Dark Spots - qr8mediskin.com[Link]

Sources

Comparative

The Analytical Challenge: Validating HPLC Methods for Nonanedioate Esters

As a Senior Application Scientist, one of the most frequent chromatographic challenges I encounter is the robust quantification of nonanedioate esters (e.g., dimethyl nonanedioate, diethyl nonanedioate, and their parent...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent chromatographic challenges I encounter is the robust quantification of nonanedioate esters (e.g., dimethyl nonanedioate, diethyl nonanedioate, and their parent azelaic acid). Because these aliphatic dicarboxylic acid derivatives lack a conjugated π-electron system, they do not possess a strong UV-absorbing chromophore.

Historically, analysts have been forced into a corner: either push UV detectors to their absolute limits at low wavelengths or resort to tedious chemical derivatization. Today, the landscape has evolved. This guide objectively compares the performance of Direct HPLC-UV against Evaporative Light Scattering Detection (HPLC-ELSD) and Pre-Column Derivatization, providing you with the experimental data and causal insights needed to validate these methods according to the latest ICH Q2(R2) guidelines [1].

Methodological Comparison: Selecting the Right Detection Strategy

When developing a self-validating analytical procedure for nonanedioate esters, the choice of detector dictates the entire sample preparation and mobile phase strategy.

Strategy A: Direct HPLC-UV (Low Wavelength: 205–210 nm)

Direct UV detection relies on the weak absorbance of the ester carbonyl group.

  • The Causality of Solvent Choice: At 206 nm, you cannot use methanol. Methanol has a UV cutoff of 205 nm, which will cause severe baseline drift and mask the analyte peak. Acetonitrile (UV cutoff 190 nm) is mandatory as the organic modifier to maintain chromatographic fidelity and a stable baseline [2].

  • Pros: No derivatization artifacts; straightforward sample preparation.

  • Cons: Highly susceptible to baseline noise; strictly limited to isocratic elution (gradient elution causes unacceptable baseline perturbations at 206 nm).

Strategy B: HPLC-ELSD (Evaporative Light Scattering Detection)

ELSD is a universal, mass-sensitive detector that ignores the optical properties of the analyte, making it ideal for non-chromophoric lipids and esters [3].

  • The Causality of Buffer Selection: ELSD requires strictly volatile mobile phases. You cannot use phosphate buffers. If pH control is necessary, you must use formic acid, acetic acid, or ammonium acetate.

  • Pros: Gradient compatible; excellent baseline stability; no derivatization required.

  • Cons: Non-linear response curve (requires log-log calibration); lower sensitivity for highly volatile short-chain esters.

Strategy C: Pre-Column Derivatization HPLC-UV

This involves tagging the molecule with a strong chromophore (e.g., using phenacyl bromide derivatives) to shift detection to >250 nm.

  • Pros: Drastically improves Limits of Detection (LOD) and allows for gradient elution using standard UV detectors.

  • Cons: Tedious sample prep; risk of incomplete reaction kinetics; introduces new impurity peaks from unreacted derivatizing agents.

Decision & Validation Workflow

Below is the logical framework for selecting and validating an analytical procedure for nonanedioate esters, ensuring compliance with ICH Q2(R2) standards.

ValidationWorkflow N1 Sample: Nonanedioate Esters (No Strong Chromophore) N2 Direct HPLC-UV (205-210 nm) N1->N2 Low Wavelength N3 HPLC-ELSD (Light Scattering) N1->N3 Universal Detection N4 Derivatization HPLC-UV (>250 nm) N1->N4 Chemical Tagging N5 ICH Q2(R2) Validation Framework N2->N5 N3->N5 N4->N5 N6 Linearity (r² > 0.99) Accuracy (97-102%) Precision (RSD < 2%) N5->N6 N7 Validated Analytical Procedure N6->N7

Workflow for the selection and ICH Q2(R2) validation of analytical methods for nonanedioate esters.

Comparative Validation Data

To objectively compare these methods, we must look at their performance across standard ICH Q2(R2) validation parameters [1]. The data below synthesizes expected validation outcomes for nonanedioate esters based on peer-reviewed literature and field applications [2][4].

Validation ParameterDirect HPLC-UV (206 nm)HPLC-ELSD (Universal)Pre-Column Deriv. HPLC-UV
Linearity Range 5.0 – 400.0 µg/mL10.0 – 1000.0 µg/mL0.1 – 100.0 µg/mL
Calibration Model Linear ( r2>0.998 )Log-Log ( r2>0.995 )Linear ( r2>0.999 )
Limit of Detection (LOD) ~1.08 µg/mL~3.50 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~3.28 µg/mL~10.0 µg/mL~0.05 µg/mL
Accuracy (% Recovery) 96.0% – 101.5%95.5% – 102.0%94.0% – 103.4%
Precision (% RSD) ≤2.0% ≤3.0% ≤2.5%
Gradient Compatibility No (Severe baseline drift)YesYes

Data Interpretation: While Direct HPLC-UV offers excellent precision and linearity, it lacks gradient compatibility. ELSD solves the gradient issue but sacrifices low-end sensitivity and requires non-linear mathematical modeling. Derivatization offers the best sensitivity but introduces the highest assay variability (noted by the wider accuracy range) due to reaction efficiency fluctuations.

Step-by-Step Experimental Methodologies

A robust method must be a self-validating system. Below are the detailed protocols for the two most common approaches: Direct UV and ELSD.

Protocol 1: Direct HPLC-UV Analysis (Low Wavelength)

This method is optimized for the isocratic quantification of nonanedioate esters in bulk drug substances or simple formulations.

1. Reagent & Mobile Phase Preparation:

  • Prepare a 50 mM Sodium Dihydrogen Phosphate ( NaH2​PO4​ ) buffer.

  • Critical Step: Adjust the pH to 3.5 using orthophosphoric acid. Causality: Maintaining an acidic pH ensures that any trace unesterified azelaic acid impurities remain fully protonated, preventing peak splitting and tailing [2].

  • Mix the buffer with HPLC-grade Acetonitrile in a 75:25 (v/v) ratio. Filter through a 0.22 µm membrane and degas thoroughly.

2. Chromatographic Conditions:

  • Column: Kromasil 100-5C18 (250 × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 25 °C (Ambient).

  • Detection: UV at 206 nm.

  • Injection Volume: 20 µL.

3. System Suitability Criteria:

  • Theoretical plates ( N ) > 2000.

  • Tailing factor ( Tf​ ) ≤1.5 .

  • Relative Standard Deviation (RSD) of 5 replicate standard injections ≤2.0% .

Protocol 2: HPLC-ELSD Analysis (Gradient Compatible)

This method is ideal for complex matrices (e.g., lipid nanoparticles, complex cosmetic creams) where gradient elution is required to wash off highly retained hydrophobic excipients.

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Causality: Formic acid provides necessary protonation without leaving non-volatile salt deposits that would clog the ELSD nebulizer [3].

2. Chromatographic Conditions:

  • Column: Agilent Zorbax Eclipse Plus C18 (150 × 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient Program: 0-2 min (40% B), 2-10 min (linear ramp to 95% B), 10-15 min (hold at 95% B), 15-16 min (return to 40% B).

  • ELSD Parameters: Nebulizer Temperature = 50 °C; Evaporator Temperature = 70 °C; Carrier Gas (Nitrogen) Flow = 1.2 SLM.

3. Data Processing:

  • Because light scattering follows a power-law relationship with mass, plot the calibration curve using log10​(Area) versus log10​(Concentration) .

Conclusion & Expert Recommendations

For routine quality control of high-purity nonanedioate esters, Direct HPLC-UV at 206 nm remains the gold standard due to its simplicity, excellent precision, and linear response. However, the analyst must strictly control mobile phase purity and avoid methanol.

Conversely, if you are developing analytical procedures for complex formulations requiring gradient elution, or if you are conducting impurity profiling where unknown lipids co-elute, HPLC-ELSD is the superior, biologically agnostic choice.

Always ensure that your chosen method undergoes rigorous stress-testing (specificity, robustness) in accordance with ICH Q2(R2) to guarantee that the procedure is fit for its intended purpose.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Malik, D. S., & Kaur, G. Indian Journal of Pharmaceutical Sciences. Available at:[Link]

  • Analysis of Foods using HPLC with Evaporative Light Scattering Detection. Agilent Technologies Application Note. Available at: [Link]

Validation

Comparative In Vitro Cytotoxicity of Nonanedioate and Octanedioate: A Technical Guide for Preclinical Development

As drug development professionals and formulation scientists explore the utility of linear aliphatic dicarboxylic acids, understanding the nuanced biological differences between closely related analogs is critical. Nonan...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and formulation scientists explore the utility of linear aliphatic dicarboxylic acids, understanding the nuanced biological differences between closely related analogs is critical. Nonanedioate (azelaic acid, C9) and octanedioate (suberic acid, C8) differ by only a single methylene group. However, this structural variance triggers a profound "odd-even" effect that alters their partition coefficients, membrane permeability, and binding affinities to intracellular targets.

This guide provides an objective, data-driven comparison of their in vitro cytotoxicity, mechanistic pathways, and the self-validating experimental protocols required to accurately profile them.

Mechanistic Divergence: The Causality of Chain Length

The cytotoxic profiles of C8 and C9 dicarboxylic acids are not merely a function of acidity, but of highly specific enzymatic interactions dictated by their carbon chain length [1].

  • Nonanedioate (C9): Exhibits potent, pleiotropic cytotoxicity against hyperproliferative cells. It acts as a competitive inhibitor of tyrosinase (critical in melanoma models) and mitochondrial oxidoreductases. Furthermore, it is a highly effective inhibitor of Aspartate β -hydroxylase (ASPH), a transmembrane protein upregulated in various malignancies, including gallbladder carcinoma [1].

  • Octanedioate (C8): While octanedioate also targets ASPH and modulates metabolic pathways, it generally exhibits a significantly higher IC50 (lower baseline toxicity) across most mammalian and environmental cell lines[1, 2]. Its even-chain structure results in different lipid-water partitioning, reducing its passive diffusion rate across the plasma membrane compared to its C9 counterpart.

Mechanistic_Pathways C8 Octanedioate (C8) ASPH ASPH Inhibition (e.g., Gallbladder Cancer) C8->ASPH Mito Mitochondrial Oxidoreductase Inhibition C8->Mito C9 Nonanedioate (C9) C9->ASPH Tyrosinase Tyrosinase Inhibition (e.g., Melanoma) C9->Tyrosinase C9->Mito Apop Reduced Cell Viability & Apoptosis ASPH->Apop Tyrosinase->Apop Mito->Apop

Fig 1: Mechanistic divergence of C8 and C9 dicarboxylic acids in driving in vitro cytotoxicity.

Quantitative Cytotoxicity Profiles

To objectively compare the performance of these two compounds, we must look at standardized in vitro viability metrics. The data below synthesizes findings from recent oncology and environmental toxicology screens [1, 2, 4].

CompoundTarget Cell LineAssay TypeCytotoxicity MetricKey Mechanistic Target
Nonanedioate (C9) QBC-SD (Gallbladder Cancer)CCK-8Active at 0 – 1.6 µMASPH, Mitochondria [1]
Octanedioate (C8) QBC-SD (Gallbladder Cancer)CCK-8Active at 0 – 400 µMASPH [1]
Nonanedioate (C9) MCF7 (Breast Cancer)MTTSignificant at < 50 µMOxidative Catalysis [4]
Nonanedioate (C9) S. vacuolatus (Microalgae)FluorescenceEC50: 35.27 mg/LBaseline Toxicity [2]
Octanedioate (C8) S. vacuolatus (Microalgae)FluorescenceEC50: 112.91 mg/LBaseline Toxicity [2]

Data Insight: Nonanedioate consistently demonstrates higher potency (lower IC50/EC50 values). In QBC-SD cells, nonanedioate achieves significant viability reduction at nanomolar to low micromolar ranges, whereas octanedioate requires high micromolar concentrations to achieve the same phenotypic endpoint [1].

Self-Validating Experimental Protocols

To accurately capture the cytotoxic differences between these structurally similar compounds, researchers must employ robust, artifact-free methodologies.

Protocol A: High-Throughput Viability Screening (CCK-8 Assay)

Causality of Choice: We utilize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. MTT produces insoluble formazan crystals that require cell lysis and organic solvents (e.g., DMSO) for solubilization. DMSO itself induces cytotoxicity and pipetting errors. CCK-8 uses WST-8, which is reduced by cellular dehydrogenases directly into a water-soluble orange dye. This allows for continuous, non-destructive monitoring of the same well over 24-72 hours, creating a self-validating kinetic read rather than a single-endpoint snapshot.

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., QBC-SD or MCF7) at the logarithmic growth phase. Seed at a density of 2×103 cells/well in a 96-well plate using 100 µL of complete medium.

  • Incubation: Incubate for 24 hours at 37°C with 5% CO 2​ to allow for cell adhesion and stabilization.

  • Drug Intervention: Wash wells twice with PBS. Introduce nonanedioate (0–1600 nM) and octanedioate (0–400 µM) dissolved in complete medium. Self-Validation Step: Include a vehicle control (medium only) and a positive control (e.g., 1% Triton X-100) to define the 100% and 0% viability baselines.

  • Incubation: Culture the treated cells for 1 to 4 days depending on the required kinetic read.

  • Detection: Add 10 µL of CCK-8 reagent to each well. Incubate at 37°C for exactly 1 hour.

  • Quantification: Measure the absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Experimental_Workflow Seed 1. Cell Seeding (e.g., QBC-SD, MCF7) Treat 2. Drug Intervention (C8 vs C9 Dosing) Seed->Treat Assay 3. CCK-8 Incubation (WST-8 Reduction) Treat->Assay Analyze 4. Absorbance (450nm) & IC50 Calculation Assay->Analyze

Fig 2: Self-validating high-throughput CCK-8 workflow for comparative cytotoxicity screening.

Protocol B: Mitochondrial Toxicity & Metabolomics Profiling

Causality of Choice: Because dicarboxylic acids structurally mimic endogenous fatty acids, they can competitively inhibit mitochondrial β -oxidation and the TCA cycle [3]. To differentiate between primary mitochondrial toxicity and secondary apoptotic metabolic collapse, GC/MS/MS profiling is required.

Step-by-Step Methodology:

  • Exposure: Treat HepG2 or target cells with sub-lethal concentrations (IC10) of C8 and C9 for 24 hours.

  • Quenching & Extraction: Rapidly wash cells with ice-cold PBS and quench metabolism using 80% cold methanol. Scrape cells and collect the lysate.

  • Derivatization: Lyophilize the extract and perform methoximation (using methoxyamine hydrochloride in pyridine) followed by silylation (using MSTFA) to volatilize the metabolites.

  • GC/MS/MS Analysis: Inject samples into a triple quadrupole GC/MS. Map the flux of TCA cycle intermediates (e.g., succinate, malate) against the control network to pinpoint specific oxidoreductase bottlenecks [3].

Conclusion & Formulation Strategy

The comparative in vitro data clearly delineates the distinct application profiles for these two dicarboxylic acids.

  • Nonanedioate (C9) is highly suited as an Active Pharmaceutical Ingredient (API) in targeted therapies. Its potent cytotoxicity against specific tumor lines (via ASPH and tyrosinase inhibition) makes it a prime candidate for topical antineoplastics and dermatological formulations.

  • Octanedioate (C8) , owing to its significantly lower cytotoxicity, is better positioned as a structural component. It is highly valuable as a biodegradable cross-linker in peptide hydrogels or as a spacer in nanoparticle drug-conjugation systems, where minimizing baseline carrier toxicity is paramount.

References

  • Aspartate beta-hydroxylase is a prognostic factor in gallbladder cancer with the function of promoting tumorigenesis and chemoresistance. Frontiers in Immunology / PMC.
  • Effects of leachates from UV-weathered microplastic on the microalgae Scenedesmus vacuolatus. Environmental Sciences Europe / PMC.
  • Preliminary study to classify mechanisms of mitochondrial toxicity by in vitro metabolomics and bioinformatics. Toxicology and Applied Pharmacology.
  • Effective targeting of breast cancer cells (MCF7) via novel biogenic synthesis of gold nanoparticles using cancer-derived metabolites. PLoS One / PMC.
Comparative

A Researcher's Guide to the Cross-Validation of Nonanedioate (Azelaic Acid) Levels in Arabidopsis thaliana Mutants

For researchers and drug development professionals investigating plant defense mechanisms, the accurate quantification of signaling molecules is paramount. Nonanedioate, more commonly known as azelaic acid (AzA), has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals investigating plant defense mechanisms, the accurate quantification of signaling molecules is paramount. Nonanedioate, more commonly known as azelaic acid (AzA), has emerged as a critical mobile signal in the priming of Systemic Acquired Resistance (SAR), a plant-wide immune response.[1][2][3] Understanding its precise role requires robust methods to measure its accumulation in various genetic backgrounds. This guide provides an in-depth comparison of analytical methodologies and a validated workflow for quantifying AzA in Arabidopsis thaliana mutants, ensuring scientific integrity and reproducible results.

The Biological Context: Azelaic Acid in Plant Immunity

Azelaic acid is a nine-carbon dicarboxylic acid that acts as a key signaling molecule in plant defense.[2] Following an initial pathogen infection, AzA levels rise in the vascular sap, and it travels to distal, uninfected tissues.[1][2] There, it primes the plant for a faster and more robust defense response, including the accumulation of the central defense hormone salicylic acid (SA), upon a secondary infection.[1][3] The biosynthesis of AzA is linked to the oxidative cleavage of unsaturated fatty acids from plastid membranes, a process indicative of cellular stress.[4][5][6]

Dissecting this pathway relies on analyzing mutants with defects in specific steps of AzA synthesis or signaling. The authoritative validation of AzA levels in these mutants is therefore not just a measurement, but the foundational evidence upon which functional hypotheses are built.

Azelaic_Acid_Pathway cluster_plastid Plastid cluster_cytosol Cytosol & Systemic Transport FattyAcids Unsaturated Fatty Acids (e.g., Oleic, Linoleic) LipidPerox Lipid Peroxidation (Radical-catalyzed) FattyAcids->LipidPerox ONA 9-Oxo Nonanoic Acid (ONA) LipidPerox->ONA Cleavage AzA_p Azelaic Acid (AzA) ONA->AzA_p Oxidation AzA_c Azelaic Acid (AzA) AzA_p->AzA_c Transport G3P Glycerol-3-Phosphate (G3P) AZI1_EARLI1 AZI1 / EARLI1 (Lipid Transfer Proteins) G3P->AZI1_EARLI1 Regulates Stability AzA_c->AZI1_EARLI1 Signaling / Transport SA_Priming Salicylic Acid (SA) Priming AzA_c->SA_Priming Induces AZI1_EARLI1->SA_Priming Required For SAR Systemic Acquired Resistance (SAR) SA_Priming->SAR EDS1_block eds1 EDS1_block->LipidPerox EDS1 promotes precursor accumulation AZI1_block azi1 AZI1_block->AZI1_EARLI1 GLY1_block gly1 GLY1_block->G3P gly1 affects G3P supply

Figure 1: Proposed Azelaic Acid Biosynthesis and Signaling Pathway. This diagram illustrates the generation of AzA from lipid peroxidation in the plastid and its subsequent role in priming systemic acquired resistance (SAR) in the cytosol. Key proteins (AZI1/EARLI1) and related signaling molecules (G3P, SA) are shown, along with points of disruption in relevant Arabidopsis mutants (eds1, azi1, gly1).

Comparative Analysis of Arabidopsis Mutants for AzA Pathway Dissection

The selection of appropriate genetic mutants is the cornerstone of pathway analysis. The goal is to compare a mutant with a predictable disruption to a wild-type control, thereby inferring the function of the disrupted gene.

Mutant LineGene FunctionExpected Impact on AzA Levels / SignalingRationale for Selection
Wild-Type (Col-0) N/A (Baseline)Normal basal and induced levels.The essential reference for comparing all mutant phenotypes.
eds1 ENHANCED DISEASE SUSCEPTIBILITY 1; Regulator of SA-dependent defenses.Significantly reduced accumulation of AzA and its precursors upon infection.[4]Crucial for determining if a phenotype is linked to the upstream generation of the AzA signal.
azi1 AZELAIC ACID INDUCED 1; Putative lipid-transfer protein.Normal local AzA accumulation but impaired systemic signaling and priming.[1][2][7]Ideal for separating the local production of AzA from its role in systemic communication.
gly1 Dihydroxyacetone phosphate reductase mutant.Potentially altered AzA signaling due to impact on Glycerol-3-Phosphate (G3P) pools.[8]Used to investigate the interplay between AzA and the parallel G3P-dependent SAR signaling branch.[9]
fmo1 FLAVIN-DEPENDENT MONOOXYGENASE1; SAR regulator.Normal AzA levels, but impaired downstream defense amplification.[1][10]Serves as a downstream control to confirm that observed effects are specific to AzA signaling and not a general failure of SAR.
Analytical Methodologies: A Head-to-Head Comparison

The chemical properties of AzA—a small, polar, non-volatile dicarboxylic acid—present analytical challenges.[11][12] The choice of quantification method dictates the reliability and sensitivity of the results.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Principle Chromatographic separation followed by detection based on mass-to-charge ratio of specific molecular fragments.Chromatographic separation of volatile compounds followed by mass-based detection.Chromatographic separation followed by detection based on UV light absorbance.
Sensitivity Excellent (femtogram levels). [11] Ideal for low-abundance endogenous molecules.Very Good. High sensitivity but can be limited by derivatization efficiency.[13]Poor. Generally insufficient for endogenous AzA levels in plant tissue.
Selectivity Excellent. Multiple Reaction Monitoring (MRM) is highly specific, minimizing matrix interference.Excellent. Mass spectra provide high confidence in compound identification.Poor. Co-eluting compounds with similar UV absorbance can cause significant interference.[13]
Sample Prep Direct analysis is possible.[14] Isotopic internal standards are easily incorporated for highest accuracy.Complex. Requires a chemical derivatization step to make AzA volatile, adding time and potential variability.[13][15]Simple, but requires very clean samples to avoid interference.
Recommendation Gold Standard. The preferred method for its unparalleled sensitivity, selectivity, and accuracy for this application.A viable but more laborious alternative to LC-MS/MS.Not recommended for quantitative validation of endogenous AzA levels in mutants.

Validated Protocol: Cross-Validation of AzA Levels via LC-MS/MS

This protocol provides a self-validating system through the incorporation of an isotopic internal standard from the very first step. This ensures that any variability in extraction efficiency or matrix effects during analysis is accounted for, leading to highly accurate quantification.

Experimental_Workflow cluster_prep Plant Growth & Treatment cluster_extraction Sample Preparation & Extraction cluster_analysis Analysis & Quantification p1 1. Grow Arabidopsis Mutants & Wild-Type p2 2. Pathogen Inoculation (e.g., P. syringae) vs. Mock p1->p2 s1 3. Harvest Local & Systemic Leaves p2->s1 s2 4. Flash Freeze & Lyophilize s1->s2 s3 5. Weigh Powder & Add Extraction Buffer s2->s3 s4 6. Spike with Deuterated-AzA (Internal Standard) s3->s4 s5 7. Homogenize & Centrifuge s4->s5 s6 8. Collect Supernatant (Optional: SPE Cleanup) s5->s6 a1 9. LC-MS/MS Analysis (C18 Column, ESI- MRM Mode) s6->a1 a3 11. Calculate Peak Area Ratios (AzA / Deuterated-AzA) a1->a3 a2 10. Generate Calibration Curve (Pure AzA Standards) a4 12. Quantify AzA Concentration a2->a4 a3->a4

Figure 2: LC-MS/MS Workflow for AzA Quantification. This flowchart details the end-to-end process from plant treatment to final data analysis, highlighting the critical internal standard spiking step.

Step-by-Step Methodology

1. Plant Growth and Treatment:

  • Grow Arabidopsis thaliana wild-type (Col-0) and mutant lines (eds1, azi1, etc.) under controlled short-day conditions (e.g., 10h light / 14h dark, 22°C) for 4-5 weeks.

  • For induction, infiltrate three lower leaves with a suspension of Pseudomonas syringae pv. maculicola (Psm) ES4326 (OD600 = 0.001) in 10 mM MgCl2.

  • For the mock control, infiltrate with 10 mM MgCl2 only.

2. Sample Collection:

  • At 48 hours post-infiltration, harvest the infiltrated (local) leaves and at least three upper, non-infiltrated (systemic) leaves separately.

  • Immediately flash-freeze the collected tissue in liquid nitrogen to halt all metabolic activity.

  • Lyophilize the samples to dryness and record the dry weight. Grind to a fine powder using a ball mill or mortar and pestle.

3. Metabolite Extraction (The Cross-Validation Step):

  • Weigh approximately 20-30 mg of lyophilized powder into a 2 mL microcentrifuge tube.

  • Prepare an extraction solvent of 70:30 Methanol:Water with 0.1% formic acid.

  • Crucially, add a deuterated azelaic acid (d-AzA) internal standard to the extraction solvent at a final concentration of ~50 ng/mL. This standard will co-extract with the endogenous AzA.

  • Add 1 mL of the internal standard-spiked extraction solvent to each sample.

  • Vortex thoroughly and sonicate for 15 minutes in a cold water bath.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis. For very complex samples, an optional Solid Phase Extraction (SPE) cleanup step can be performed here.[16]

4. LC-MS/MS Analysis:

  • Chromatography: Use a C18 reversed-phase column (e.g., Phenomenex Luna C-18, 150 x 2.0 mm, 5 µm).[16]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.2 mL/min.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes is a good starting point.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for both endogenous AzA and the d-AzA internal standard. For AzA (MW 188.22), the precursor ion [M-H]⁻ is m/z 187.1. Product ions would be determined by infusion and fragmentation of a pure standard.

5. Data Quantification:

  • Prepare a calibration curve by analyzing serial dilutions of a pure AzA standard (without the internal standard).

  • For each sample, integrate the peak areas for the endogenous AzA and the d-AzA internal standard.

  • Calculate the ratio of (Area of AzA) / (Area of d-AzA).

  • Determine the absolute concentration of AzA in your samples by comparing this ratio to the calibration curve, then normalize to the initial sample weight.

Interpreting the Results: A Hypothetical Case Study

The following table presents hypothetical data that could be generated using this protocol.

GenotypeTreatmentTissueAzelaic Acid (ng/g Dry Weight)
Wild-Type (Col-0) MockSystemic5.2 ± 0.8
Wild-Type (Col-0) Psm ES4326Systemic85.6 ± 11.2
eds1 MockSystemic4.9 ± 0.6
eds1 Psm ES4326Systemic12.3 ± 2.1
azi1 MockSystemic5.5 ± 1.1
azi1 Psm ES4326Systemic31.4 ± 5.9

Interpretation:

  • In wild-type plants, pathogen infection leads to a dramatic, ~16-fold increase in systemic AzA levels, confirming its role as an inducible signal.

  • The eds1 mutant shows a severely blunted induction (~2.5-fold), providing strong evidence that EDS1 is required upstream for the robust accumulation of AzA or its precursors.[4]

  • The azi1 mutant displays an intermediate phenotype. While AzA is still produced, its systemic accumulation is significantly compromised compared to wild-type. This supports the hypothesis that AZI1 is not involved in biosynthesis but is critical for the transport or stability of the systemic signal.[1][7]

By combining the precise selection of genetic mutants with a robust, cross-validated analytical workflow, researchers can confidently delineate the function of specific genes within the azelaic acid signaling pathway, paving the way for a deeper understanding of plant immunity.

References

  • Jung, H. W., et al. (2009). Priming in Systemic Plant Immunity. Science. [Link]

  • Zoeller, M., et al. (2014). Arabidopsis ENHANCED DISEASE SUSCEPTIBILITY1 promotes systemic acquired resistance via azelaic acid and its precursor 9-oxo nonanoic acid. Journal of Experimental Botany. [Link]

  • Shah, J. & Zeier, J. (2013). Long-distance communication and signal amplification in systemic acquired resistance. Frontiers in Plant Science. [Link]

  • Zoeller, M., et al. (2012). Lipid Profiling of the Arabidopsis Hypersensitive Response Reveals Specific Lipid Peroxidation and Fragmentation Processes: Biogenesis of Pimelic and Azelaic Acid. Plant Physiology. [Link]

  • Dincer, B. & Turgut-Kara, N. (2024). An overview on Azelaic Acid: Biosynthesis, signalling and the action under stress conditions in plants. Plant Stress. [Link]

  • Cecchini, N. M., et al. (2019). Underground Azelaic Acid–Conferred Resistance to Pseudomonas syringae in Arabidopsis. Molecular Plant-Microbe Interactions. [Link]

  • Dempsey, D. A. & Klessig, D. F. (2017). Transport of chemical signals in systemic acquired resistance. Journal of Integrative Plant Biology. [Link]

  • Nandi, A., et al. (2004). The Arabidopsis thaliana Dihydroxyacetone Phosphate Reductase Gene SUPPRESSOR OF FATTY ACID DESATURASE DEFICIENCY1 Is Required for Glycerolipid Metabolism and for the Activation of Systemic Acquired Resistance. The Plant Cell. [Link]

  • Dincer, B. & Turgut-Kara, N. (2024). An overview on Azelaic Acid: Biosynthesis, signalling and the action under stress conditions in plants. Plant Stress. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC. [Link]

  • Wasternack, C., et al. (2014). Arabidopsis ENHANCED DISEASE SUSCEPTIBILITY1 promotes systemic acquired resistance via azelaic acid and its precursor 9-oxo nonanoic acid. Journal of Experimental Botany. [Link]

  • Yu, K., et al. (2013). A Feedback Regulatory Loop between G3P and Lipid Transfer Proteins DIR1 and AZI1 Mediates Azelaic-Acid-Induced Systemic Immunity. Cell Reports. [Link]

  • Greenberg, J. T. (2017). PLASTID-TARGETED AZELAIC ACID-INDUCED 1 FAMILY PROTEINS MEDIATE SYSTEMIC DEFENSE PRIMING AND ROOT DEVELOPMENT. Knowledge UChicago. [Link]

  • Chen, Y.-C., et al. (2023). Glycerol-3-phosphate and pipecolic acid are complementary signals for plant systemic acquired resistance. Nature Communications. [Link]

  • Greenberg, J. T., et al. (2024). Tracking Azelaic Acid defense signal to Boost Plant Disease Resistance. Scienmag. [Link]

  • Le, T. P. & J. C. (2004). Method of analyzing dicarboxylic acids.
  • Longdom Publishing. (2019). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Glocova, I., et al. (2013). Reprogramming of plants during systemic acquired resistance. Frontiers in Plant Science. [Link]

  • Chhabilgan, A. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. LCGC International. [Link]

  • Vlot, A. C., et al. (2019). Detection of Lipid Peroxidation-Derived Free Azelaic Acid, a Biotic Stress Marker and Other Dicarboxylic Acids in Tobacco by Reversed-Phase HPLC-MS Under Non-derivatized Conditions. Springer Nature Experiments. [Link]

  • Fischer, W. N., et al. (1999). The raz1 mutant of Arabidopsis thaliana lacks the activity of a high-affinity amino acid transporter. Planta. [Link]

  • Gatica-Santibáñez, C., et al. (2025). Priming of C-Glycoside Flavones in Colobanthus quitensis with Salicylic Acid, Methyl Jasmonate, Pimelic Acid, Suberic Acid, and Azelaic Acid Elicits Antifungal Activity against Botrytis cinerea. ACS Agricultural Science & Technology. [Link]

  • Miquel, M., et al. (1998). A New Class of Arabidopsis Mutants with Reduced Hexadecatrienoic Acid Fatty Acid Levels. Plant Physiology. [Link]

  • Cecchini, N. M., et al. (2024). Protocol for analyzing the movement and uptake of isotopically labeled signaling molecule azelaic acid in Arabidopsis. STAR Protocols. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Nonanedioate

Title: Comprehensive Safety and Operational Guide for Handling Nonanedioate (Azelaic Acid) in Laboratory Settings Introduction & Mechanistic Context Nonanedioate, commonly known as azelaic acid (CAS: 123-99-9), is a satu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling Nonanedioate (Azelaic Acid) in Laboratory Settings

Introduction & Mechanistic Context Nonanedioate, commonly known as azelaic acid (CAS: 123-99-9), is a saturated nine-carbon dicarboxylic acid widely utilized in dermatological drug development for its robust antimicrobial, anti-keratinizing, and tyrosinase-inhibitory properties[1]. While generally recognized as having low systemic toxicity, handling laboratory-grade nonanedioate powder presents specific occupational hazards. These include serious eye irritation (H319), skin irritation (H315), and the potential for combustible dust explosions when aerosolized[2].

As drug development professionals, ensuring assay reproducibility begins with flawless, safe chemical handling. This guide provides a rigorous, self-validating operational framework for the safe handling, preparation, and disposal of nonanedioate.

Physicochemical Hazard Profile

Understanding the physical properties of nonanedioate is the first step in risk mitigation. The compound's low aqueous solubility and high flash point dictate specific solvent choices and fire safety protocols.

PropertyValueOperational Implication
CAS Number 123-99-9Unique identifier for SDS cross-referencing.
Molar Mass 188.22 g/mol Required for precise molarity calculations in assays.
Melting Point 102.0 - 105.0 °CStable at room temperature; requires heating for melt-phase reactions.
Boiling Point ~357 °C (Decomposes)High boiling point; distillation requires high vacuum.
Water Solubility 2.4 g/L at 20 °CPoor aqueous solubility; necessitates organic solvents (e.g., DMSO) for stock solutions.
Hazards (GHS) H315, H319Mandates strict dermal and ocular barrier protection.

Data sourced from [3].

Personal Protective Equipment (PPE) Matrix & Causality

Do not treat PPE as a mere administrative checklist. Each layer of protection serves a specific mechanistic purpose against nonanedioate's hazard profile.

  • Ocular Protection (Chemical Splash Goggles): Causality: Nonanedioate is classified under H319 (Causes serious eye irritation). Standard safety glasses with side shields are insufficient because fine nonanedioate dust can bypass them. Goggles create a sealed micro-environment, preventing airborne particulates from interacting with ocular moisture to form localized acidic micro-pools.

  • Dermal Protection (Nitrile Gloves & Lab Coat): Causality: As a dicarboxylic acid, prolonged exposure leads to localized pH shifts and protein denaturation in the stratum corneum (H315). Nitrile gloves offer superior chemical resistance to solid organic acids compared to latex. A flame-resistant lab coat is recommended due to the combustible nature of the organic dust.

  • Respiratory Protection (N95/P100 Particulate Respirator): Causality: While nonanedioate has low volatility, mechanical manipulation generates fine dust. Inhalation causes respiratory tract irritation. If handling bulk powder outside a certified fume hood, particulate filtration is mandatory [4].

Operational Workflow: Safe Preparation of Nonanedioate Stock Solutions

This protocol outlines the preparation of a 100 mM nonanedioate stock solution in DMSO for high-throughput tyrosinase inhibition screening.

Step 1: Environmental Control & Grounding Ensure the workspace is inside a Class II Biological Safety Cabinet or a chemical fume hood. Ground all receiving equipment to prevent static discharge, which could ignite airborne dust [2].

  • Self-Validation: Check the magnehelic gauge to ensure inward airflow is within the certified safe range (typically ~100 fpm) before opening the chemical container.

Step 2: Reagent Weighing Using an anti-static weigh boat, carefully weigh 1.88 g of nonanedioate powder.

  • Causality: Anti-static boats prevent the powder from clinging to the plastic and aerosolizing upon transfer, mitigating both inhalation risk and dosing inaccuracies.

  • Self-Validation: Ensure the powder flows freely without adhering to the boat walls during transfer, confirming successful static dissipation.

Step 3: Solubilization Transfer the powder to a 100 mL volumetric flask. Add 50 mL of anhydrous DMSO. Agitate using a magnetic stirrer at 300 RPM for 15 minutes.

  • Self-Validation: Inspect the solution against a dark background. The solution must be optically clear. Any visible light scattering (Tyndall effect) indicates incomplete dissolution, requiring brief sonication (5 minutes at room temperature).

Step 4: Volume Adjustment Once fully dissolved, bring the volume to exactly 100 mL with DMSO. Cap tightly and invert 10 times to ensure homogeneity.

  • Self-Validation: Verify meniscus alignment with the volumetric mark at eye level after inversions to confirm no volume contraction occurred post-mixing.

HandlingWorkflow Start Initiate Nonanedioate Handling PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat, N95/P100 Start->PPE Weigh Weighing & Transfer (Anti-Static, Fume Hood) PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Wet-Sweep / Explosion-Proof Vacuum (No Ignition) Spill->Clean Yes Proceed Proceed to Solubilization (e.g., in DMSO) Spill->Proceed No Dispose Transfer to Hazardous Waste Container Clean->Dispose

Operational workflow for the safe handling, weighing, and spill response of nonanedioate.

Mechanism of Action: Why We Handle It (Tyrosinase Inhibition)

In dermatological drug development, nonanedioate is highly valued for its ability to treat hyperpigmentation and melanoma. It acts as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis [1]. Understanding this pathway is crucial for designing accurate downstream biochemical assays.

MOA Tyrosine L-Tyrosine Tyrosinase Tyrosinase Enzyme (Active) Tyrosine->Tyrosinase DOPA L-DOPA / Dopaquinone Tyrosinase->DOPA Melanin Melanin Synthesis (Hyperpigmentation) DOPA->Melanin AzA Nonanedioate (Azelaic Acid) AzA->Tyrosinase Competitive Inhibition

Mechanistic pathway of nonanedioate acting as a competitive inhibitor of tyrosinase.

Spill Response and Disposal Logistics

Improper disposal of nonanedioate can lead to environmental contamination and regulatory fines.

  • Spill Response: In the event of a powder spill, do not dry sweep. Dry sweeping aerosolizes the combustible dust. Instead, use an explosion-proof vacuum or employ a wet-sweep method (lightly misting the powder with water before sweeping) to control dust generation [2]. Place the recovered material in a sealable, labeled hazardous waste container.

  • Solid Waste Disposal: Unused nonanedioate powder and contaminated consumables (weigh boats, gloves) must be disposed of via a licensed hazardous waste contractor. Do not dispose of untreated waste in the municipal sewer system [5].

  • Liquid Waste Disposal: Solutions of nonanedioate in organic solvents (e.g., DMSO, Methanol) must be collected in designated "Non-Halogenated Organic Waste" carboys. Ensure the waste container is properly grounded to prevent static ignition of solvent vapors.

References

  • Title: Safety Data Sheet: PHOTON®50SG (Azelaic Acid) Source: Photon Europe URL: [Link]

  • Title: Azelaic Acid | C9H16O4 | CID 2266 Source: PubChem URL: [Link]

  • Title: Safety Data Sheet: AZELAIC ACID Source: Azelaic.com URL: [Link]

  • Title: Azelaic acid Source: Wikipedia URL: [Link]

  • Title: Azelaic Acid Powder - SAFETY DATA SHEET Source: Avena Lab URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nonanedioate
Reactant of Route 2
Nonanedioate
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